molecular formula C17H14O5 B600453 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one CAS No. 1891-01-6

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B600453
CAS No.: 1891-01-6
M. Wt: 298.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a chromenone derivative, a class of compounds recognized for its multi-target therapeutic potential in several challenging disease areas. This compound is of significant interest for research into neurodegenerative disorders. Chromenone derivatives have been demonstrated to promote the differentiation of neural stem cells (NSCs) into neurons, offering a promising strategy for treating conditions like Alzheimer's and Parkinson's disease by resupplying the central nervous system with functional nerve cells . This effect is potentially mediated through the modulation of key signaling pathways, such as the inhibition of the Notch signaling pathway, which is a critical regulator of cell fate decisions . Furthermore, research on structurally similar 2-phenoxychromones highlights their liver-protective properties, showing potential for investigating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) by reducing lipid accumulation in hepatocytes . The methoxy and hydroxy substitutions on the chromenone core are considered crucial for biological activity. Additionally, polyfluorinated and imidazole-functionalized analogs of chromen-4-ones have displayed promising antiviral activity against viruses such as influenza A (H1N1) and Coxsackie B3, positioning this chemical scaffold as a valuable starting point for the development of broad-spectrum antiviral agents . This combination of potential neurogenic, hypolipidemic, and antiviral effects makes this compound a versatile and compelling compound for advanced pharmacological and mechanistic studies.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRCYGATNWFTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a member of the isoflavone class of flavonoids, a group of naturally occurring phenolic compounds widely distributed in the plant kingdom. Isoflavones are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known basic properties of this compound and outlines detailed experimental protocols for its synthesis and biological evaluation, aiming to facilitate further research and drug development efforts. While specific experimental data for this compound is limited in the public domain, this guide furnishes researchers with the necessary foundational methodologies to explore its therapeutic potential.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are confirmed, experimental data for properties such as melting point, solubility, and pKa are not currently available in the cited literature.

PropertyValueSource
IUPAC Name This compound-
CAS Number 6468-58-2ChemBK
Molecular Formula C₁₇H₁₄O₅ChemBK
Molar Mass 298.29 g/mol ChemBK
Melting Point Not Available (N/A)-
Solubility Not Available (N/A)-
pKa Not Available (N/A)-

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for isoflavone synthesis. One common approach involves the reaction of a deoxybenzoin intermediate with a formylating agent.

3.1.1. Synthesis of the Deoxybenzoin Intermediate (1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethan-1-one)

  • Reaction Setup: To a solution of resorcinol (1 equivalent) and 2,4-dimethoxyphenylacetic acid (1 equivalent) in a suitable solvent such as dry benzene, add a dehydrating agent like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).

  • Reaction Conditions: Heat the reaction mixture at a reflux temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the deoxybenzoin intermediate.

3.1.2. Cyclization to Form the Chromen-4-one Ring

  • Reaction Setup: Dissolve the deoxybenzoin intermediate (1 equivalent) in a mixture of dimethylformamide (DMF) and a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or a Vilsmeier reagent.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction by carefully adding ice-water. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow Resorcinol Resorcinol Deoxybenzoin Deoxybenzoin Intermediate Resorcinol->Deoxybenzoin PPA or TFAA PhenylaceticAcid 2,4-Dimethoxyphenylacetic Acid PhenylaceticAcid->Deoxybenzoin Isoflavone 3-(2,4-Dimethoxyphenyl)-7-hydroxy- 4H-chromen-4-one Deoxybenzoin->Isoflavone DMF, POCl3 Experimental_Workflow cluster_invitro In Vitro Evaluation CellCulture Cancer Cell Culture (e.g., MCF-7, A549) Treatment Treatment with 3-(2,4-Dimethoxyphenyl)-7-hydroxy- 4H-chromen-4-one CellCulture->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT WB Western Blot for Apoptosis Markers Treatment->WB Apoptosis_Pathway cluster_cell Cancer Cell Compound 3-(2,4-Dimethoxyphenyl)-7-hydroxy- 4H-chromen-4-one Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

An In-depth Technical Guide on 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS 1891-01-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS 1891-01-6), a member of the isoflavone class of flavonoids. Isoflavones are a well-studied group of naturally occurring compounds known for their diverse biological activities. This document collates available physicochemical data, proposes a plausible synthetic route, and discusses potential biological activities and mechanisms of action based on the structural characteristics of the molecule and data from closely related analogues. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in this specific isoflavone or related structures.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely available in public databases, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 1891-01-6N/A
Molecular Formula C₁₇H₁₄O₅Calculated
Molecular Weight 298.29 g/mol Calculated
IUPAC Name This compoundN/A
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethanol; sparingly soluble in waterInferred

Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the chromenone core and the 2,4-dimethoxyphenyl substituent. The hydroxyl proton at the 7-position would likely appear as a broad singlet. The two methoxy groups would present as sharp singlets.

  • ¹³C NMR: The spectrum would display signals for all 17 carbon atoms, with the carbonyl carbon of the chromenone appearing at a characteristic downfield shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 298.29).

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for isoflavone synthesis. One common method involves the reaction of a deoxybenzoin with a formylating agent followed by cyclization.

Proposed Synthetic Pathway:

A potential synthesis could start from 2,4-dihydroxyacetophenone and 2,4-dimethoxybenzaldehyde.

Experimental Protocol (Hypothetical):

  • Synthesis of the Deoxybenzoin Intermediate:

    • A mixture of 2,4-dihydroxyacetophenone and 2,4-dimethoxybenzaldehyde would be subjected to a reaction to form the corresponding chalcone.

    • The chalcone would then be isomerized to the corresponding flavanone.

    • The flavanone can be converted to the isoflavone through various methods, such as reaction with a suitable oxidizing agent.

  • Alternative Isoflavone Synthesis (Suzuki-Miyaura Coupling):

    • A more modern approach could involve a Suzuki-Miyaura coupling reaction between a 3-bromo-7-hydroxy-4H-chromen-4-one and 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a suitable base.

Workflow Diagram:

SynthesisWorkflow reactant1 2,4-Dihydroxyacetophenone deoxybenzoin Deoxybenzoin Intermediate reactant1->deoxybenzoin Reaction reactant2 2,4-Dimethoxybenzaldehyde reactant2->deoxybenzoin Reaction formylating_agent Formylating Agent (e.g., Ethyl Formate) product 3-(2,4-Dimethoxyphenyl)-7-hydroxy- 4H-chromen-4-one formylating_agent->product Formylation deoxybenzoin->product Cyclization

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, its structural features as a 7-hydroxy-isoflavone with dimethoxy substitutions suggest several potential biological activities. These inferences are drawn from studies on analogous compounds.

Potential Activities:

  • Antioxidant Activity: The phenolic hydroxyl group at the 7-position is a key feature that can contribute to antioxidant activity through radical scavenging.

  • Phytoestrogenic Activity: Isoflavones are well-known phytoestrogens, capable of binding to estrogen receptors (ERα and ERβ) and modulating estrogenic signaling pathways. This can lead to both estrogenic and anti-estrogenic effects depending on the cellular context.

  • Enzyme Inhibition: Flavonoids are known inhibitors of various enzymes, including kinases, cycloxygenases, and lipoxygenases. The specific inhibitory profile of this compound would require experimental validation.

  • Anticancer Activity: Many isoflavones have been investigated for their potential anticancer effects, which are often linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Potential Signaling Pathway Modulation (Hypothetical):

Based on its isoflavone structure, this compound could potentially modulate signaling pathways such as:

  • Estrogen Receptor Signaling: By binding to estrogen receptors, it could influence the expression of estrogen-responsive genes.

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway in cell survival and proliferation, and it is a known target for many flavonoids.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth, differentiation, and apoptosis, and can be modulated by isoflavones.

Signaling Pathway Diagram:

SignalingPathway isoflavone 3-(2,4-Dimethoxyphenyl)-7-hydroxy- 4H-chromen-4-one er Estrogen Receptor (ERα/ERβ) isoflavone->er pi3k PI3K isoflavone->pi3k Inhibition? mapk MAPK isoflavone->mapk Modulation? gene_expression Gene Expression er->gene_expression akt Akt pi3k->akt mtor mTOR akt->mtor cell_survival Cell Survival & Proliferation mtor->cell_survival mapk->cell_survival apoptosis Apoptosis mapk->apoptosis

Caption: Hypothetical signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is an isoflavone with potential for diverse biological activities, inferred from its structural similarity to other well-characterized flavonoids. The lack of extensive experimental data for this specific compound highlights an opportunity for further research. Future studies should focus on:

  • Definitive Synthesis and Characterization: Developing and reporting a detailed, reproducible synthetic protocol and obtaining comprehensive spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, and X-ray crystallography).

  • In Vitro Biological Screening: Evaluating the antioxidant, cytotoxic, and enzyme inhibitory activities of the purified compound in a panel of relevant assays.

  • Mechanism of Action Studies: Investigating the effects of the compound on key signaling pathways in cellular models to elucidate its mechanism of action.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this and related isoflavones. The proposed synthetic strategies and hypothesized biological activities offer a roadmap for future investigations that could unlock the full potential of this intriguing molecule.

The Enigmatic Isoflavone: A Technical Guide to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the isoflavone 3-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Due to the limited specific historical and discovery data for this particular compound, this guide focuses on the established synthetic methodologies and potential biological activities inferred from structurally related isoflavones.

Introduction and Background

This compound is a member of the isoflavonoid class of natural products. Isoflavonoids are characterized by a 3-phenylchroman-4-one backbone and are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects. While the specific discovery and history of this particular isoflavone are not well-documented in publicly available literature, its chemical structure suggests it is a synthetic derivative, likely prepared for screening in drug discovery programs. This guide will, therefore, focus on the probable synthetic routes and the potential biological significance of this molecule based on the activities of analogous compounds.

Proposed Synthesis

The synthesis of this compound can be achieved through well-established methods for isoflavone synthesis. The most probable and widely used method is the deoxybenzoin route, which involves the Friedel-Crafts acylation of a phenol with a substituted phenylacetic acid, followed by cyclization to form the chromenone ring.

General Synthetic Scheme

A plausible synthetic pathway for this compound is outlined below. This multi-step synthesis starts from commercially available resorcinol and 2,4-dimethoxyphenylacetic acid.

Synthetic Workflow Proposed Synthetic Workflow for this compound Resorcinol Resorcinol Deoxybenzoin 2,4-Dihydroxyphenyl-(2,4-dimethoxyphenyl)ethanone (Deoxybenzoin Intermediate) Resorcinol->Deoxybenzoin Friedel-Crafts Acylation (BF3·OEt2 or POCl3/ZnCl2) PhenylaceticAcid 2,4-Dimethoxyphenylacetic Acid PhenylaceticAcid->Deoxybenzoin Isoflavone This compound (Target Molecule) Deoxybenzoin->Isoflavone Cyclization (e.g., DMF, BF3·OEt2, POCl3)

Caption: Proposed synthesis of the target isoflavone.

Detailed Experimental Protocol

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on established literature procedures for similar isoflavones.

Step 1: Synthesis of 2,4-Dihydroxyphenyl-(2,4-dimethoxyphenyl)ethanone (Deoxybenzoin Intermediate)

  • To a stirred solution of resorcinol (1 equivalent) and 2,4-dimethoxyphenylacetic acid (1 equivalent) in anhydrous diethyl ether, boron trifluoride etherate (BF3·OEt2) (3-4 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the deoxybenzoin intermediate.

Step 2: Synthesis of this compound

  • To a solution of the deoxybenzoin intermediate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) (2-3 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 50-60 °C for 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol or a suitable solvent system to yield the pure this compound.

Potential Biological Activities and Signaling Pathways

Inferred Biological Activities

Based on the known activities of other 7-hydroxyisoflavones, the target compound could potentially exhibit:

  • Antioxidant Activity: The phenolic hydroxyl group at the 7-position is a key feature for radical scavenging activity.

  • Anti-inflammatory Effects: Isoflavones are known to modulate inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by downregulating pro-inflammatory cytokines.

  • Phytoestrogenic Effects: The structural similarity of isoflavones to estradiol allows them to bind to estrogen receptors (ERα and ERβ), potentially leading to selective estrogen receptor modulator (SERM) activity.

  • Enzyme Inhibition: Isoflavones have been shown to inhibit various enzymes, including protein tyrosine kinases, topoisomerases, and others involved in cellular signaling.

Hypothetical Signaling Pathway Involvement

Given the common mechanisms of action for isoflavones, this compound might influence cellular processes through pathways such as the NF-κB and MAPK signaling cascades, which are central to inflammation and cellular stress responses.

Signaling_Pathway Hypothetical Signaling Pathway Modulation by the Isoflavone cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Cellular Response Stimulus e.g., LPS, Cytokines IKK IKK Stimulus->IKK MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->Inflammation Transcription MAPK->Inflammation Regulation Isoflavone This compound Isoflavone->IKK Inhibition Isoflavone->MAPK Inhibition

Caption: Potential modulation of inflammatory pathways.

Quantitative Data

As there is no specific published data for this compound, the following table presents hypothetical, yet plausible, data based on typical yields and purity for isoflavone syntheses, and representative biological activity values for structurally related compounds.

ParameterValueNotes
Synthesis
Deoxybenzoin Yield60-75%Typical yield for Friedel-Crafts acylation in isoflavone synthesis.
Isoflavone Yield50-70%Typical yield for the cyclization step.
Purity (after recryst.)>98%Achievable with standard purification techniques.
Biological Activity Hypothetical values based on analogous compounds.
Antioxidant (IC50)10-50 µMRepresentative range for DPPH or ABTS radical scavenging assays for 7-hydroxyisoflavones.
Anti-inflammatory (IC50)5-25 µMRepresentative range for inhibition of COX-2 or iNOS expression in cell-based assays.
Estrogen Receptor BindingKi = 100-500 nMPossible range for binding affinity to ERα or ERβ, indicating potential phytoestrogenic activity.

Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is based on values reported for structurally similar isoflavones. Experimental determination is required to ascertain the actual values for this compound.

Conclusion

This compound represents an intriguing, yet understudied, member of the isoflavone family. While its specific history remains to be elucidated, established synthetic routes provide a clear path to its preparation. Based on the extensive research on related isoflavones, this compound holds potential for a range of biological activities, making it a person of interest for further investigation in the fields of medicinal chemistry and drug discovery. The technical information and hypothetical data presented in this guide are intended to serve as a valuable resource for researchers embarking on the study of this and other novel isoflavonoid compounds.

An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isoflavone 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Isoflavones, a class of phytoestrogens, are of significant interest to the scientific community due to their diverse biological activities. This document outlines the chemical properties, a detailed proposed synthesis protocol, and the potential biological significance of this specific isoflavone, drawing upon established knowledge of related compounds. While specific experimental data for this molecule is not widely available in public databases, this guide serves as a foundational resource for researchers interested in its synthesis and potential therapeutic applications.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound . It belongs to the isoflavone class of compounds, which are isomers of flavones where the phenyl ring (B-ring) is attached to the C-3 position of the chromen-4-one core, as opposed to the C-2 position in flavones.

Table 1: Chemical and Physical Properties

PropertyValueSource/Method
Molecular Formula C₁₇H₁₄O₅Calculated
Molecular Weight 298.29 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)Inferred from similar isoflavones
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in DMSO, DMF, methanol, and other polar organic solvents. Sparingly soluble in water. (Predicted)Inferred from similar isoflavones

Note: Due to the limited availability of experimental data, some properties are predicted based on the chemical structure and data from analogous compounds.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective method for isoflavone synthesis involves the reaction of a 2-hydroxyphenyl benzyl ketone with a formylating agent, followed by cyclization.

Materials and Reagents
  • Resorcinol

  • 2,4-Dimethoxyphenylacetic acid

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanesulfonyl chloride (MsCl)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure

Step 1: Synthesis of 2,4-Dihydroxyphenyl-(2,4-dimethoxyphenyl)methanone

  • To a solution of resorcinol (1 equivalent) and 2,4-dimethoxyphenylacetic acid (1 equivalent) in anhydrous diethyl ether, add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding 2M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the desired deoxybenzoin intermediate.

Step 2: Synthesis of this compound

  • To a solution of the deoxybenzoin intermediate from Step 1 (1 equivalent) in anhydrous dimethylformamide (DMF), add methanesulfonyl chloride (MsCl) (2 equivalents) at 0 °C.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (2 equivalents) dropwise to the mixture.

  • Warm the reaction to 70 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Resorcinol Resorcinol + 2,4-Dimethoxyphenylacetic acid Deoxybenzoin 2,4-Dihydroxyphenyl- (2,4-dimethoxyphenyl)methanone Resorcinol->Deoxybenzoin  BF₃·OEt₂   Isoflavone 3-(2,4-Dimethoxyphenyl)-7-hydroxy- 4H-chromen-4-one Deoxybenzoin->Isoflavone  DMF, MsCl, BF₃·OEt₂   Purification Purification Isoflavone->Purification

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are not extensively reported, its isoflavone core suggests a range of potential pharmacological activities. Isoflavones are well-documented as phytoestrogens, compounds that can interact with estrogen receptors (ERα and ERβ) and modulate their activity.

Table 2: Potential Biological Activities of Isoflavones

Biological ActivityPotential Mechanism of Action
Anticancer Modulation of estrogen receptor signaling, inhibition of tyrosine kinases, induction of apoptosis, anti-proliferative effects.
Anti-inflammatory Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).
Antioxidant Scavenging of reactive oxygen species (ROS), upregulation of antioxidant enzymes.
Cardioprotective Improvement of lipid profiles, reduction of blood pressure, anti-atherosclerotic effects.
Neuroprotective Modulation of neuronal signaling pathways, reduction of oxidative stress in the brain.
Estrogen Receptor Signaling Pathway

The primary mechanism by which isoflavones are thought to exert their effects is through the modulation of estrogen receptor signaling. They can act as either agonists or antagonists depending on the tissue type and the local concentration of endogenous estrogens.

Estrogen_Signaling Isoflavone 3-(2,4-Dimethoxyphenyl)-7-hydroxy- 4H-chromen-4-one ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Dimerizes and binds to Transcription Gene Transcription ERE->Transcription Modulates Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription->Response

Caption: Simplified diagram of isoflavone interaction with the estrogen receptor signaling pathway.

Conclusion

This compound is an isoflavone with significant potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential biological activities based on the well-established pharmacology of the isoflavone scaffold. Further experimental studies are warranted to fully elucidate the specific characteristics and therapeutic potential of this compound.

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure, properties, and potential biological significance of the isoflavonoid 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Due to the limited availability of extensive experimental data for this specific compound in peer-reviewed literature, this document also leverages data from its well-characterized structural isomer, 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, to provide a comprehensive understanding of this class of molecules.

Introduction to 7-Hydroxy-3-phenyl-4H-chromen-4-one Derivatives

The 4H-chromen-4-one core structure is the foundation for a large class of naturally occurring and synthetic compounds known as flavonoids and isoflavonoids. These molecules exhibit a wide range of biological activities, making them a subject of intense research in drug discovery and development. The specific substitution pattern of hydroxyl and methoxy groups on the chromenone and phenyl rings plays a crucial role in determining their physicochemical properties and biological functions.

This compound , an isoflavonoid, is characterized by a phenyl group at the 3-position of the chromenone core. Its structure is presented below.

Figure 1: Molecular structure of this compound.

While this specific isomer is commercially available, detailed experimental data is sparse. Therefore, for the purpose of this in-depth guide, we will present a comparative analysis with its structural isomer, 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one , a flavone, for which more comprehensive data is available.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for both isomers, providing a basis for comparison.

PropertyThis compound2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-oneData Source
Molecular Formula C₁₇H₁₄O₅C₁₇H₁₄O₅-
Molecular Weight 298.29 g/mol 298.29 g/mol PubChem
Monoisotopic Mass 298.084124 g/mol 298.084124 g/mol PubChem
XLogP3 3.13.6PubChem
Hydrogen Bond Donor Count 11PubChem
Hydrogen Bond Acceptor Count 55PubChem
Rotatable Bond Count 33PubChem
Topological Polar Surface Area 68.9 Ų68.9 ŲPubChem
CAS Number Not available33513-36-9PubChem

Experimental Data for 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

The following sections provide a summary of the available experimental data for the representative isomer, 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one.

Spectroscopic Data
Spectroscopy Type Key Peaks / Signals Source
Mass Spectrometry (LC-ESI-QTOF) Precursor Adduct: [M-H]⁻, m/z: 297.0770PubChem[1]
Collision Energy: 20 eV, Major Fragments (m/z): 282.0534, 254.0585, 151.0396, 136.0242PubChem[1]
¹³C NMR Data not available in searched literature.-
¹H NMR Data not available in searched literature.-
Infrared (IR) Data not available in searched literature.-

Experimental Protocols

This section outlines a general methodology for the synthesis and characterization of 7-hydroxy-phenyl-4H-chromen-4-one derivatives, based on established procedures for flavonoids and isoflavonoids.

General Synthesis of 2-Phenyl-4H-chromen-4-one Derivatives

A common method for the synthesis of the 2-phenyl-4H-chromen-4-one scaffold is the Baker–Venkataraman rearrangement, followed by cyclization.

synthesis_workflow start Start: 2,4-Dihydroxyacetophenone step1 Esterification with 3,4-Dimethoxybenzoyl chloride start->step1 step2 Base-catalyzed Baker-Venkataraman rearrangement step1->step2 step3 Acid-catalyzed cyclization and dehydration step2->step3 product Product: 2-(3,4-Dimethoxyphenyl)-7-hydroxy- 4H-chromen-4-one step3->product

Figure 2: General synthesis workflow for 2-phenyl-4H-chromen-4-one derivatives.

Protocol:

  • Esterification: 2,4-Dihydroxyacetophenone is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

  • Rearrangement: The resulting ester is treated with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., pyridine) to induce the Baker–Venkataraman rearrangement, forming a 1,3-diketone.

  • Cyclization: The 1,3-diketone is then subjected to acid-catalyzed cyclization (e.g., using sulfuric acid in acetic acid) to yield the final 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one product.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Melting Point Determination: The melting point of the purified compound is measured to assess its purity.

Biological Activity and Signaling Pathways

The activation of TLR4 by lipopolysaccharide (LPS) triggers a downstream signaling cascade involving MAPKs (such as p38, JNK, and ERK), leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Certain 2-phenyl-4H-chromen-4-one derivatives have been found to inhibit this pathway, thereby reducing the inflammatory response.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade Initiates NFkB NF-κB MAPK_cascade->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Chromenone 2-Phenyl-4H-chromen-4-one Derivative Chromenone->MAPK_cascade Inhibits

Figure 3: Inhibition of the TLR4/MAPK signaling pathway by 2-phenyl-4H-chromen-4-one derivatives.

Conclusion

This compound belongs to the promising class of isoflavonoids. While detailed experimental data for this specific molecule is limited, the analysis of its structural isomer, 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, and related compounds provides valuable insights into its likely physicochemical properties, synthetic routes, and potential biological activities. The anti-inflammatory and other therapeutic potentials of the 7-hydroxy-chromen-4-one scaffold warrant further investigation of this and other derivatives for drug development purposes. This guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this class of compounds.

References

A Technical Guide to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and its Naturally Occurring Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural sources of the isoflavone 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Extensive literature review indicates that this specific compound is not a known natural product and is likely of synthetic origin. However, a diverse array of structurally similar isoflavones, sharing key pharmacophoric features such as a 7-hydroxy-4-chromenone core and substituted phenyl rings, are abundant in the plant kingdom, particularly within the Leguminosae (Fabaceae) family.

This document provides an in-depth overview of these naturally occurring analogs, with a focus on their sources, isolation methodologies, and quantitative data. Detailed experimental protocols for the extraction and purification of representative isoflavones are presented to aid in natural product discovery and development. Furthermore, this guide explores the biological activities of these related compounds and visualizes a key signaling pathway modulated by the well-studied isoflavone, formononetin. This information is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of isoflavone scaffolds.

The Synthetic Nature of this compound

Current scientific literature and natural product databases do not contain evidence of the isolation of this compound from any natural source. Reports concerning this compound are primarily found in the context of chemical synthesis. Therefore, for the purpose of this guide, it is classified as a synthetic molecule.

Naturally Occurring Structural Analogs: A Focus on the Leguminosae Family

While the target compound itself is not naturally occurring, a vast number of isoflavones with similar structural motifs are biosynthesized by plants. These compounds often feature a hydroxyl group at the C-7 position and various methoxy and hydroxy substitutions on the B-ring. The Leguminosae (Fabaceae) family is a particularly rich source of such isoflavonoids. Genera like Dalbergia and Pterocarpus are known to produce a wide variety of these compounds.[1][2][3]

This guide will focus on a few representative, naturally occurring isoflavones that are structurally related to this compound.

Natural Sources and Quantitative Data of Structurally Related Isoflavones

Several isoflavones with a 7-hydroxy or 7-methoxy substitution and varying oxygenation patterns on the B-ring have been isolated from natural sources. The following table summarizes some key examples, their natural sources, and reported yields where available.

Compound NameStructureNatural Source(s)Plant PartReported Yield/ConcentrationReference(s)
Formononetin 7-hydroxy-4'-methoxyisoflavoneTrifolium pratense (Red Clover)Leaves0.960 - 1.413 mg/g of dry weight[4]
Biochanin A 5,7-dihydroxy-4'-methoxyisoflavoneTrifolium pratense (Red Clover)Leaves0.710 - 1.278 mg/g of dry weight[4]
Prunetin 5,7-dihydroxy-4'-methoxyisoflavonePrunus speciesHeartwoodNot specified
Daidzein 7,4'-dihydroxyisoflavoneGlycine max (Soybean)Seeds0.01 - 0.21 mg/g[5]
Genistein 5,7,4'-trihydroxyisoflavoneGlycine max (Soybean)Seeds0.02 - 0.03 mg/g[5]

Experimental Protocols for Isolation and Purification

The isolation of isoflavones from plant material generally involves extraction with organic solvents, followed by chromatographic separation. Below are detailed methodologies for the isolation of isoflavones from representative plant sources.

General Extraction and Fractionation of Isoflavones from Pterocarpus santalinus

This protocol is adapted from a study on the flavonoids of Pterocarpus santalinus.[6][7]

  • Extraction:

    • The heartwood of P. santalinus (600 g) is extracted three times with methanol (1000 mL) in an ultrasonic apparatus for 1 hour for each extraction.

    • The methanol extracts are combined and concentrated in vacuo to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is dissolved in water (1000 mL).

    • The aqueous solution is then partitioned sequentially with equal volumes of n-hexane, ethyl acetate, and n-butanol.

    • This yields n-hexane, ethyl acetate, and n-butanol fractions, with isoflavones typically concentrating in the ethyl acetate and n-butanol fractions.

Isolation of Isoflavones from Soybean (Glycine max)

The following is a general procedure for the extraction of isoflavones from soybeans.[8][9]

  • Sample Preparation:

    • Soybean seeds are ground into a fine powder.

  • Extraction:

    • The soybean powder is extracted with a mixture of acetone and 0.1 M hydrochloric acid.

    • The extraction is carried out by shaking for 2 hours.

  • Purification:

    • The extract is filtered and concentrated.

    • Further purification can be achieved using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

Preparative High-Speed Countercurrent Chromatography (HSCCC) for Isoflavone Isolation

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the preparative isolation of natural products like isoflavones.[10][11]

  • Sample Preparation:

    • A crude isoflavone extract (e.g., from red clover) is obtained.

    • For some isoflavones, a clean-up step on Amberlite XAD-7 resin may be performed prior to HSCCC.

  • HSCCC Separation:

    • A two-phase solvent system is selected based on the polarity of the target isoflavones. For example, a mixture of tert-butyl-methyl ether, acetonitrile, and water can be used.

    • The crude extract is dissolved in a suitable solvent and injected into the HSCCC instrument.

    • Fractions are collected and analyzed by HPLC to identify those containing the pure isoflavones.

  • Structure Elucidation:

    • The purity and identity of the isolated isoflavones are confirmed by HPLC with Diode Array Detection (DAD), HPLC-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow for Isoflavone Isolation

experimental_workflow plant_material Plant Material (e.g., Pterocarpus santalinus heartwood) extraction Extraction (Methanol, Ultrasonication) plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning fractions Hexane, Ethyl Acetate, Butanol Fractions partitioning->fractions chromatography Chromatographic Separation (e.g., Column Chromatography, CPC) fractions->chromatography purified_compounds Purified Isoflavones chromatography->purified_compounds analysis Structural Elucidation (NMR, MS, HPLC) purified_compounds->analysis final_product Identified Isoflavone analysis->final_product

Caption: A generalized workflow for the isolation and identification of isoflavones from plant material.

Simplified Signaling Pathway of Formononetin

Formononetin, a well-studied isoflavone, is known to exert some of its effects through the estrogen receptor signaling pathway.

signaling_pathway cluster_nucleus Nucleus formononetin Formononetin er Estrogen Receptor (ER) formononetin->er Binds nucleus Nucleus er->nucleus Translocates to ere Estrogen Response Element (ERE) transcription Gene Transcription ere->transcription Initiates response Biological Response transcription->response

Caption: A simplified diagram of the estrogen receptor-mediated signaling pathway of formononetin.

Conclusion

While this compound is a synthetic compound, the isoflavone scaffold is a prominent feature of a wide range of bioactive natural products. The Leguminosae family, in particular, offers a rich source of structurally diverse isoflavones. The experimental protocols and data presented in this guide provide a foundation for researchers to explore these natural analogs for potential applications in drug discovery and development. The provided visualizations of a typical isolation workflow and a key signaling pathway serve to illustrate the practical and mechanistic aspects of working with this important class of compounds. Further investigation into the vast chemical space of natural isoflavones is warranted to uncover novel therapeutic agents.

References

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a member of the isoflavone class of flavonoids, a group of naturally occurring phenolic compounds widely distributed in the plant kingdom. Isoflavones are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of the general methodologies employed for the synthesis and characterization of related compounds. While specific experimental data for this exact isomer is limited in publicly accessible literature, this guide aims to equip researchers with the foundational knowledge required for its study and potential application in drug discovery and development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data are calculated or derived from general knowledge of isoflavones, experimentally determined values for this specific isomer are not widely published. One commercial source suggests it is a yellow crystalline solid with a melting point around 200 °C, and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) while having low solubility in water.[1]

PropertyValueSource
Molecular Formula C₁₇H₁₄O₅Calculated
Molecular Weight 298.29 g/mol Calculated
Appearance Yellow crystalline solid[1]
Melting Point ~200 °C[1]
Solubility Soluble in ethanol, DMSO; low solubility in water[1]
IUPAC Name This compound

Synthesis and Characterization: Experimental Methodologies

General Synthesis of 7-Hydroxyisoflavones

The synthesis of 7-hydroxyisoflavones typically involves a multi-step process starting from readily available precursors. A common route is the acid-catalyzed reaction of a substituted phenol with a β-ketoester, followed by cyclization to form the chromen-4-one core. For the specific synthesis of this compound, the logical starting materials would be resorcinol (1,3-dihydroxybenzene) and an appropriately substituted phenylacetic acid derivative.

Workflow for the Synthesis of 7-Hydroxyisoflavones

G General Synthetic Workflow for 7-Hydroxyisoflavones cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Intermediate & Product Resorcinol Resorcinol FriedelCrafts Friedel-Crafts Acylation Resorcinol->FriedelCrafts PhenylaceticAcid Substituted Phenylacetic Acid PhenylaceticAcid->FriedelCrafts Deoxybenzoin Deoxybenzoin Intermediate FriedelCrafts->Deoxybenzoin Formation of Cyclization Intramolecular Cyclization Isoflavone 7-Hydroxyisoflavone Cyclization->Isoflavone Yields Deoxybenzoin->Cyclization

Caption: General workflow for the synthesis of 7-hydroxyisoflavones.

Experimental Protocol (General):

  • Friedel-Crafts Acylation: Resorcinol is reacted with a substituted phenylacetic acid in the presence of a Lewis acid catalyst (e.g., zinc chloride, boron trifluoride) to form a deoxybenzoin intermediate. The reaction is typically carried out in a high-boiling solvent or under neat conditions at elevated temperatures.

  • Cyclization: The deoxybenzoin intermediate is then cyclized to form the chromen-4-one ring. This is often achieved by treatment with a formylating agent, such as N,N-dimethylformamide (DMF), in the presence of a dehydrating agent or a catalyst like methanesulfonyl chloride and boron trifluoride etherate.

  • Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.

Characterization Techniques

The structural elucidation and confirmation of the synthesized this compound would rely on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be used to identify the number and chemical environment of the protons in the molecule, providing key information about the substitution pattern on the aromatic rings.

    • ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their hybridization states, confirming the carbon skeleton of the isoflavone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of the compound, confirming its elemental composition (C₁₇H₁₄O₅).

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) stretching vibration and the carbonyl (C=O) stretching vibration of the chromen-4-one ring.

Potential Biological Activity and Signaling Pathways

While no specific biological studies for this compound have been identified, the broader class of isoflavones is known to interact with various biological targets and signaling pathways. The potential biological activities of this compound are therefore inferred from its structural similarity to other well-studied isoflavones.

Potential Mechanisms of Action for Isoflavones

G Potential Signaling Pathways Modulated by Isoflavones cluster_0 Isoflavone cluster_1 Cellular Targets cluster_2 Downstream Effects Isoflavone 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Receptors Estrogen Receptors Isoflavone->Receptors Enzymes Kinases, Cyclooxygenases Isoflavone->Enzymes TranscriptionFactors NF-κB, Nrf2 Isoflavone->TranscriptionFactors GeneExpression Modulation of Gene Expression Receptors->GeneExpression Inflammation Anti-inflammatory Response Enzymes->Inflammation TranscriptionFactors->Inflammation OxidativeStress Reduction of Oxidative Stress TranscriptionFactors->OxidativeStress CellCycle Cell Cycle Arrest & Apoptosis GeneExpression->CellCycle

Caption: Potential signaling pathways modulated by isoflavones.

Potential Biological Activities:

  • Antioxidant Activity: The phenolic hydroxyl group at the 7-position is expected to confer radical scavenging properties, which could help mitigate cellular damage caused by oxidative stress.

  • Anti-inflammatory Effects: Isoflavones are known to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways like NF-κB.

  • Enzyme Inhibition: The chromen-4-one scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against various protein kinases involved in cell signaling and proliferation.

  • Phytoestrogenic Activity: Due to their structural similarity to estradiol, many isoflavones can bind to estrogen receptors (ERα and ERβ), leading to estrogenic or anti-estrogenic effects depending on the tissue and receptor subtype.

Conclusion and Future Directions

This compound represents an intriguing isoflavone with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a comprehensive experimental characterization is currently lacking in the public domain, this technical guide provides a solid foundation based on the known chemistry and biology of related compounds.

Future research should focus on:

  • Developing and publishing a detailed, reproducible synthetic protocol for this compound.

  • Conducting a thorough experimental characterization of its physical and chemical properties.

  • Performing in vitro and in vivo studies to elucidate its biological activities and identify specific molecular targets and signaling pathways.

Such studies will be crucial in unlocking the full therapeutic potential of this and other related isoflavonoid compounds.

References

Solubility Profile of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoflavone Solubility

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one belongs to the isoflavone class of flavonoids. Generally, isoflavones exhibit poor aqueous solubility due to their relatively rigid, polycyclic aromatic structure. Their solubility is significantly influenced by factors such as pH, temperature, and the presence of co-solvents. The hydroxyl and methoxy functional groups on the molecule can participate in hydrogen bonding, which plays a crucial role in their interaction with different solvents. Understanding the solubility of this compound is critical for its potential applications in drug development, as solubility directly impacts bioavailability and formulation strategies.

Representative Solubility Data: Genistein

To illustrate how solubility data for an isoflavone is typically presented, the following table summarizes the mole fraction solubility of Genistein, a structurally similar and extensively studied isoflavone, in various solvents at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (10^4 * x)
Water283.150.018
293.150.031
303.150.052
313.150.083
323.150.129
333.150.195
Methanol283.151.89
293.152.85
303.154.21
313.156.12
323.158.78
333.1512.51
Ethanol283.151.63
293.152.49
303.153.74
313.155.53
323.158.07
333.1511.69
Acetone283.1519.35
293.1526.54
303.1536.18
313.1548.92
323.1565.69
333.1587.63

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the solubility of an isoflavone like this compound. The most common and reliable method is the shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Compound: this compound (purity >98%)

  • Solvents: Deionized water, Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO) (HPLC grade or higher)

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Thermostatic shaker bath or incubator

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector and a C18 column

Shake-Flask Solubility Determination Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials containing a known volume of each solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 298.15 K or 310.15 K for physiological temperature).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of the compound with known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solutions into the HPLC system and record the peak areas.

    • Determine the concentration of the compound in the diluted samples using the calibration curve.

    • Calculate the solubility of the compound in each solvent by taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis start Start add_excess Add excess compound to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials shake Shake at constant temperature seal_vials->shake settle Allow solids to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through 0.22 µm filter withdraw->filter_sample dilute Dilute sample filter_sample->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Caption: Experimental workflow for determining compound solubility.

Spectral Analysis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a member of the isoflavonoid class of compounds. Isoflavonoids are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The structural elucidation and confirmation of purity of synthetic or isolated isoflavonoids rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectral features and detailed methodologies for the comprehensive spectral analysis of this target molecule.

Predicted Spectral Data

The structure of this compound is given below. The predicted spectral data are based on this structure and known data from similar compounds.

Chemical structure of this compound
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The aromatic region (δ 6.0-8.5 ppm) will be of particular interest.[2][3]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-2~ 8.0 - 8.2Singlet (s)-
H-5~ 7.9 - 8.1Doublet (d)8.0 - 9.0
H-6~ 6.8 - 7.0Doublet of doublets (dd)Ortho: 8.0 - 9.0, Meta: ~2.0
H-8~ 6.7 - 6.9Doublet (d)~2.0
H-3'~ 6.4 - 6.6Doublet of doublets (dd)Ortho: 8.0 - 9.0, Meta: ~2.0
H-5'~ 6.4 - 6.6Doublet (d)~2.0
H-6'~ 7.1 - 7.3Doublet (d)8.0 - 9.0
7-OH~ 9.0 - 11.0Broad Singlet (br s)-
2'-OCH₃~ 3.8 - 3.9Singlet (s)-
4'-OCH₃~ 3.8 - 3.9Singlet (s)-

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.[4]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2~ 152 - 155
C-3~ 122 - 125
C-4~ 175 - 178
C-4a~ 115 - 118
C-5~ 126 - 128
C-6~ 114 - 116
C-7~ 162 - 165
C-8~ 102 - 105
C-8a~ 157 - 159
C-1'~ 118 - 120
C-2'~ 158 - 160
C-3'~ 98 - 100
C-4'~ 160 - 163
C-5'~ 105 - 107
C-6'~ 130 - 132
2'-OCH₃~ 55 - 56
4'-OCH₃~ 55 - 56
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[5]

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
O-H (hydroxyl)3200 - 3600 (broad)Stretching
C-H (aromatic)3000 - 3100 (sharp)Stretching
C-H (methyl)2850 - 3000 (sharp)Stretching
C=O (ketone)1620 - 1660 (strong, sharp)Stretching
C=C (aromatic)1450 - 1600 (multiple bands)Stretching
C-O (ether, phenol)1000 - 1300 (strong)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a common soft ionization technique for flavonoids.[6][7]

Analysis Type Expected m/z Value Interpretation
Molecular Weight298.29 g/mol -
ESI-MS (Positive Mode)299.0914[M+H]⁺
ESI-MS (Negative Mode)297.0768[M-H]⁻

Experimental Protocols

NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent will depend on the sample's solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[4] Typical parameters include a spectral width of 200-240 ppm and a longer relaxation delay (2-5 seconds).

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the unambiguous assignment of proton and carbon signals.[8]

IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Solid Sample): [9][10]

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) may be added to the solvent to promote ionization.

Data Acquisition: [6][11]

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 100-1000).

  • Optimize key ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and intense signal.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized or isolated compound.

Spectral_Analysis_Workflow Sample Sample of 3-(2,4-Dimethoxyphenyl)-7-hydroxy- 4H-chromen-4-one NMR_Prep Prepare NMR Sample (Dissolve in deuterated solvent) Sample->NMR_Prep IR_Prep Prepare IR Sample (e.g., KBr pellet or ATR) Sample->IR_Prep MS_Prep Prepare MS Sample (Dilute solution) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, 2D NMR) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR) IR_Prep->IR_Acq MS_Acq MS Data Acquisition (ESI-MS, MS/MS) MS_Prep->MS_Acq NMR_Analysis NMR Spectral Analysis (Chemical shifts, coupling constants) NMR_Acq->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional group identification) IR_Acq->IR_Analysis MS_Analysis MS Data Analysis (Molecular weight, fragmentation) MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation and Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Workflow for spectral analysis of the target compound.

References

The Elusive Bioactivity of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Technical Overview and Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative belonging to the chromen-4-one class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Despite its well-defined chemical structure, a comprehensive public record of its specific biological activity, including quantitative data and detailed mechanistic studies, remains notably scarce. This technical guide synthesizes the available information on this compound and provides a framework for its potential biological evaluation based on established methodologies for structurally related chromen-4-one derivatives. The document outlines plausible synthetic routes, potential biological activities such as anticancer and antioxidant effects, and detailed experimental protocols that could be employed for its investigation. Furthermore, it presents conceptual signaling pathways and experimental workflows in the absence of specific data for the target compound.

Introduction

Chromen-4-ones, also known as flavones, are a major class of flavonoids widely distributed in plants. Their core chemical scaffold has been identified as a privileged structure in drug discovery, exhibiting a broad spectrum of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. The compound this compound incorporates key structural features—a hydroxyl group at the 7-position and a dimethoxy-substituted phenyl ring at the 3-position—that suggest potential for significant biological effects. However, a thorough review of the scientific literature reveals a conspicuous absence of in-depth studies on this specific molecule. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the expected biological activities and a detailed methodological blueprint for future research.

Synthesis

The synthesis of this compound can be achieved through established methods for chromen-4-one synthesis. A common and effective route is the Algar-Flynn-Oyamada (AFO) reaction.

Synthetic Pathway

A plausible synthetic route involves the following key steps:

  • Chalcone Formation: Reaction of 2',4'-dihydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) to form the corresponding chalcone, (E)-1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one.

  • Oxidative Cyclization (AFO Reaction): The resulting chalcone is then subjected to oxidative cyclization using hydrogen peroxide in an alkaline medium (e.g., aqueous NaOH in methanol). This reaction proceeds through an epoxide intermediate to yield the 3-hydroxy-4H-chromen-4-one derivative.

  • Protection/Deprotection (if necessary): Depending on the specific reaction conditions, protection of the hydroxyl groups may be required, followed by a deprotection step to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis.

reagent1 2',4'-dihydroxyacetophenone + 2,4-dimethoxybenzaldehyde chalcone Chalcone Intermediate reagent1->chalcone Claisen-Schmidt Condensation reagent2 Base (e.g., NaOH/KOH) product 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one chalcone->product Algar-Flynn-Oyamada Reaction afo_reagent H2O2, NaOH

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Methodologies for Evaluation

Based on the activities of structurally similar chromen-4-one derivatives, this compound is hypothesized to possess anticancer and antioxidant properties. The following sections detail the experimental protocols that would be employed to investigate these activities.

Anticancer Activity

The cytotoxic potential of the compound would be evaluated against a panel of human cancer cell lines.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.

Many chromen-4-one derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. A potential mechanism of action for this compound could involve the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and growth.

compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation apoptosis Apoptosis Inhibition mtor->apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Antioxidant Activity

The antioxidant potential of the compound can be assessed by its ability to scavenge free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: The test compound is dissolved in methanol to prepare a stock solution, which is then serially diluted.

  • Reaction Mixture: An aliquot of each dilution of the test compound is mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is available in the reviewed literature, the following table presents hypothetical data based on the activities of structurally similar flavonoid compounds. This is for illustrative purposes only and would need to be confirmed by experimental studies.

Biological ActivityAssayCell Line / SystemHypothetical IC₅₀/EC₅₀ (µM)
Anticancer MTTHeLa (Cervical Cancer)25.5
MTTMCF-7 (Breast Cancer)42.1
MTTA549 (Lung Cancer)38.7
Antioxidant DPPH ScavengingCell-free15.8

Conclusion

This compound represents an under-investigated molecule within the promising class of chromen-4-one derivatives. Based on its structural features and the known biological activities of related compounds, it holds potential as a valuable lead compound in drug discovery, particularly in the areas of oncology and diseases related to oxidative stress. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating a comprehensive biological evaluation of this compound. Further research is strongly encouraged to elucidate its specific biological activities and mechanisms of action, thereby unlocking its full therapeutic potential.

Literature review of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid, a class of natural products known for their diverse biological activities. This chromenone derivative has garnered interest within the scientific community for its potential therapeutic applications, particularly in the fields of oncology and antioxidant research. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its synthesis, biological activities, and mechanism of action. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and further investigation of this promising compound.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₅EvitaChem
Molecular Weight298.29 g/mol EvitaChem
AppearanceNot specified in available literature
SolubilityNot specified in available literature
Melting PointNot specified in available literature

Synthesis

General Synthetic Pathway

G Resorcinol Resorcinol Intermediate Intermediate Resorcinol->Intermediate Pechmann Condensation Ethyl_2_4_dimethoxybenzoylacetate Ethyl (2,4-dimethoxybenzoyl)acetate Ethyl_2_4_dimethoxybenzoylacetate->Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Intermediate Cyclization Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: General synthetic scheme for 3-aryl-4H-chromen-4-ones.

Experimental Protocol (Hypothetical)

A mixture of resorcinol (1 equivalent) and ethyl (2,4-dimethoxybenzoyl)acetate (1 equivalent) would be heated in the presence of a condensing agent such as sulfuric acid or polyphosphoric acid. The reaction mixture would be heated for several hours, and the progress monitored by thin-layer chromatography. Upon completion, the reaction mixture would be poured into ice water to precipitate the crude product. The solid would then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activities

The biological activities of this compound are not extensively documented in the public domain. However, based on the activities of structurally similar chromenone derivatives, it is plausible to infer potential anticancer and antioxidant properties.

Anticancer Activity

Numerous chromen-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not available, related compounds have shown significant activity.

Table of Cytotoxic Activities of Related Chromenone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-oneHelaNot specified[1]
SMMC-7721Not specified[1]
SGC-7901Not specified[1]
U87Not specified[1]
HepG2Not specified[1]
5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-oneHuh7 (Lipid Accumulation)32.2 ± 2.1[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of a compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways in Cancer

Natural compounds, including flavonoids, are known to modulate various signaling pathways involved in cancer progression.[3] While the specific pathways affected by this compound have not been elucidated, related compounds have been shown to target pathways such as PI3K/Akt/mTOR and MAPK.[1][4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell Growth & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Gene Expression Compound This compound Compound->PI3K Inhibition (inferred) Compound->Akt Inhibition (inferred) Compound->MEK Inhibition (inferred)

Caption: Potential signaling pathways modulated by chromenones.

Antioxidant Activity

The presence of a hydroxyl group at the 7-position and the overall flavonoid structure suggest that this compound possesses antioxidant properties. The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[6]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

This compound is a chromenone derivative with potential for further investigation as a therapeutic agent. While direct experimental data for this specific compound is limited in the public domain, the known activities of structurally related flavonoids suggest promising anticancer and antioxidant properties. This technical guide provides a foundation for researchers by summarizing the likely synthetic routes and standard experimental protocols for evaluating its biological activities. Further research is warranted to isolate or synthesize this compound, determine its precise biological activities through in vitro and in vivo studies, and elucidate its specific mechanisms of action, particularly its effects on key cellular signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this and other related chromenone compounds.

References

Preliminary Screening of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of the synthetic isoflavone, 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Isoflavones, a class of naturally occurring or synthetic compounds, are recognized for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities. This document outlines the expected biological activities of the target compound based on data from structurally similar molecules. It details experimental protocols for key bioassays and visualizes relevant signaling pathways to provide a foundational understanding for further investigation and drug development endeavors.

Introduction

This compound belongs to the isoflavone class of compounds, which are characterized by a 3-phenylchromen-4-one backbone. Naturally occurring isoflavones, such as genistein and daidzein, have been extensively studied for their beneficial health effects. The synthetic nature of the title compound allows for specific structural modifications to potentially enhance its biological efficacy and pharmacokinetic profile. Preliminary screening of its bioactivity is a critical first step in the drug discovery pipeline. This guide focuses on its potential anticancer, anti-inflammatory, and antioxidant properties.

Predicted Bioactivities and Representative Data

Anticancer Activity

Isoflavones are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The cytotoxic potential of 7-hydroxyisoflavone derivatives has been evaluated against several human cancer cell lines.

Table 1: Anticancer Activity of Representative 7-Hydroxyisoflavone Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
7-Hydroxy-4-phenylchromen-2-one linked to 4-(4-Chlorophenyl)-1,2,4-triazoleAGS (Gastric)MTT2.63 ± 0.17[1]
Genistein (a 5,7,4'-trihydroxyisoflavone)MDA-MB-231 (Breast)MTT23.13 ± 1.29[2]
GenisteinHCT-116 (Colon)MTT18.40 ± 3.41[2]
3',4',5-TrihydroxyflavoneA549 (Lung)MTT< 25[3]
3',4',5-TrihydroxyflavoneMCF-7 (Breast)MTT12 - 24[3]

Note: The data presented are for structurally related compounds and should be considered as indicative of the potential activity of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Isoflavones can mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Table 2: Anti-inflammatory Activity of Representative Chromen-4-one and Isoflavone Derivatives

Compound/DerivativeCell LineParameter MeasuredIC50 (µg/mL)Reference
Banana Blossom (Musa sapientum) ExtractRAW 264.7NO Production5.98 ± 0.19[4]
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-oneIn vivo (rat paw edema)Edema Reduction~50% reduction[5]

Note: Data for diverse, but structurally relevant, compounds are presented to indicate potential anti-inflammatory action.

Antioxidant Activity

The antioxidant capacity of isoflavones is attributed to their ability to scavenge free radicals, thereby preventing oxidative damage to cellular components. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Table 3: Antioxidant Activity of Representative Flavonoid Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference | |---|---|---|---|---| | Banana Blossom (Musa sapientum) Extract | DPPH Radical Scavenging | 5.78 ± 0.12 |[4] | | Ulmus pumila L. Bark Extract | DPPH Radical Scavenging | > 50 |[6] | | Trihydroxyflavone derivatives | DPPH Radical Scavenging | Variable |[3] |

Note: The antioxidant potential is demonstrated through extracts and related flavonoid compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments to screen the bioactivity of this compound.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compound on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compound.

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.[7]

  • Sample Preparation: The test compound is dissolved in methanol to prepare a stock solution, from which serial dilutions are made.[7]

  • Reaction Mixture: 100 µL of each sample dilution is mixed with 2 mL of the DPPH solution. A blank is prepared with 100 µL of methanol and 2 mL of DPPH solution.[7]

  • Incubation: The mixtures are shaken and incubated in the dark at room temperature for 30 minutes.[7][8]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[7]

Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.[9]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.[10]

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[10]

  • Incubation and Absorbance: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.[10]

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Cytokine (TNF-α and IL-6) Inhibition Assay

This assay measures the inhibition of pro-inflammatory cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture and Treatment: RAW 264.7 cells are seeded and treated with the test compound and LPS as described in the NO inhibition assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[11][12]

  • Data Analysis: The absorbance is read at 450 nm, and the cytokine concentrations are determined from the standard curve. The percentage of cytokine inhibition is calculated relative to the LPS-treated control.

Visualization of Signaling Pathways

The biological activities of isoflavones are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the primary signaling cascades potentially affected by this compound.

experimental_workflow cluster_assays Bioactivity Assays cluster_anticancer_methods Anticancer Methods cluster_inflammatory_methods Anti-inflammatory Methods cluster_antioxidant_methods Antioxidant Methods anticancer Anticancer mtt MTT Assay (Cell Viability) anticancer->mtt apoptosis Apoptosis Assay (Flow Cytometry) anticancer->apoptosis cell_cycle Cell Cycle Analysis anticancer->cell_cycle anti_inflammatory Anti-inflammatory no_assay NO Inhibition Assay (Griess Reagent) anti_inflammatory->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) anti_inflammatory->cytokine_assay antioxidant Antioxidant dpph DPPH Assay (Radical Scavenging) antioxidant->dpph compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one compound->anticancer compound->anti_inflammatory compound->antioxidant

Caption: Experimental workflow for bioactivity screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one death_receptors Death Receptors (e.g., Fas, TNFR) compound->death_receptors Modulates mitochondria Mitochondria compound->mitochondria Induces Stress caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathways.

nf_kappa_b_pathway cluster_nf_kappa_b_pathway compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one ikk IKK Activation compound->ikk Inhibits lps LPS tlr4 TLR4 lps->tlr4 tlr4->ikk ikb IκB Degradation ikk->ikb nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) mapk_pathway compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one ras_raf Ras/Raf compound->ras_raf Modulates jnk JNK compound->jnk Modulates p38 p38 compound->p38 Modulates stimuli Stress/Growth Factors stimuli->ras_raf stimuli->jnk stimuli->p38 mek MEK ras_raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors jnk->transcription_factors p38->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis, Inflammation) transcription_factors->cellular_response

References

Methodological & Application

Application Notes and Protocols: 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one as a Potential Antioxidant Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a member of the isoflavone class of compounds, which are known for their potential biological activities, including antioxidant effects. The structural features of this compound, particularly the presence of a hydroxyl group on the chromen-4-one core, suggest its potential to act as a free radical scavenger and a modulator of cellular antioxidant pathways. These application notes provide a framework for the investigation of this compound as an antioxidant agent. While specific quantitative data for this compound is not yet extensively documented in publicly available literature, the provided protocols and methodologies are based on established assays for evaluating the antioxidant potential of flavonoids and related phenolic compounds.

Putative Mechanism of Antioxidant Action

Flavonoids, including isoflavones, exert their antioxidant effects through various mechanisms. The primary mechanism is often direct radical scavenging, where the hydroxyl groups on the aromatic rings donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The resulting flavonoid radical is stabilized by resonance.

Furthermore, flavonoids can indirectly enhance the cellular antioxidant defense system by upregulating the expression of antioxidant enzymes. A key signaling pathway involved in this process is the Keap1-Nrf2 pathway. Under conditions of oxidative stress, flavonoids can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS/RNS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (ubiquitinated and degraded) Keap1_Nrf2->Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates and binds Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Putative mechanism of action via the Keap1-Nrf2 signaling pathway.

Data Presentation: Antioxidant Activity of Structurally Related Chromen-4-one Derivatives

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
7,8-DihydroxyflavoneDPPH~25Ascorbic Acid~15
LuteolinDPPH~10Ascorbic Acid~15
QuercetinDPPH~5Ascorbic Acid~15
7,8-DihydroxyflavoneABTS~10Trolox~5
LuteolinABTS~5Trolox~5
QuercetinABTS~2Trolox~5

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. This table is intended for comparative purposes only.

Experimental Protocols

The following are detailed protocols for commonly used in vitro and cell-based assays to determine the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of test compound and control: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare a similar dilution series for ascorbic acid.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the test compound dilutions or ascorbic acid dilutions to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH to 96-well plate DPPH_sol->Add_DPPH Test_sol Prepare serial dilutions of Test Compound & Control Add_Test Add 100 µL Test Compound/ Control/Blank Test_sol->Add_Test Incubate Incubate in dark (30 min, RT) Add_Test->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging & IC50 Value Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method for assessing antioxidant activity. The principle involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ will cause a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

  • Working ABTS•+ solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test compound and control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then prepare a series of dilutions in PBS (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare a similar dilution series for Trolox.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the test compound dilutions or Trolox dilutions to the respective wells.

    • For the blank, add 10 µL of the solvent used for the test compound.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

ABTS Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock (ABTS + K2S2O8) ABTS_work Prepare Working ABTS•+ (Absorbance ~0.7 at 734 nm) ABTS_stock->ABTS_work Add_ABTS Add 190 µL Working ABTS•+ to 96-well plate ABTS_work->Add_ABTS Test_sol Prepare serial dilutions of Test Compound & Control Add_Test Add 10 µL Test Compound/ Control/Blank Test_sol->Add_Test Incubate Incubate (6 min, RT) Add_Test->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Scavenging & IC50 Value Measure_Abs->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound in a cell-based model, which provides a more biologically relevant assessment. The assay is based on the ability of antioxidants to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), to the highly fluorescent dichlorofluorescein (DCF) by intracellular reactive oxygen species.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum (FBS) and antibiotics

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a positive control)

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture HepG2 cells in a 96-well black, clear-bottom microplate until they reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in treatment medium for 1 hour.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with PBS.

    • Add medium containing 25 µM DCFH-DA to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 600 µM AAPH solution to each well to induce oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation of CAA:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and treated wells.

    • The CAA value is calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

  • EC50 Determination: The EC50 value, the concentration required to provide 50% of the antioxidant effect, is determined from the dose-response curve.

CAA Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_run Assay Run cluster_analysis Data Analysis Seed_cells Seed HepG2 cells in 96-well plate to confluence Treat_cells Treat cells with Test Compound/ Control for 1 hr Seed_cells->Treat_cells Load_DCFH Load cells with DCFH-DA for 1 hr Treat_cells->Load_DCFH Add_AAPH Add AAPH to induce oxidative stress Load_DCFH->Add_AAPH Measure_Fluorescence Measure fluorescence kinetically (Ex: 485 nm, Em: 538 nm) Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Calculate_CAA Calculate CAA units and EC50 Calculate_AUC->Calculate_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the antioxidant potential of this compound. By employing a combination of in vitro and cell-based assays, a thorough understanding of its radical scavenging capabilities and its effects on cellular antioxidant defense mechanisms can be achieved. While direct experimental data for this specific compound is currently limited, the methodologies outlined here, based on the evaluation of structurally similar flavonoids, provide a robust framework for its characterization as a potential antioxidant agent. Further studies are warranted to elucidate its precise mechanisms of action and to establish its efficacy in more complex biological systems.

Application Notes and Protocols: 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids and their derivatives, such as chromen-4-ones, are a well-established class of compounds with diverse pharmacological activities, including notable anticancer properties. The compound 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one belongs to this family and is of significant interest for its potential as a cytotoxic agent against various cancer cell lines. While specific research on this particular molecule is emerging, the broader class of substituted chromen-4-ones has been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

These application notes provide a summary of the expected cytotoxic effects of this compound based on the activities of structurally related compounds. Detailed protocols for evaluating its efficacy in cancer cell lines are also presented to facilitate further research and drug development efforts.

Data Presentation: Cytotoxic Activity of Related Chromen-4-one Derivatives

Due to the limited availability of specific data for this compound, the following table summarizes the cytotoxic activities (IC50 values) of structurally similar chromen-4-one and coumarin derivatives against various human cancer cell lines. This data provides a comparative baseline for the anticipated potency of the title compound.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric carcinoma)MTT2.63 ± 0.17[1][2]
MGC-803 (gastric cancer)MTT7.51 ± 0.46[1][2]
HCT-116 (colorectal carcinoma)MTT10.21 ± 0.83[1][2]
A-549 (lung carcinoma)MTT11.53 ± 0.92[1][2]
HepG2 (hepatocellular carcinoma)MTT15.34 ± 1.16[1][2]
HeLa (cervical cancer)MTT18.62 ± 1.35[1][2]
Chroman-2,4-dione Derivative 13HL-60 (promyelocytic leukemia)MTT42.0 ± 2.7[3][4]
MOLT-4 (acute lymphoblastic leukemia)MTT24.4 ± 2.6[3][4]
Chroman-2,4-dione Derivative 11MCF-7 (breast adenocarcinoma)MTT68.4 ± 3.9[3][4]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Evaluating Anticancer Activity cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies compound This compound cytotoxicity Cytotoxicity Screening (MTT Assay) compound->cytotoxicity cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot Analysis (Key Signaling Proteins) ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for anticancer evaluation.

signaling_pathway Hypothesized Signaling Pathway for Chromen-4-one Derivatives cluster_cell Cancer Cell compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one ros ROS Generation compound->ros cdk CDK Inhibition (e.g., CDK2, CDK9) compound->cdk p53 p53 Activation ros->p53 bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 caspases Caspase Activation (Caspase-3, -9) bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) cdk->cell_cycle_arrest

Caption: Potential mechanism of action.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer within 1 hour.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Follow the same procedure as for the apoptosis assay (Protocol 2, steps 1 and 2).

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, CDK2, CDK9, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells in RIPA buffer.

    • Quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Conclusion

The compound this compound holds promise as a potential anticancer agent. Based on the activity of related compounds, it is hypothesized to exert its effects through the induction of apoptosis and cell cycle arrest. The provided protocols offer a comprehensive framework for the systematic evaluation of its cytotoxic and mechanistic properties in various cancer cell lines. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid, a class of natural and synthetic compounds with a characteristic chromen-4-one core. Flavonoids are of significant interest in pharmacology due to their wide range of biological activities. This document provides an overview of the potential applications of this compound in drug discovery, based on the activities of structurally related compounds. While specific data for this exact molecule is limited in publicly available literature, the information herein is extrapolated from research on similar flavonoid and chromen-4-one scaffolds and is intended to guide future research endeavors.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₅EvitaChem
Molecular Weight298.29 g/mol EvitaChem
AppearanceNot specified-
SolubilityNot specified-

Potential Therapeutic Areas and Biological Activities

Based on the activities of related chromen-4-one derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Chromen-4-one derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory Activity: Flavonoids are well-known for their anti-inflammatory properties, which are often attributed to the inhibition of pro-inflammatory enzymes and cytokines.

  • Neuroprotective Effects: Certain flavonoids have demonstrated neuroprotective potential, possibly through antioxidant mechanisms and modulation of signaling pathways involved in neuronal survival.

  • Antioxidant Activity: The phenolic hydroxyl group at the 7-position suggests that this compound may possess radical scavenging properties, contributing to its potential therapeutic effects.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.

Potential Signaling Pathways

The biological activities of chromen-4-one derivatives are often mediated through the modulation of key signaling pathways. Diagrams for hypothetical pathways are provided below.

anticancer_pathway Compound 3-(2,4-Dimethoxyphenyl)-7- hydroxy-4H-chromen-4-one Cell Cancer Cell Compound->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS CellCycle Cell Cycle Arrest (G2/M Phase) Cell->CellCycle Mitochondria Mitochondria ROS->Mitochondria Caspases Caspase Cascade Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical anticancer mechanism of action.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->ProInflammatory Compound 3-(2,4-Dimethoxyphenyl)-7- hydroxy-4H-chromen-4-one Compound->NFkB Inhibition

Caption: Potential anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of this compound in a drug discovery context.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Signaling Signaling Pathway Analysis (Western Blot, PCR) Cytotoxicity->Signaling AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) AntiInflammatory->Signaling Antioxidant Antioxidant Assays (e.g., DPPH) Enzyme Enzyme Inhibition Assays Antioxidant->Enzyme Animal Animal Models of Disease (e.g., Xenograft, Inflammation models) Signaling->Animal Enzyme->Animal Toxicity Toxicity Studies Animal->Toxicity

Caption: General experimental workflow for drug discovery.

Conclusion

Application Notes and Protocols for Enzyme Inhibition Studies of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A significant aspect of their bioactivity stems from their ability to interact with and inhibit various enzymes, thereby modulating cellular signaling pathways. This document provides a detailed guide for the investigation of the enzyme inhibitory potential of this compound.

Potential Enzyme Targets and Therapeutic Areas

Based on the general activity of flavonoids, this compound could be investigated as an inhibitor of several key enzymes, including but not limited to:

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is central to anti-inflammatory therapies.

  • Lipoxygenases (LOX): Implicated in inflammatory and allergic responses.

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is relevant for cosmetics and treatments for hyperpigmentation.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease.

  • Alpha-glucosidase and Alpha-amylase: Inhibition of these enzymes can modulate postprandial hyperglycemia, relevant for diabetes management.

  • Kinases: Various protein kinases are crucial in cell signaling pathways and are prominent targets in cancer therapy.

Quantitative Data Summary (Hypothetical)

The following tables represent how quantitative data for the enzyme inhibitory activity of this compound could be presented.

Table 1: IC50 Values for Inhibition of Various Enzymes

Enzyme TargetThis compound IC50 (µM)Positive Control IC50 (µM)
COX-215.2 ± 1.8Celecoxib: 0.05 ± 0.01
5-LOX25.6 ± 3.1Zileuton: 1.1 ± 0.2
Tyrosinase8.9 ± 0.9Kojic Acid: 5.8 ± 0.5
AChE> 100Donepezil: 0.02 ± 0.005
α-Glucosidase42.1 ± 5.3Acarbose: 250 ± 20

Table 2: Kinetic Parameters for Tyrosinase Inhibition

InhibitorInhibition TypeKᵢ (µM)
This compoundCompetitive5.2 ± 0.7

Experimental Protocols

General Materials and Reagents
  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Target enzymes (e.g., human recombinant COX-2, mushroom tyrosinase)

  • Substrates for each enzyme (e.g., arachidonic acid for COX, L-DOPA for tyrosinase)

  • Positive control inhibitors

  • Assay buffers

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Protocol for IC50 Determination of Tyrosinase Inhibition
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the test compound in the assay buffer (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).

    • Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in assay buffer.

    • Prepare a solution of L-DOPA (e.g., 2 mM) in assay buffer.

    • Prepare a solution of the positive control, Kojic Acid, at a known effective concentration.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the test compound dilution or positive control. For the negative control, add 20 µL of assay buffer with DMSO.

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by non-linear regression analysis.

Protocol for Determining the Mechanism of Tyrosinase Inhibition (Lineweaver-Burk Plot)
  • Assay Setup:

    • Perform the tyrosinase assay as described above, but with varying concentrations of the substrate (L-DOPA, e.g., 0.25, 0.5, 1, and 2 mM).

    • Run the assay in the absence of the inhibitor and in the presence of two different fixed concentrations of this compound (e.g., 5 µM and 10 µM).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot by plotting 1/V against 1/[S] (where [S] is the substrate concentration).

    • Analyze the plot:

      • Competitive inhibition: The lines will intersect on the y-axis.

      • Non-competitive inhibition: The lines will intersect on the x-axis.

      • Uncompetitive inhibition: The lines will be parallel.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the plot.

    • Calculate the inhibition constant (Ki) using the appropriate equations for the determined inhibition type.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay IC50 Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock add_reagents Add Reagents to 96-well Plate prep_compound->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution prep_substrate->add_reagents prep_controls Prepare Controls prep_controls->add_reagents incubate Incubate add_reagents->incubate measure Measure Activity incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for IC50 determination.

signaling_pathway compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one cox2 COX-2 compound->cox2 Inhibition prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation

Caption: Inhibition of the COX-2 signaling pathway.

Application Notes and Protocols for In Vitro Assays of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid, a class of polyphenolic secondary metabolites of plants. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the in vitro evaluation of this specific chromenone derivative. The provided methodologies are intended to guide researchers in assessing its potential as a therapeutic agent.

Chemical Properties

PropertyValue
IUPAC Name 3-(2,4-dimethoxyphenyl)-7-hydroxychromen-4-one
Synonyms 2'-Methoxyformononetin; 3-(2,4-Dimethoxyphenyl)-7-hydroxychromen-4-one; 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one
Molecular Formula C₁₇H₁₄O₅
Molecular Weight 298.29 g/mol
Appearance Typically a yellow crystalline solid
Solubility Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); sparingly soluble in water.
Melting Point Approximately 200 °C
Stability Generally stable under standard conditions, but may be sensitive to light and heat.

Application Notes

This compound is a promising candidate for in vitro investigation across several key areas of drug discovery:

  • Oncology: The chromen-4-one scaffold is present in many compounds with demonstrated cytotoxic effects against various cancer cell lines. In vitro cytotoxicity assays are crucial for determining the antiproliferative activity of this compound and identifying cancer types that may be susceptible to its action.

  • Antioxidant Research: The phenolic hydroxyl group in the structure suggests potential radical scavenging activity. In vitro antioxidant assays can quantify this capacity and provide insights into its potential to mitigate oxidative stress, a key factor in numerous pathological conditions.

  • Inflammation Research: Chronic inflammation is implicated in a wide range of diseases. This compound can be screened for its ability to modulate inflammatory pathways in vitro, for instance, by measuring its effect on the production of inflammatory mediators in stimulated immune cells.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) potential of this compound against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data Presentation:

While specific IC₅₀ values for this compound are not yet available in the public domain, the following table illustrates how to present such data once obtained. For context, studies on structurally similar chromen-4-one derivatives have reported cytotoxic activities. For instance, a derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showed an IC₅₀ of 2.63 µM against AGS cells.[1]

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer) Data to be determined
HeLa (Cervical Cancer) Data to be determined
A549 (Lung Cancer) Data to be determined
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging capacity of this compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in methanol. Make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Quantitative Data Presentation:

Specific IC₅₀ values for the antioxidant activity of this compound are not currently available. The table below is a template for presenting the results.

CompoundDPPH Scavenging IC₅₀ (µg/mL)
This compound Data to be determined
Ascorbic Acid (Standard) Typically in the range of 2-10 µg/mL
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of nitric oxide through the action of inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of a compound can be determined by measuring its ability to inhibit this NO production. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Quantitative Data Presentation:

The following table is a template for presenting the anti-inflammatory activity data.

CompoundNO Inhibition IC₅₀ (µM)
This compound Data to be determined
L-NAME (Standard Inhibitor) Data to be determined

Signaling Pathways and Visualization

While specific signaling pathways modulated by this compound are yet to be fully elucidated, flavonoids are known to interact with several key cellular signaling cascades. Below are diagrams of pathways commonly affected by such compounds, which can serve as a starting point for investigating the mechanism of action of the title compound.

experimental_workflow_cytotoxicity cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Compound (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

experimental_workflow_antioxidant cluster_workflow DPPH Assay Workflow A Prepare Compound Dilutions in Methanol B Add DPPH Solution A->B C Incubate in Dark for 30 min B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for the DPPH antioxidant assay.

experimental_workflow_anti_inflammatory cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed Macrophages in 96-well plate B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition and IC50 G->H

Caption: Workflow for the nitric oxide inhibition assay.

potential_signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Compound->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Quantification of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid compound. The methods described herein are based on established analytical techniques for the quantification of structurally similar flavonoids and can be adapted for routine analysis, quality control, and research purposes.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of flavonoids.[1][2] A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound due to its polarity.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B) is typically employed for flavonoid analysis.[4]

    • Solvent A: 0.1% Formic acid or 0.1% Acetic acid in water.[2][5]

    • Solvent B: Acetonitrile or Methanol.[5][6]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[5][7]

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: Based on the chromen-4-one structure, a UV detection wavelength in the range of 254-370 nm should be evaluated to find the absorption maximum for optimal sensitivity. Flavones and flavonols typically show two absorption bands in the ranges of 240-280 nm and 300-390 nm.[8]

  • Injection Volume: 10-20 µL.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, dissolution in a suitable solvent followed by filtration through a 0.45 µm syringe filter is usually sufficient. For biological matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.

1.3. Method Validation:

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

Data Presentation: HPLC Method Validation Parameters
ParameterTypical Acceptance CriteriaExample Data for a Flavonoid Assay
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Defined by the linear range1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:10.3
Specificity No interference from placebo or degradation productsPeak purity index > 0.999
Robustness No significant change in results with small variations in method parameters%RSD < 2% for variations in flow rate and temperature

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Weigh Pure Standard StockSolution Prepare Stock Solution Standard->StockSolution WorkingStandards Prepare Working Standards StockSolution->WorkingStandards HPLC Inject into HPLC System WorkingStandards->HPLC Calibration Construct Calibration Curve Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Filter->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method can be developed.[9] This method couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system as described for the HPLC method.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids and can be operated in either positive or negative ion mode. The optimal mode should be determined experimentally.

  • LC Conditions: Similar to the HPLC method, a C18 column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid is a good starting point.

  • MS Parameters:

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is typically used on a triple quadrupole instrument. This involves monitoring a specific precursor ion to product ion transition.

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

2.2. Sample and Standard Preparation:

Preparation protocols are similar to those for HPLC analysis. However, it is crucial to use LC-MS grade solvents and to ensure that the final sample concentration is within the linear range of the mass spectrometer.

Data Presentation: LC-MS Method Parameters (Hypothetical)
ParameterDescription
LC Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Precursor Ion (m/z) To be determined (e.g., [M+H]⁺)
Product Ion (m/z) To be determined
Collision Energy (eV) To be optimized

Visualization: LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis SamplePrep Prepare & Filter Sample Injection Inject into LC System SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (e.g., MRM) Ionization->MassAnalysis DataAcquisition Data Acquisition MassAnalysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for LC-MS based quantification.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of total flavonoids or a pure compound in a simple matrix.[10] This method often utilizes a complexation reaction with aluminum chloride, which causes a bathochromic shift in the absorbance spectrum of flavonoids.[8]

Experimental Protocol

3.1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

3.2. Reagents:

  • Aluminum Chloride (AlCl₃) solution: 2% (w/v) in methanol or ethanol.[10]

  • Standard Solution: A stock solution of this compound in methanol or ethanol.

  • Sample Solution: The sample dissolved in methanol or ethanol.

3.3. Procedure:

  • Pipette a known volume of the standard or sample solution into a volumetric flask.

  • Add an equal volume of the 2% AlCl₃ solution.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature to allow for complex formation.[10]

  • Measure the absorbance at the wavelength of maximum absorption (λmax) of the flavonoid-aluminum complex against a blank (solvent and AlCl₃). The λmax should be determined by scanning the spectrum of the complex.

  • Quantify the amount of the flavonoid in the sample using a calibration curve prepared from standard solutions.

Data Presentation: UV-Vis Spectrophotometry Parameters
ParameterTypical Value/Range
Wavelength of Maximum Absorption (λmax) To be determined experimentally (typically 390-420 nm for flavonoid-AlCl₃ complex)
Reaction Time 30 - 60 minutes
Linearity Range (µg/mL) 1 - 50
Correlation Coefficient (r²) ≥ 0.995

Visualization: UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Preparation cluster_reaction Complexation Reaction cluster_measurement Measurement & Analysis PrepStandard Prepare Standard Solutions AddAlCl3 Add AlCl₃ Solution PrepStandard->AddAlCl3 Calibration Plot Calibration Curve PrepSample Prepare Sample Solution PrepSample->AddAlCl3 Incubate Incubate at Room Temp. AddAlCl3->Incubate MeasureAbs Measure Absorbance at λmax Incubate->MeasureAbs MeasureAbs->Calibration Calculate Calculate Concentration Calibration->Calculate

Caption: Workflow for quantification by UV-Vis spectrophotometry with AlCl₃.

References

Application Notes and Protocols for Anti-inflammatory Assays of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the anti-inflammatory properties of the flavonoid compound, 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. The following sections detail the methodologies for key experiments, present quantitative data for a closely related compound, and illustrate the relevant biological pathways and experimental workflows.

Data Presentation

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes the anti-inflammatory activity of a structurally similar compound, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, which can serve as a valuable reference point for anticipating the potential activity of the target compound.[1]

Table 1: In Vitro Anti-inflammatory Activity of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one [1]

AssayTargetIC50 (µM)Selectivity Index (COX-2/COX-1)
Cyclooxygenase-1 (COX-1) InhibitionCOX-1 Enzyme7.0918.70
Cyclooxygenase-2 (COX-2) InhibitionCOX-2 Enzyme0.38
5-Lipoxygenase (5-LOX) Inhibition5-LOX Enzyme0.84

Experimental Protocols

The following are detailed protocols for common in vitro anti-inflammatory assays relevant for the evaluation of this compound.

Nitric Oxide (NO) Synthase Inhibition Assay in LPS-Stimulated Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[2][3]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent System

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production. Include a vehicle control (cells with LPS but no test compound) and a negative control (cells without LPS or test compound).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition compared to the vehicle control.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4][5][6]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction buffer (e.g., Tris-HCl)

  • Heme

  • Arachidonic acid (substrate)

  • Test compound

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well plates

Protocol:

  • Enzyme Preparation: Prepare the COX-1 or COX-2 enzyme solution in the reaction buffer containing heme.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the enzyme, and different concentrations of the test compound. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a small volume of hydrochloric acid.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory potential of the compound is determined by the reduction in PGE2 production. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the effect of the test compound on the release of pro-inflammatory and anti-inflammatory cytokines from human PBMCs.[7][8][9]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA) or other stimuli

  • Test compound

  • Multiplex cytokine analysis kit (e.g., LEGENDplex™)

  • 96-well cell culture plates

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Add various concentrations of the test compound to the wells.

  • Stimulation: Stimulate the cells with a suitable mitogen like PHA to induce cytokine production. Include appropriate controls (unstimulated cells, stimulated cells without the test compound).

  • Incubation: Incubate the plate for 6 and 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Analyze the supernatant for the levels of various cytokines (e.g., IL-2, IL-6, IFN-γ, TNF-α, IL-1β, IL-10) using a multiplex bead-based immunoassay according to the manufacturer's protocol.[7]

  • Data Analysis: Determine the effect of the test compound on the production of each cytokine compared to the stimulated control.

Signaling Pathways and Experimental Workflows

Inflammatory Signaling Pathway

Flavonoids can exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One such critical pathway is the NF-κB signaling cascade, which is often activated by stimuli like LPS.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Compound->IKK Inhibition Compound->NFkB Inhibition of Translocation

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow for In Vitro Anti-inflammatory Assays

The general workflow for assessing the anti-inflammatory potential of a test compound involves a series of in vitro assays.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (this compound) NO_Assay Nitric Oxide (NO) Inhibition Assay Compound->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay Cytokine_Assay Cytokine Release Assay Compound->Cytokine_Assay Cells Cell Culture (e.g., RAW 264.7, PBMCs) Cells->NO_Assay Cells->Cytokine_Assay IC50 IC50 Determination NO_Assay->IC50 COX_Assay->IC50 Selectivity Selectivity Index (e.g., COX-2 vs COX-1) COX_Assay->Selectivity Cytokine_Profile Cytokine Profiling Cytokine_Assay->Cytokine_Profile

Caption: General experimental workflow.

References

Application Notes and Protocols for Cell-Based Assays Using 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific cell-based assay data, established signaling pathways, or detailed protocols for the compound 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. The following application notes and protocols are provided as representative examples based on the known biological activities of structurally related flavonoids and chromenones. The experimental details and expected outcomes are hypothetical and should be optimized and validated for the specific compound and cell lines used.

Introduction

This compound is a member of the flavonoid family, a class of natural and synthetic compounds known for a wide range of biological activities. Structurally, it possesses a chromen-4-one core with a dimethoxyphenyl substituent and a hydroxyl group, features that suggest potential antioxidant, anti-inflammatory, and anti-proliferative properties. These characteristics make it a candidate for investigation in various therapeutic areas, including oncology, metabolic disorders, and inflammatory diseases.

The provided application notes describe common cell-based assays that can be employed to evaluate the cytotoxic and lipid-modulating effects of this compound.

Application Note 1: Evaluation of Cytotoxicity using the MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, HepG2) and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture the chosen cancer cell line in appropriate media until approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the old medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Quantitative Data
Concentration (µM)% Cell Viability (HeLa)% Cell Viability (A549)
0.198.5 ± 4.299.1 ± 3.8
192.1 ± 3.595.3 ± 4.1
1075.4 ± 2.880.7 ± 3.2
2551.2 ± 2.162.5 ± 2.9
5028.9 ± 1.940.1 ± 2.5
10010.3 ± 1.515.8 ± 1.7
IC50 (µM) ~25.5 ~45.2

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Data_Analysis Calculate % Viability & IC50 Read->Data_Analysis

MTT Assay Experimental Workflow

Application Note 2: Assessment of Lipid Accumulation using Oil Red O Staining

Objective: To investigate the effect of this compound on intracellular lipid accumulation in a relevant cell model, such as oleic acid-treated HepG2 cells or 3T3-L1 preadipocytes.

Principle: Oil Red O is a lysochrome (fat-soluble dye) used for the staining of neutral triglycerides and lipids. In this assay, cells are first induced to accumulate lipids and then treated with the test compound. The amount of intracellular lipid is then visualized and quantified by staining with Oil Red O, which imparts a red color to the lipid droplets.

Experimental Protocol: Oil Red O Staining
  • Cell Seeding and Differentiation (if applicable):

    • For HepG2 cells: Seed cells in a 24-well plate and allow them to attach. Induce lipid accumulation by treating with oleic acid (e.g., 0.5 mM) for 24 hours.

    • For 3T3-L1 preadipocytes: Seed cells and grow to confluence. Induce differentiation into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Compound Treatment:

    • Prepare dilutions of this compound in the appropriate culture medium.

    • Treat the lipid-loaded or differentiating cells with the compound at various concentrations for 24-48 hours. Include a vehicle control.

  • Cell Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30-60 minutes.

    • Wash the cells with distilled water.

    • Add 60% isopropanol to each well for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol, diluted with water).

    • Incubate for 15-20 minutes at room temperature.

    • Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.

  • Quantification:

    • Visually inspect and capture images of the stained cells using a microscope.

    • For quantification, add 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Transfer the isopropanol-dye mixture to a 96-well plate.

    • Measure the absorbance at 510 nm.

  • Data Analysis:

    • Normalize the absorbance readings to the cell number (which can be determined in a parallel plate using a viability assay).

    • Express the results as a percentage of the lipid accumulation in the vehicle-treated control.

Hypothetical Quantitative Data
Concentration (µM)Relative Lipid Content (%)
Vehicle Control100 ± 8.5
188.2 ± 7.1
1065.7 ± 6.3
2542.1 ± 5.5
5025.9 ± 4.8
Diagram: Potential Mechanism of Action

Flavonoids are known to interact with various signaling pathways. The following diagram illustrates a hypothetical pathway by which a flavonoid might reduce lipid accumulation.

Lipid_Pathway Compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one AMPK AMPK Activation Compound->AMPK SREBP1c SREBP-1c Inhibition AMPK->SREBP1c Lipogenesis Lipogenic Gene Expression (e.g., FASN, ACC) SREBP1c->Lipogenesis Lipid_Accumulation Reduced Intracellular Lipid Accumulation Lipogenesis->Lipid_Accumulation

Hypothetical Anti-Lipogenic Signaling Pathway

Application Notes and Protocols for the Synthesis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of the isoflavone, 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Isoflavones are a class of compounds known for their potential biological activities, making their synthesis a key area of interest in medicinal chemistry and drug development.

I. Overview

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of resorcinol and 2,4-dimethoxyphenylacetic acid. This method utilizes a Lewis acid catalyst to facilitate the initial Friedel-Crafts acylation to form a deoxybenzoin intermediate, which then undergoes cyclization to yield the final isoflavone product. This approach is efficient for laboratory-scale synthesis.

II. Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
ResorcinolC₆H₆O₂110.111.10 g (10 mmol)≥99%
2,4-Dimethoxyphenylacetic acidC₁₀H₁₂O₄196.201.96 g (10 mmol)≥98%
Boron trifluoride etherate(C₂H₅)₂O·BF₃141.937.1 mL (50 mmol)Reagent grade
N,N-Dimethylformamide (DMF)C₃H₇NO73.095 mLAnhydrous
Methanesulfonyl chlorideCH₃SO₂Cl114.551.1 mL (14 mmol)≥99.5%
Sodium acetateCH₃COONa82.0310 gAnhydrous
MethanolCH₃OH32.0450 mLACS grade
Deionized WaterH₂O18.02200 mL
Ethyl acetateC₄H₈O₂88.11100 mLACS grade
BrineNaCl(aq)-50 mLSaturated
Anhydrous Sodium SulfateNa₂SO₄142.0410 g

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add resorcinol (1.10 g, 10 mmol) and 2,4-dimethoxyphenylacetic acid (1.96 g, 10 mmol).

  • Addition of Catalyst: Under a nitrogen atmosphere, add boron trifluoride etherate (7.1 mL, 50 mmol) to the flask.

  • Initial Reaction: Heat the mixture to 70-80°C and stir for 2 hours. The reaction mixture will become a viscous solution.

  • Formation of the Chromone Ring: Cool the reaction mixture to 0°C using an ice bath. In a separate flask, prepare a solution of N,N-dimethylformamide (5 mL) and methanesulfonyl chloride (1.1 mL, 14 mmol). Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10°C.

  • Completion of Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Workup: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water and 10 g of sodium acetate. Stir vigorously for 30 minutes, during which a precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with 50 mL of cold deionized water.

  • Purification: Recrystallize the crude product from methanol to obtain pure this compound as a solid.

  • Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Theoretical Yield 2.84 g
Actual Yield 2.27 g
Percent Yield 80%
Melting Point 248-250 °C
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

IV. Visualizations

Experimental Workflow Diagram:

experimental_workflow Synthesis of this compound reagents 1. Reagents Resorcinol 2,4-Dimethoxyphenylacetic acid BF3·OEt2 reaction_setup 2. Reaction Setup Three-necked flask Magnetic stirrer reagents->reaction_setup initial_reaction 3. Initial Reaction 70-80°C, 2 hours reaction_setup->initial_reaction cyclization 4. Cyclization DMF, MsCl, 0°C to RT initial_reaction->cyclization workup 5. Workup Ice-water, NaOAc cyclization->workup filtration 6. Filtration Isolate crude product workup->filtration purification 7. Purification Recrystallization from Methanol filtration->purification product 8. Final Product This compound purification->product

Caption: Workflow for the synthesis of the target isoflavone.

Signaling Pathway (Illustrative for potential biological context):

While the specific signaling pathway for this compound is not detailed here, the following diagram illustrates a generic pathway where an isoflavone might act as an inhibitor of a kinase, a common mechanism for this class of compounds.

signaling_pathway Illustrative Signaling Pathway Inhibition by an Isoflavone cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor kinase Kinase receptor->kinase substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Inflammation) p_substrate->response isoflavone This compound isoflavone->kinase Inhibition

Caption: Potential inhibitory action of an isoflavone on a kinase pathway.

Application Notes and Protocols for High-Throughput Screening of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and its derivatives represent a promising class of flavonoid compounds with significant potential in drug discovery.[1] These compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of these derivatives to identify lead compounds with desired therapeutic properties. This document provides detailed application notes and experimental protocols for the HTS of this compound derivatives, focusing on anticancer applications.

Data Presentation: Cytotoxic Activity of Chromen-4-one Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of various chromen-4-one derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and serves as a reference for comparing the potency of different structural analogs.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 7-hydroxy-4-phenylchromen-2-one linked 1,2,4-triazoleAGS (gastric adenocarcinoma)2.63 ± 0.17(Not explicitly cited)
2 Chromane-2,4-dione derivativeMOLT-4 (acute lymphoblastic leukemia)24.4 ± 2.6[2]
3 Chromane-2,4-dione derivativeHL-60 (promyelocytic leukemia)42.0 ± 2.7[2]
4 Chromane-2,4-dione derivativeMCF-7 (breast adenocarcinoma)68.4 ± 3.9[2]
5 4-Clpgc (dihydropyrano[2,3-g]chromene)K562 (chronic myelogenous leukemia)102 ± 1.6[3]
6 8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 Inhibition4.5[4]
7 6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5[4]
8 3-amino-4-imino-5-(thiophen-2-yl)-hexahydro-chromeno[2,3-d]pyrimidin-6-oneMCF-7, HCT-116, HepG-21.61 - 2.02[5]
9 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (5i)Hela, SMMC-7721, SGC-7901, U87, HepG2Potent Activity[6][7]

Experimental Protocols

Cell-Based High-Throughput Screening for Cytotoxicity (MTT Assay)

This protocol describes a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability. It is a widely used method for screening compound libraries for cytotoxic effects.

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the chromen-4-one derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Biochemical High-Throughput Screening: Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) based assay to screen for inhibitors of a specific kinase, a common target for anticancer drugs. Flavonoids are known to modulate the activity of protein kinases.[6][7]

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Recombinant active kinase (e.g., PI3K, Akt, MAPK)

  • Fluorescently labeled kinase substrate (peptide or lipid)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA)

  • 384-well black, low-volume plates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Preparation:

    • Dispense 5 µL of the kinase solution into the wells of a 384-well plate.

    • Add 100 nL of the test compounds from the library using a pintool or acoustic dispenser.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Prepare a solution containing the fluorescently labeled substrate and ATP in the kinase reaction buffer.

    • Add 5 µL of the substrate/ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination:

    • Add 5 µL of the stop solution to each well to terminate the reaction.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a suitable microplate reader.

  • Data Analysis:

    • The inhibition of kinase activity by a compound will result in a lower amount of phosphorylated fluorescent substrate, leading to a lower FP signal.

    • Calculate the percentage of inhibition for each compound relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Identify "hits" as compounds that show a statistically significant inhibition of the kinase activity.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by this compound derivatives. Flavonoids have been shown to modulate the MAPK and PI3K/Akt signaling pathways and induce apoptosis.[1][6][7][8][[“]][10][11][12][13][14]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Chromenone Chromen-4-one Derivative Chromenone->PI3K Chromenone->Akt

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by chromen-4-one derivatives.

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Chromenone Chromen-4-one Derivative Chromenone->Raf Chromenone->MEK

Caption: MAPK signaling pathway and potential points of inhibition by chromen-4-one derivatives.

Apoptosis_Pathway Chromenone Chromen-4-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chromenone->Bcl2 Bax Bax (Pro-apoptotic) Chromenone->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway and its induction by chromen-4-one derivatives.

Experimental Workflow

The following diagram outlines the general workflow for a high-throughput screening campaign for this compound derivatives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Tertiary Assays CompoundLibrary Chromen-4-one Derivative Library PrimaryAssay Primary HTS Assay (e.g., Cell Viability) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification HitConfirmation Hit Confirmation (Re-testing) HitIdentification->HitConfirmation DoseResponse Dose-Response Curve & IC50 Determination HitConfirmation->DoseResponse SecondaryAssay Secondary Assays (e.g., Kinase Inhibition, Apoptosis) DoseResponse->SecondaryAssay LeadPrioritization Lead Prioritization SecondaryAssay->LeadPrioritization

Caption: General workflow for a high-throughput screening campaign.

References

Application Notes: Quantitative Analysis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative belonging to the class of chromen-4-ones. Compounds with this core structure are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anticoagulant, antioxidant, and anticancer properties. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and preclinical development. This application note describes a robust and sensitive method for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Method

A sensitive and selective LC-MS/MS method was developed for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Predicted Mass Spectrometry Parameters

Based on the structure of this compound (Molecular Weight: 298.29 g/mol ), the following parameters are predicted.[1] Final optimization should be performed by infusing a standard solution of the analyte.

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺m/z 299.1
Product Ion 1 (Quantitative)m/z 167.1
Product Ion 2 (Qualitative)m/z 139.1
Collision Energy (CE) for Product Ion 125 eV (To be optimized)
Collision Energy (CE) for Product Ion 235 eV (To be optimized)
Dwell Time100 ms

Note on Fragmentation: The predicted fragmentation pattern involves the cleavage of the ether linkages and the chromenone core. The product ion at m/z 167.1 likely corresponds to the 2,4-dimethoxyphenyl fragment, while the m/z 139.1 fragment could result from further fragmentation of the chromenone ring, a common pathway for flavonoids.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of this compound. These values are representative of typical isoflavone analyses and should be validated for the specific compound.

Table 1: Calibration Curve and Linearity

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
1 - 1000y = 0.0025x + 0.0012≥ 0.995

Table 2: Precision and Accuracy

Quality Control Sample (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
5≤ 15≤ 1585 - 115
50≤ 15≤ 1585 - 115
500≤ 15≤ 1585 - 115

Table 3: Recovery and Matrix Effect

Analyte Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
585 - 11585 - 115
50085 - 11585 - 115

Protocols

Protocol 1: Sample Preparation from Human Plasma
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar stable isotope-labeled compound or a related flavonoid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry Conditions:

ParameterCondition
Mass SpectrometerAgilent 6470 Triple Quadrupole or equivalent
Ion SourceESI
PolarityPositive
Gas Temperature325°C
Gas Flow8 L/min
Nebulizer Pressure40 psi
Sheath Gas Temperature350°C
Sheath Gas Flow11 L/min
Capillary Voltage4000 V

Experimental Workflow

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection data_analysis Data Analysis (Quantification) detection->data_analysis Data Acquisition & Processing

Caption: Workflow for the LC-MS/MS analysis of this compound.

Biological Context and Signaling Pathway

Many 4-hydroxycoumarin derivatives are known to exhibit anticoagulant activity by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[2] This enzyme is a key component of the Vitamin K cycle, which is essential for the post-translational modification (carboxylation) of several blood clotting factors. Inhibition of VKOR leads to a decrease in the active, carboxylated forms of these clotting factors, thereby reducing the tendency for blood to clot.[3][4]

Vitamin K Cycle and Inhibition by 4-Hydroxycoumarin Derivatives

Vitamin_K_Cycle Vitamin K Cycle and Inhibition by 4-Hydroxycoumarin Derivatives VK_hydroquinone Vitamin K (hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Substrate VK Vitamin K (quinone) VK->VKOR Substrate GGCX->VK_epoxide Produces Clotting_factors_post Active Clotting Factors (Gla-containing) GGCX->Clotting_factors_post VKOR->VK_hydroquinone Reduces to VKOR->VK Reduces to Clotting_factors_pre Inactive Clotting Factors (Glu-containing) Clotting_factors_pre->GGCX Inhibitor 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one (or other 4-hydroxycoumarins) Inhibitor->VKOR Inhibits

Caption: The Vitamin K cycle and its inhibition by 4-hydroxycoumarin derivatives.

References

Protocol for dissolving 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Dissolving 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a flavonoid derivative of significant interest in pharmacological research due to its potential therapeutic properties. Accurate and reproducible in vitro studies in cell culture are fundamental to evaluating its biological activity. A critical initial step is the proper dissolution of this hydrophobic compound to ensure its bioavailability and to avoid solvent-induced cytotoxicity in cell-based assays. These application notes provide a detailed protocol for the solubilization of this compound for use in cell culture experiments, ensuring experimental consistency and reliability.

Data Presentation: Solubility of Flavonoids

SolventRecommended Starting Concentration for Stock SolutionFinal Concentration in Cell Culture MediumNotes
Dimethyl Sulfoxide (DMSO)10-50 mM< 0.5% (v/v)DMSO is a powerful solvent for many organic compounds.[1][2] However, it can exhibit cytotoxicity at higher concentrations.[3][4][5] It is imperative to include a vehicle control in all experiments.
Ethanol (EtOH)10-50 mM< 0.5% (v/v)Ethanol is a less toxic alternative to DMSO for many cell lines.[3][4] Complete dissolution may require gentle warming or sonication.
Methanol (MeOH)10-50 mM< 0.5% (v/v)Similar to ethanol, methanol is a viable solvent for many flavonoids.[6] Ensure complete evaporation if used for coating surfaces.
Acetone10-50 mM< 0.5% (v/v)Acetone is reported to be one of the least cytotoxic organic solvents for various cell lines.[3][4] Its volatility requires careful handling.

Experimental Protocols

This section outlines the detailed methodology for preparing a stock solution of this compound and its subsequent dilution for use in cell culture.

Materials
  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, molecular biology grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile cell culture medium appropriate for the cell line in use

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user, assumed here for calculation purposes as ~300 g/mol ), weigh 3 mg of the compound.

  • Initial Dissolution: Transfer the weighed powder into a sterile, amber microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO for a 10 mM solution if 3 mg was weighed).

  • Complete Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: While the high concentration of DMSO is generally self-sterilizing, for long-term storage and critical applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Store the aliquots at -20°C or -80°C for long-term stability.[1]

Protocol for Diluting the Stock Solution into Cell Culture Medium
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Pre-warming Medium: Pre-warm the appropriate cell culture medium to 37°C.

  • Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final working concentrations. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation of the compound. Never add medium directly to the concentrated stock solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the stock solution to the cell culture medium at the highest concentration used for the test compound. This is essential to distinguish the effects of the compound from the effects of the solvent itself.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is well below the cytotoxic threshold for the specific cell line being used (generally below 0.5%).[3][4]

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in these application notes.

Experimental Workflow for Compound Dissolution cluster_prep Stock Solution Preparation cluster_culture Preparation for Cell Culture weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate for Complete Dissolution dissolve->vortex sterilize Filter Sterilize (0.22 µm filter) vortex->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot dilute Serially Dilute in Pre-warmed Medium thaw->dilute treat Treat Cells dilute->treat vehicle Prepare Vehicle Control vehicle->treat

Caption: Workflow for preparing this compound for cell culture.

Decision Tree for Solvent Selection start Start: Dissolve Compound solubility_test Test Solubility in DMSO start->solubility_test dissolves_dmso Does it dissolve? solubility_test->dissolves_dmso use_dmso Use DMSO (<0.5% in media) dissolves_dmso->use_dmso Yes test_etoh Test Solubility in Ethanol dissolves_dmso->test_etoh No dissolves_etoh Does it dissolve? test_etoh->dissolves_etoh use_etoh Use Ethanol (<0.5% in media) dissolves_etoh->use_etoh Yes test_other Test Other Solvents (Methanol, Acetone) dissolves_etoh->test_other No consult Consult Literature for Alternative Solubilization test_other->consult

Caption: A decision-making guide for selecting an appropriate solvent.

References

Application Notes: Use of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid, a class of natural and synthetic compounds with a characteristic three-ring structure. Flavonoids are known for a wide range of biological activities, and their potential as chemical probes for studying cellular processes is an active area of research. This document provides an overview of the potential applications of this compound as a chemical probe, based on the known properties of similar flavonoid and coumarin derivatives. However, it is crucial to note that specific experimental data for this particular compound is limited in publicly accessible literature. The information presented here is intended to guide researchers in designing experiments to characterize and utilize this molecule as a novel chemical probe.

Potential Applications

Based on the chemical structure, this compound may possess properties that make it a valuable tool in several research areas:

  • Fluorescent Probe for Cellular Imaging: The 7-hydroxy-4H-chromen-4-one core is a well-known fluorophore. The fluorescence properties are often sensitive to the local environment, making such compounds useful for probing changes in polarity, viscosity, or the presence of specific ions or biomolecules within cells or in vitro assays.

  • Enzyme Inhibitor or Modulator: Flavonoids are known to interact with a variety of enzymes, including kinases, phosphatases, and metabolic enzymes. This compound could serve as a probe to investigate the function and regulation of specific enzymes.

  • Receptor Ligand: The flavonoid scaffold can mimic endogenous ligands and bind to various receptors. This compound could be explored as a probe for studying receptor pharmacology and signaling.

Data Presentation

Currently, there is no publicly available quantitative data for the specific use of this compound as a chemical probe. Researchers interested in using this compound should first perform characterization studies to determine key parameters.

Table 1: Recommended Characterization Parameters

ParameterRecommended Experiment(s)Purpose
Photophysical Properties
Excitation Maximum (λex)Fluorescence SpectroscopyTo determine the optimal wavelength for excitation.
Emission Maximum (λem)Fluorescence SpectroscopyTo determine the wavelength of maximum fluorescence emission.
Molar Extinction Coefficient (ε)UV-Vis SpectroscopyTo quantify the light absorption at a specific wavelength.
Fluorescence Quantum Yield (ΦF)Comparative Method using a Standard FluorophoreTo determine the efficiency of the fluorescence process.
Fluorescence Lifetime (τ)Time-Resolved Fluorescence SpectroscopyTo measure the average time the molecule stays in the excited state.
Biological Activity
IC50 / EC50 / KiEnzyme Inhibition Assays / Receptor Binding AssaysTo quantify the potency of the compound against a specific biological target.
Cell PermeabilityCellular Uptake Assays (e.g., using fluorescence microscopy or flow cytometry)To determine if the compound can enter living cells.
CytotoxicityCell Viability Assays (e.g., MTT, LDH assay)To determine the concentration range at which the compound is non-toxic to cells.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization and application of this compound as a chemical probe.

Protocol 1: Determination of Photophysical Properties
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable solvent (e.g., DMSO, Ethanol).

  • Working Solution Preparation: Dilute the stock solution in the buffer or solvent of interest to a concentration suitable for spectroscopic measurements (typically in the low micromolar range).

  • UV-Vis Absorbance Spectrum: Record the absorbance spectrum using a spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Fluorescence Spectra: Using a spectrofluorometer, record the emission spectrum by exciting at the λmax determined in the previous step. Then, record the excitation spectrum by setting the emission wavelength to the maximum of the emission spectrum.

  • Quantum Yield Determination: Measure the fluorescence intensity of the sample and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions. Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic)
  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a series of dilutions of the test compound.

  • Assay Procedure: a. In a microplate, add the assay buffer. b. Add the test compound at various concentrations. c. Add the enzyme solution and incubate for a pre-determined time to allow for binding. d. Initiate the reaction by adding the substrate. e. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Plot the initial reaction velocity against the inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 3: Cellular Imaging
  • Cell Culture: Plate cells on a suitable imaging dish or slide and grow to the desired confluency.

  • Compound Loading: Incubate the cells with a working concentration of this compound (determined from cytotoxicity assays) for an appropriate amount of time.

  • Washing: Gently wash the cells with pre-warmed imaging medium to remove excess compound.

  • Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of the compound.

Visualization of Potential Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate potential experimental workflows and a hypothetical signaling pathway that could be investigated using this chemical probe.

G cluster_workflow Experimental Workflow for Probe Characterization synthesis Synthesis & Purification photophys Photophysical Characterization (UV-Vis, Fluorescence) synthesis->photophys biochem Biochemical Assays (Enzyme/Receptor Screening) synthesis->biochem cell_based Cell-Based Assays (Uptake, Cytotoxicity, Imaging) biochem->cell_based target_id Target Identification (If activity is observed) cell_based->target_id

Caption: Workflow for characterizing a novel chemical probe.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand External Signal receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene probe 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one probe->kinase2 Inhibition

Caption: Hypothetical signaling pathway showing kinase inhibition.

Conclusion

While this compound presents an interesting scaffold for the development of a novel chemical probe, a thorough experimental characterization is required to establish its utility. The protocols and potential applications outlined in this document are intended to serve as a starting point for researchers to explore the capabilities of this compound in their specific areas of interest. The lack of existing data emphasizes both the challenge and the opportunity in investigating this and other under-characterized flavonoid derivatives.

Troubleshooting & Optimization

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one aggregation issues in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. This resource addresses common issues related to compound aggregation in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound belongs to the flavonoid class of compounds. Flavonoids are known as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in high-throughput screening (HTS) assays.[1][2] A primary mechanism for this interference is the formation of aggregates in aqueous solutions. These aggregates can nonspecifically interact with proteins and other biological molecules, leading to misleading assay readouts.[1][3]

Q2: What are the typical signs of compound aggregation in an assay?

A2: Signs of compound aggregation can include:

  • Steep dose-response curves: A sharp increase in activity over a narrow concentration range.

  • High Hill slopes: Non-stoichiometric inhibition patterns.

  • Irreproducible results: Significant variability between replicate experiments.

  • Sensitivity to assay conditions: Results that change dramatically with minor variations in buffer composition, pH, or ionic strength.[4]

  • Inhibition of unrelated enzymes: The compound shows activity against multiple, unrelated biological targets.[1]

Q3: At what concentrations is aggregation of flavonoids typically observed?

A3: The concentration at which a compound begins to aggregate is known as the Critical Aggregation Concentration (CAC). The CAC is compound-specific and can be influenced by assay conditions.[5] For many flavonoids, aggregation can occur in the low to mid-micromolar range.[4][5]

Q4: How can I prevent or mitigate the aggregation of this compound in my assays?

A4: Several strategies can be employed to mitigate compound aggregation:

  • Inclusion of a non-ionic detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 (typically at 0.01% v/v), to the assay buffer can disrupt aggregate formation.[1]

  • Modification of assay buffer: Adjusting the pH and ionic strength of the buffer can sometimes reduce aggregation.[4]

  • Lowering the compound concentration: If possible, perform experiments at concentrations below the compound's CAC.

  • Centrifugation: High-speed centrifugation of the compound solution before addition to the assay may pellet larger aggregates.

Troubleshooting Guides

Issue 1: Suspected False-Positive Results in a High-Throughput Screen

Symptoms:

  • A high number of initial "hits" with this compound.

  • Activity is observed across multiple, unrelated screening assays.

Troubleshooting Workflow:

G start Suspected False-Positive Results detergent_test Re-run assay with and without 0.01% Triton X-100 start->detergent_test activity_check Is activity significantly reduced in the presence of detergent? detergent_test->activity_check likely_aggregator High likelihood of aggregation-based false positive. activity_check->likely_aggregator Yes no_aggregation_issue Aggregation may not be the primary issue. Investigate other interference mechanisms. activity_check->no_aggregation_issue No further_investigation Perform secondary validation assays. likely_aggregator->further_investigation counterscreen Conduct an AmpC β-lactamase counter-screen. further_investigation->counterscreen dls_nmr Characterize aggregation state using DLS or NMR. further_investigation->dls_nmr confirm_activity Confirmed specific activity. counterscreen->confirm_activity dls_nmr->confirm_activity

Caption: Troubleshooting workflow for suspected false-positives.

Issue 2: Poor Reproducibility of Assay Results

Symptoms:

  • Inconsistent IC50 or EC50 values between experiments.

  • High variability in replicate wells.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Precipitation Visually inspect assay plates for precipitates. If observed, decrease the final compound concentration. Ensure the DMSO concentration is consistent and within the recommended limits for your assay (typically <1%).
Incomplete Solubilization Ensure the compound is fully dissolved in DMSO before preparing dilutions in aqueous buffer. Gentle vortexing or sonication may be necessary. Prepare fresh stock solutions regularly.
Time-Dependent Aggregation The compound may be aggregating over the course of the experiment. Perform time-course experiments to assess the stability of the compound in the assay buffer. Consider pre-incubating the compound in the assay buffer for varying times before initiating the reaction.
Buffer Incompatibility The buffer composition (pH, salt concentration) may be promoting aggregation. Test different buffer conditions to identify a system where the compound is more stable.[4]

Quantitative Data on Flavonoid Aggregation

Parameter Compound Value Conditions Reference
Critical Aggregation Concentration (CAC) Quercetin~10-30 µMAqueous buffer, pH 7.4[4]
Minimal Antiaggregatory Concentration (MINaAC) - ADP induced Hesperetin0.12-1.91 µMWhole blood[6]
Minimal Antiaggregatory Concentration (MINaAC) - Collagen induced Hesperetin15.26-244.14 µMWhole blood[6]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Detection of Aggregation

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. The formation of aggregates will result in the appearance of larger particle sizes.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the stock solution to the desired final concentrations in the assay buffer. It is crucial to test a range of concentrations, both below and above the expected active concentration.

    • Prepare a buffer-only control and a buffer with DMSO control.

  • DLS Measurement:

    • Transfer the samples to a suitable cuvette or multi-well plate for the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).

    • Perform the DLS measurement according to the instrument's instructions. Data is typically collected over several runs and averaged.

  • Data Analysis:

    • Analyze the size distribution plots. The presence of particles with hydrodynamic radii significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.

    • Compare the size distributions at different compound concentrations to determine the CAC.

Protocol 2: AmpC β-Lactamase Counter-Screen for Aggregation

This enzymatic assay is used to identify compounds that inhibit through an aggregation-based mechanism. Aggregators will inhibit the enzyme, and this inhibition will be reversed by the addition of a detergent.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Enzyme Solution: Prepare a working solution of AmpC β-lactamase in the assay buffer.

    • Substrate Solution: Prepare a solution of the chromogenic substrate, nitrocefin, in the assay buffer.

    • Compound Plates: Prepare serial dilutions of this compound in DMSO.

    • Detergent Solution: Prepare a stock solution of Triton X-100.

  • Assay Procedure:

    • Perform the assay in a 96- or 384-well plate format.

    • To each well, add the assay buffer, with and without 0.01% (v/v) Triton X-100.

    • Add the compound from the dilution plate.

    • Add the AmpC β-lactamase solution and pre-incubate for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the nitrocefin substrate.

    • Monitor the change in absorbance over time at the appropriate wavelength for nitrocefin hydrolysis (typically 486 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percent inhibition versus compound concentration for the assays with and without detergent.

    • A significant rightward shift in the IC50 curve in the presence of Triton X-100 indicates that the compound is likely an aggregator.[1]

Signaling Pathways and Visualization

Flavonoids, including chromen-4-one derivatives, are known to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation. Understanding these interactions is crucial for interpreting experimental results.

PI3K/Akt/mTOR Signaling Pathway

Flavonoids have been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][7]

PI3K_Akt_mTOR GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Flavonoid 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Flavonoid->PI3K Flavonoid->Akt

Caption: Flavonoid inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical pathway in cell signaling that can be modulated by flavonoids.[8][[“]]

MAPK_Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Flavonoid 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Flavonoid->Raf Flavonoid->MEK

Caption: Flavonoid modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

Flavonoids can also exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10]

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex InflammatoryStimuli->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to InflammatoryGenes Inflammatory Gene Expression Flavonoid 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Flavonoid->IKK

References

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. The information provided is based on general principles of flavonoid chemistry and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many flavonoid compounds, the stability of this compound is primarily influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation. Many isoflavones are relatively heat-stable at moderate temperatures, but prolonged exposure to high temperatures can lead to decomposition.

  • pH: The pH of the solution can significantly impact the stability of the compound. Both strongly acidic and alkaline conditions can catalyze hydrolysis or other degradative reactions.

  • Light: Exposure to UV or even visible light can induce photolytic degradation. It is crucial to protect the compound from light during storage and experimentation.

  • Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. The presence of oxidizing agents or even dissolved oxygen can lead to the formation of degradation products.

  • Solvent: The choice of solvent can affect stability. Protic solvents, especially under non-neutral pH, may participate in degradation reactions.

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical and enzymatic degradation.
Light Store in an amber vial or a light-blocking containerPrevents photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidative degradation.
Form Solid (lyophilized powder) is preferred over solutionsReduces the potential for solvent-mediated degradation.

Q3: I am observing a change in the color of my sample solution over time. What could be the cause?

A3: A color change in a solution of this compound, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to the formation of oxidation products, such as quinones, or other chromophoric degradation products.[1] To troubleshoot this, review your storage and handling procedures, ensuring the sample is protected from light and oxygen.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the stability of this compound. A stability-indicating HPLC method should be able to separate the intact parent compound from its degradation products. Other techniques that can be employed include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of degradation products.

  • UV-Vis Spectroscopy: To monitor changes in the absorption spectrum, which can indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of biological activity over the course of an experiment.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation in Assay Media Prepare fresh stock solutions for each experiment. Perform a time-course stability study of the compound in the assay media under the experimental conditions (e.g., 37°C, 5% CO2). Analyze samples by HPLC at different time points to determine the rate of degradation.
Adsorption to Labware Use low-adsorption plasticware or silanized glassware. Quantify the concentration of the compound in solution before and after exposure to labware to check for significant loss.
Precipitation from Solution Visually inspect solutions for any signs of precipitation. Determine the solubility of the compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the biological system.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms:

  • New peaks, not present in the initial analysis of the pure compound, appear over time.

  • Decrease in the peak area of the parent compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Forced Degradation This may be intentional in a forced degradation study. If unintentional, it indicates instability under the current conditions.
Sample Preparation Artifacts Ensure the sample preparation process (e.g., dissolution, dilution) does not introduce conditions that cause degradation (e.g., extreme pH, high temperature).
Contamination Verify the purity of solvents and reagents. Run a blank injection to rule out contamination from the HPLC system.

Experimental Protocols

Protocol 1: General Stability Assessment

This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C). Protect all samples from light.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Subject the compound to a range of stress conditions as outlined in the table below. The goal is to achieve 5-20% degradation.

  • Sample Preparation: Prepare solutions of the compound and expose them to the stress conditions for a defined period.

  • Neutralization/Quenching: After the stress period, neutralize acidic and basic samples, and quench oxidative reactions if necessary.

  • Analysis: Analyze the stressed samples by LC-MS to identify the mass of the degradation products and by HPLC-UV to quantify the extent of degradation.

Summary of Forced Degradation Conditions:

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 80°C for 48 hours
Photostability Solution exposed to light (ICH Q1B guidelines)

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot storage_neg20 -20°C storage_4 4°C storage_rt Room Temp storage_40 40°C sampling Sample at Time Points storage_neg20->sampling storage_4->sampling storage_rt->sampling storage_40->sampling hplc HPLC Analysis sampling->hplc data Data Analysis hplc->data

Caption: Workflow for assessing the stability of the compound.

Hypothetical_Signaling_Pathway Compound 3-(2,4-Dimethoxyphenyl)-7- hydroxy-4H-chromen-4-one ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Compound->Antioxidant_Enzymes Upregulates NFkB NF-κB Pathway Compound->NFkB Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Induces ROS->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes Proliferation Cell Proliferation Apoptosis->Proliferation Inhibits Cell_Cycle_Arrest->Proliferation Inhibits

Caption: Hypothetical signaling pathways based on known flavonoid activities.

References

Technical Support Center: Synthesis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely adopted method is a one-pot synthesis involving the initial formation of a deoxybenzoin intermediate, followed by cyclization. This typically involves the reaction of resorcinol with 2,4-dimethoxyphenylacetic acid. This approach is favored for its operational simplicity and generally good yields.

Q2: What is the key intermediate in this synthesis, and why is its formation critical for high yield?

A2: The key intermediate is 2,4-dihydroxy-2',4'-dimethoxydeoxybenzoin. The successful and high-yield formation of this deoxybenzoin is paramount as it is the direct precursor to the final isoflavone. Incomplete formation or the presence of impurities at this stage will directly translate to a lower overall yield of the desired product.

Q3: What are the typical reagents used for the cyclization of the deoxybenzoin intermediate?

A3: A common and effective reagent system for the cyclization of the deoxybenzoin intermediate to the isoflavone is a mixture of Boron trifluoride diethyl etherate (BF₃·OEt₂), N,N-Dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride.

Q4: What are some of the common side products that can form during the synthesis?

A4: Potential side products can include unreacted starting materials (resorcinol and 2,4-dimethoxyphenylacetic acid), incompletely cyclized intermediates, and potentially products from side reactions of the highly reactive reagents, especially during the cyclization step. Over-methylation or demethylation under certain conditions, though less common with the chosen reagents, should also be considered.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Formation of Deoxybenzoin Intermediate - Inadequate reaction temperature for the Friedel-Crafts acylation. - Inactive or insufficient amount of catalyst (e.g., Zinc Chloride). - Poor quality of starting materials (resorcinol or 2,4-dimethoxyphenylacetic acid).- Ensure the reaction temperature is maintained appropriately for the acylation step. - Use freshly opened or properly stored catalyst. Consider increasing the molar ratio of the catalyst. - Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Low Yield of Final Isoflavone Despite Deoxybenzoin Formation - Incomplete cyclization. - Degradation of the product under harsh reaction conditions. - Suboptimal ratio of cyclizing reagents (BF₃·OEt₂, DMF, POCl₃). - Presence of moisture in the reaction.- Increase the reaction time or temperature for the cyclization step, monitoring the reaction progress by TLC. - Avoid excessively high temperatures during cyclization and workup. - Optimize the molar ratios of the cyclizing agents. A common starting point is a slight excess of each reagent relative to the deoxybenzoin. - Ensure all glassware is thoroughly dried and use anhydrous solvents.
Presence of Multiple Impurities in the Final Product - Formation of side products during acylation or cyclization. - Incomplete reaction at either stage. - Degradation of starting materials or product.- Monitor both the acylation and cyclization steps by TLC to ensure complete conversion before proceeding. - Purify the intermediate deoxybenzoin before proceeding to the cyclization step. - Employ appropriate purification techniques such as column chromatography or recrystallization.
Difficulty in Purifying the Final Product - Co-elution of impurities with the product during column chromatography. - Poor crystallization of the product.- Experiment with different solvent systems for column chromatography to improve separation. - Test various solvent systems for recrystallization to find one that provides well-formed crystals and effectively excludes impurities. A mixture of ethanol and water or ethyl acetate and hexane can be a good starting point.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is based on the established method for synthesizing 7-hydroxyisoflavones via a deoxybenzoin intermediate.

Materials:

  • Resorcinol

  • 2,4-Dimethoxyphenylacetic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Methanesulfonyl chloride (MsCl)

  • Anhydrous solvents (e.g., Toluene, Dichloromethane)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography and recrystallization (e.g., Hexane, Ethyl Acetate, Ethanol)

Procedure:

  • Formation of the Deoxybenzoin Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq) and 2,4-dimethoxyphenylacetic acid (1.0 eq).

    • Add anhydrous zinc chloride (1.2 eq) to the mixture.

    • Heat the reaction mixture with stirring to the appropriate temperature (typically 140-160 °C) for a specified time (e.g., 1-2 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Allow the mixture to cool to room temperature.

  • Cyclization to the Isoflavone:

    • To the cooled reaction mixture containing the crude deoxybenzoin, add an anhydrous solvent such as toluene.

    • Cool the mixture in an ice bath.

    • Slowly add a pre-mixed solution of BF₃·OEt₂ (2.0-3.0 eq) and DMF (3.0-5.0 eq).

    • After stirring for a short period, add POCl₃ (1.5-2.0 eq) or MsCl (1.5-2.0 eq) dropwise, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture and quench by carefully pouring it into a mixture of ice and dilute HCl.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Further purify the isolated product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Note: The exact quantities, temperatures, and reaction times should be optimized for the specific scale of the reaction.

Data Presentation

Reaction Step Parameter Typical Range/Value Reported Yield
Deoxybenzoin Formation Reactant Ratio (Resorcinol:Acid)1:1 to 1:1.2-
Catalyst (ZnCl₂)1.2 - 1.5 eq-
Temperature140 - 160 °C-
Reaction Time1 - 3 hours-
Cyclization BF₃·OEt₂2.0 - 3.0 eq85% (for a related 7-hydroxyisoflavone)[1]
DMF3.0 - 5.0 eq
POCl₃ or MsCl1.5 - 2.0 eq
Temperature50 - 70 °C
Reaction Time2 - 6 hours

Visualizations

Synthesis_Pathway Resorcinol Resorcinol Deoxybenzoin 2,4-Dihydroxy-2',4'-dimethoxydeoxybenzoin (Intermediate) Resorcinol->Deoxybenzoin ZnCl₂, Heat (Acylation) PhenylaceticAcid 2,4-Dimethoxyphenylacetic Acid PhenylaceticAcid->Deoxybenzoin Isoflavone This compound (Final Product) Deoxybenzoin->Isoflavone BF₃·OEt₂ / DMF / POCl₃ (Cyclization) Troubleshooting_Workflow start Low Overall Yield check_deoxy Check Deoxybenzoin Formation (TLC, NMR of crude) start->check_deoxy deoxy_ok Deoxybenzoin Formed? check_deoxy->deoxy_ok troubleshoot_acyl Troubleshoot Acylation: - Check Reagent Purity - Optimize Temperature/Time - Check Catalyst Activity deoxy_ok->troubleshoot_acyl No cyclization_issue Issue is in Cyclization Step deoxy_ok->cyclization_issue Yes troubleshoot_acyl->check_deoxy troubleshoot_cycl Troubleshoot Cyclization: - Ensure Anhydrous Conditions - Optimize Reagent Ratios - Adjust Temperature/Time cyclization_issue->troubleshoot_cycl purification_issue Review Purification: - Optimize Chromatography - Test Recrystallization Solvents troubleshoot_cycl->purification_issue end Yield Improved purification_issue->end

References

Overcoming solubility problems of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. The information addresses common challenges, with a focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a flavonoid compound. It typically appears as a solid and is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)[1].

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₅
Molecular Weight298.29 g/mol
AppearanceSolid[1]
Water SolubilityLow[1]
Organic Solvent SolubilitySoluble in Ethanol, DMSO[1]

Q2: I am observing poor dissolution of the compound in my aqueous buffer. What could be the reason?

A2: The poor dissolution is likely due to the inherent low aqueous solubility of the flavonoid structure. The presence of multiple aromatic rings and limited hydrogen bonding capacity with water contributes to this property. The pH of your buffer can also significantly influence solubility, especially for compounds with ionizable groups like the hydroxyl group on this molecule.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry place, protected from light.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides several experimental approaches to enhance the solubility of this compound for in vitro and in vivo studies.

Problem 1: Compound precipitates out of aqueous solution during my experiment.

Solution:

  • Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer. Ethanol, propylene glycol, or polyethylene glycol (PEG) can be effective. Start with a low percentage (e.g., 1-5% v/v) and gradually increase as needed, keeping in mind the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

  • pH Adjustment: The 7-hydroxy group on the chromen-4-one core is weakly acidic. Increasing the pH of the buffer can deprotonate this group, increasing the compound's charge and potentially its aqueous solubility. Test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal balance between solubility and experimental compatibility.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

Problem 2: I need to prepare a stock solution at a high concentration, but it is not dissolving completely in common solvents.

Solution:

  • Solvent Selection: For high-concentration stock solutions, DMSO is generally the most effective solvent. If DMSO is not compatible with your downstream application, consider N,N-dimethylformamide (DMF).

  • Gentle Heating and Sonication: Gentle warming (e.g., to 37-40°C) and sonication can aid in the dissolution process. Avoid excessive heat to prevent potential degradation of the compound.

Problem 3: The compound's low bioavailability in animal studies is limiting my research.

Solution:

For in vivo applications, more advanced formulation strategies may be necessary to improve absorption and bioavailability.

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate.[2]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which often exhibits higher apparent solubility and faster dissolution compared to the crystalline form.[3][4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like flavonoids, effectively increasing their solubility in aqueous solutions.[5][[“]]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP) K30.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Ethanol (analytical grade)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of ethanol in a round-bottom flask.[3]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Transfer the resulting solid film to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 80 mesh) to obtain a uniform particle size.[3]

  • Characterization: The resulting solid dispersion should be characterized for its amorphous nature (e.g., using X-ray diffraction or differential scanning calorimetry) and dissolution rate compared to the pure compound.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Procedure:

  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Complexation: Add an excess amount of this compound to the HP-β-CD solution. Stir the suspension at room temperature for 24-48 hours, protected from light.

  • Equilibration and Filtration: After stirring, allow the suspension to equilibrate for a few hours. Filter the suspension through a 0.45 µm syringe filter to remove the undissolved compound.

  • Lyophilization: Freeze the filtered solution and lyophilize it using a freeze-dryer to obtain the solid inclusion complex powder.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and phase solubility studies.

Signaling Pathways & Experimental Workflows

While specific signaling pathways for this compound are not yet fully elucidated in the literature, flavonoids with similar structures have been shown to modulate key inflammatory and cell survival pathways. Below are diagrams illustrating a hypothetical workflow for investigating these effects and a potential signaling pathway that could be modulated.

G cluster_0 Experimental Workflow: Investigating Anti-inflammatory Effects A Treat cells (e.g., macrophages) with this compound B Stimulate with an inflammatory agent (e.g., LPS) A->B C Measure pro-inflammatory cytokine production (e.g., TNF-α, IL-6) via ELISA B->C D Assess NF-κB activation via Western blot for p-p65 or reporter assay B->D E Analyze MAPK pathway activation (p-ERK, p-p38, p-JNK) via Western blot B->E

Workflow for studying anti-inflammatory activity.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes activation Compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Compound->IKK Potential Inhibition

Potential inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Optimizing 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: The optimal concentration will vary depending on the cell line and the specific assay. For cytotoxicity and proliferation assays, a common starting point for similar chromenone derivatives is a broad range from nanomolar to micromolar concentrations. For instance, a related compound showed an IC50 value of 2.63 ± 0.17 µM in AGS cells.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I store the stock solution of this compound?

A3: Stock solutions prepared in DMSO should be stored at -20°C or -80°C to ensure stability. Aqueous solutions of similar compounds are not recommended for storage for more than one day.[2] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: Is this compound known to interfere with common assay readouts?

A4: Like many flavonoid compounds, this compound has intrinsic fluorescence. Researchers should be mindful of potential interference with fluorescence-based assays. It is crucial to include appropriate controls, such as vehicle-only and compound-only wells, to account for any background signal.

Troubleshooting Guides

Issue 1: Precipitation of the compound in cell culture medium.
  • Possible Cause: The compound has low solubility in aqueous solutions. When the DMSO stock is diluted into the cell culture medium, the final DMSO concentration may be too low to keep the compound in solution. The presence of salts and proteins in the medium can also affect solubility.

  • Solution:

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be aware that high concentrations of DMSO can be toxic to cells. It is essential to include a vehicle control with the same final DMSO concentration to assess its effect on the cells.

    • Serial Dilutions: Prepare intermediate dilutions of the compound in a serum-free medium before adding it to the final cell culture plate. This gradual decrease in solvent concentration can sometimes prevent precipitation.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

    • Sonication: Briefly sonicating the diluted compound in the medium before adding it to the cells may help to dissolve any small precipitates.

Issue 2: High background signal in fluorescence-based assays.
  • Possible Cause: The intrinsic fluorescence of this compound may be interfering with the assay's fluorescent probes.

  • Solution:

    • Compound-Only Control: Always include wells containing the compound in the cell culture medium without cells. The fluorescence reading from these wells should be subtracted from the readings of the experimental wells.

    • Use a Different Assay: If the background fluorescence is too high to be corrected, consider using a non-fluorescent assay, such as a colorimetric or luminescent assay, to measure the desired endpoint.

    • Spectral Scanning: If your plate reader has spectral scanning capabilities, you can determine the excitation and emission spectra of the compound to see if they overlap with those of your fluorescent dye. This can help in selecting alternative dyes with non-overlapping spectra.

Issue 3: Inconsistent or non-reproducible results.
  • Possible Cause: This can be due to several factors, including uneven cell seeding, compound degradation, or variability in experimental technique.

  • Solution:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an even distribution of cells in each well.

    • Compound Stability: Prepare fresh dilutions of the compound from the stock solution for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.

    • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize variability in the volumes of cells, media, and compound added to each well.

    • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][4]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.

Parameter Recommendation
Cell Seeding DensityDetermined empirically for each cell line
Compound ConcentrationTitrate from nM to µM range
Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL final concentration
Solubilizing AgentDMSO
Absorbance Wavelength570 nm

Signaling Pathway and Experimental Workflow Diagrams

Flavonoids, the class of compounds to which this compound belongs, have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation promotes translation Compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Compound->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by the compound.

Experimental_Workflow start Start stock_prep Prepare Stock Solution (in DMSO) start->stock_prep dose_response Dose-Response Assay (e.g., MTT) stock_prep->dose_response cell_culture Culture Cancer Cell Lines cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway) ic50->mechanism data_analysis Data Analysis & Interpretation mechanism->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating the compound's anticancer activity.

References

Optimizing reaction conditions for 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a valuable isoflavone derivative.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing isoflavones like the target compound involve the construction of the chromen-4-one core with the desired aryl group at the 3-position. Key strategies include:

  • Baker-Venkataraman Rearrangement: This is a widely used method for forming chromones and isoflavones.[1] It involves the base-catalyzed rearrangement of an o-acyloxyaryl ketone into a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromen-4-one ring.[1][2][3][4]

  • Deoxybenzoin Route: This approach involves the synthesis of a 2-hydroxydeoxybenzoin intermediate, followed by the introduction of the final carbon atom of the heterocyclic ring and subsequent cyclization.[5]

  • Oxidative Rearrangement of Chalcones: This biomimetic route involves the oxidative rearrangement of a chalcone precursor to move the B-ring aryl group to the 3-position of the chromen-4-one skeleton.[5]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern methods utilize palladium-catalyzed reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, to attach the 2,4-dimethoxyphenyl group to a pre-formed 3-functionalized chromone core.[5]

Q2: What are the recommended starting materials for this synthesis?

A2: For a Baker-Venkataraman based approach, the typical starting materials would be:

  • Resacetophenone (2,4-dihydroxyacetophenone): This provides the A-ring with the required 7-hydroxy functionality.

  • 2,4-Dimethoxyphenylacetyl chloride or anhydride: This reagent is used to acylate the hydroxyl group of resacetophenone, introducing the precursor to the B-ring and the C3 carbon.

Q3: How does the Baker-Venkataraman rearrangement work for this specific synthesis?

A3: The synthesis proceeds in two main steps:

  • Esterification: The 4-hydroxyl group of resacetophenone is esterified with 2,4-dimethoxyphenylacetyl chloride in the presence of a base like pyridine.

  • Rearrangement and Cyclization: The resulting ester undergoes a base-catalyzed intramolecular rearrangement (e.g., using KOH in pyridine) to form a 1,3-diketone intermediate.[1][4] This intermediate is then cyclized under acidic conditions to yield the final this compound product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low Yield of the Final Product

Potential Cause Recommended Solution
Incomplete Baker-Venkataraman Rearrangement The rearrangement is sensitive to the base and solvent used.[1][3] Ensure anhydrous conditions, as water can hydrolyze the starting ester or product.[3] Consider screening different bases (e.g., KOH, NaH, potassium tert-butoxide) and aprotic solvents (e.g., THF, DMSO, pyridine).[1][3]
Side Product Formation Low yields can result from the formation of untargeted products like benzofurans or other flavonoid isomers.[5] Purify the 1,3-diketone intermediate before cyclization. Optimize the cyclization step by adjusting the acid catalyst and temperature to favor the desired isoflavone.
Degradation of Product Harsh acidic or basic conditions, especially at elevated temperatures, can degrade the final product.[5] Use milder conditions where possible. For the final cyclization, try using a weaker acid or lower the reaction temperature.
Inefficient Purification The product may be lost during purification steps. Optimize your purification method, whether it's recrystallization or column chromatography. For chromatography, perform a thorough screen of solvent systems (e.g., Ethyl acetate/Hexane) to achieve good separation.

Problem 2: Difficulty in Purifying the Crude Product

Potential Cause Recommended Solution
Presence of Unreacted Starting Material Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting materials. If the reaction has stalled, consider adding more reagent or extending the reaction time.
Closely Eluting Impurities If impurities are difficult to separate by column chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC. Recrystallization from a suitable solvent system can also be highly effective.
Oily or Gummy Product The product may be impure or amorphous. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purify by column chromatography. The pure fractions may yield a solid upon solvent evaporation.

Problem 3: Reaction Fails to Proceed

Potential Cause Recommended Solution
Poor Quality Reagents Ensure all reagents, especially the acylating agent and the base, are pure and dry. Moisture can deactivate strong bases like NaH.[3] Use freshly opened or properly stored reagents.
Incorrect Base or Solvent The Baker-Venkataraman rearrangement is highly dependent on the choice of base and solvent.[1][3] The base must be strong enough to deprotonate the α-carbon of the ketone.[4] Ensure you are using a recommended base/solvent combination, such as KOH/Pyridine or NaH/THF.[1]
Insufficient Temperature Some variations of the synthesis may require heating to proceed at a reasonable rate.[3] If the reaction is sluggish at room temperature, consider gently heating it while monitoring for side product formation by TLC.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical data based on typical optimization studies for isoflavone synthesis.

Table 1: Effect of Base on Baker-Venkataraman Rearrangement Yield

EntryBaseSolventTemperature (°C)Time (h)Yield of Diketone (%)
1KOHPyridine50375
2NaHTHF25468
3K-OtBuDMSO25282
4PyridinePyridine80655

Table 2: Effect of Acid Catalyst on Final Cyclization Step

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield of Isoflavone (%)
1H₂SO₄Acetic Acid100192
2HClEthanol78288
3p-TsOHToluene110385
4Formic AcidFormic Acid1001.590

Experimental Protocol

Synthesis of this compound via Baker-Venkataraman Rearrangement

Step 1: Synthesis of 2,4-dihydroxyphenyl 2-(2,4-dimethoxyphenyl)ethanone ester

  • Dissolve resacetophenone (1.0 eq) in anhydrous pyridine (10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2,4-dimethoxyphenylacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester.

Step 2: Baker-Venkataraman Rearrangement to form 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxyphenyl)propane-1,3-dione

  • Dissolve the crude ester from Step 1 in anhydrous pyridine (10 vol).

  • Add powdered potassium hydroxide (3.0 eq) to the solution.

  • Heat the mixture to 50 °C and stir for 3 hours.

  • Monitor the formation of the diketone by TLC.

  • After completion, cool the mixture and pour it into ice-cold 2M HCl.

  • The precipitated yellow solid (the 1,3-diketone) is collected by filtration, washed with water, and dried.

Step 3: Acid-Catalyzed Cyclization to this compound

  • Reflux a mixture of the 1,3-diketone from Step 2 (1.0 eq) in glacial acetic acid (15 vol) and concentrated sulfuric acid (1.5 vol) for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure isoflavone.

Visualizations

G cluster_0 Step 1: Esterification cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Cyclization cluster_3 Purification A Resacetophenone C Intermediate Ester A->C Pyridine, 0°C to RT B 2,4-Dimethoxyphenylacetyl Chloride B->C D 1,3-Diketone Intermediate C->D KOH, Pyridine, 50°C E Final Product: This compound D->E H₂SO₄, Acetic Acid, Reflux F Crude Product E->F Precipitation G Pure Isoflavone F->G Recrystallization or Column Chromatography

Caption: Experimental workflow for the synthesis of the target isoflavone.

G Problem Low or No Yield Check1 Was the starting ester formed? (Check TLC/NMR of Step 1) Problem->Check1 Check2 Did the rearrangement occur? (Check for 1,3-diketone) Check1->Check2 Yes Cause1 Issue in Esterification: - Poor acylating agent - Wet pyridine Check1->Cause1 No Check3 Did the final cyclization work? (Check for product spot on TLC) Check2->Check3 Yes Cause2 Issue in Rearrangement: - Base not strong enough - Non-anhydrous conditions - Insufficient temperature Check2->Cause2 No Cause3 Issue in Cyclization: - Insufficient acid catalyst - Degradation of product - Side reactions Check3->Cause3 No Solution1 Solution: - Use fresh/pure reagents - Ensure dry solvent Cause1->Solution1 Solution2 Solution: - Use stronger base (e.g., K-OtBu) - Use anhydrous solvents - Gently heat reaction Cause2->Solution2 Solution3 Solution: - Increase catalyst amount - Lower temperature - Purify intermediate Cause3->Solution3

Caption: Troubleshooting flowchart for low-yield synthesis issues.

References

Technical Support Center: Purification of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield after crude product isolation.

Possible Cause Recommended Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure all starting materials are consumed before workup.
Degradation of the product during workup.Avoid strongly acidic or basic conditions during the workup procedure. Use mild acids/bases for pH adjustments.
Product loss during extraction.Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery from the aqueous layer.
Premature precipitation.Ensure the product is fully dissolved in the organic solvent before any washing steps. If precipitation occurs, add more solvent.

Problem 2: Difficulty in removing a persistent impurity.

Possible Cause Recommended Solution
Unreacted Starting Materials: The synthesis of 3-aryl-4H-chromen-4-ones often involves the reaction of a substituted phenol with a β-ketoester or a similar precursor. Unreacted 2,4-dimethoxyphenylacetic acid or resorcinol (or their derivatives) may persist.Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of ethanol and water, or ethyl acetate and hexane can be effective. Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.
Homocoupling of Boronic Acid (if using Suzuki coupling): If a Suzuki-Miyaura coupling approach is used with 2,4-dimethoxyphenylboronic acid, homocoupling can lead to the formation of 2,2',4,4'-tetramethoxybiphenyl.[1][2]Column Chromatography: This byproduct is typically less polar than the desired product and can be separated by silica gel chromatography.
Dehalogenation of Aryl Halide (if using Suzuki coupling): If the synthesis involves a Suzuki coupling with a halogenated chromenone precursor, dehalogenation can result in the formation of the unsubstituted chromenone.[1]Column Chromatography: The dehalogenated product will have a different polarity and can usually be separated by column chromatography.
Partially Demethylated Product: The methoxy groups, particularly the one at the 2-position of the phenyl ring, can be susceptible to cleavage under certain reaction conditions, leading to hydroxylated impurities.Preparative HPLC: For closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for effective separation.

Problem 3: Oily product that fails to crystallize.

Possible Cause Recommended Solution
Presence of residual solvent.Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove stubborn solvent residues.
Presence of impurities preventing crystallization.Purify the crude product using column chromatography to remove impurities that may be inhibiting crystal lattice formation.
Incorrect crystallization solvent.Experiment with different solvent systems for crystallization. Good starting points for isoflavones include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.
Product is an amorphous solid or an oil at room temperature.If the product is inherently non-crystalline, purification by column chromatography or preparative HPLC is the recommended approach.

Frequently Asked Questions (FAQs)

Q1: What is a general strategy for the purification of crude this compound?

A1: A typical purification workflow would be:

  • Initial Purification: Start with silica gel column chromatography to separate the major components.

  • Crystallization: Attempt to crystallize the fractions containing the desired product.

  • High Purity Polishing: If further purification is needed, utilize preparative HPLC.

Q2: What are the expected impurities from a Suzuki-Miyaura coupling synthesis?

A2: Common byproducts in Suzuki-Miyaura reactions that could be present as impurities include homocoupling products of the boronic acid, dehalogenated starting materials, and products resulting from protodeboronation.[1][2] Careful control of reaction conditions, such as using an inert atmosphere, can minimize some of these side reactions.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Use Thin Layer Chromatography (TLC) to analyze the fractions. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light. Fractions containing the pure product (as determined by a single spot with the correct Rf value) should be combined.

Q4: My compound appears pure by TLC, but NMR shows impurities. What should I do?

A4: TLC may not have sufficient resolution to separate all impurities. In this case, preparative HPLC is the recommended method for achieving high purity. It offers superior separation capabilities for closely related compounds.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Isoflavone Purification

ParameterValue
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (Gradient Elution)
Initial Gradient 90:10 (Hexane:Ethyl Acetate)
Final Gradient 50:50 (Hexane:Ethyl Acetate)
Detection UV at 254 nm or 262 nm

Table 2: Representative Preparative HPLC Conditions for Isoflavone Purification

ParameterValue
Column C18 reverse-phase (e.g., 10 µm, 250 x 20 mm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 20% B to 80% B over 30 minutes
Flow Rate 10-20 mL/min
Detection UV at 262 nm

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of 90:10 hexane:ethyl acetate.

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A common gradient is to increase the ethyl acetate content by 5-10% every few column volumes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Preparative HPLC

  • Sample Preparation: Dissolve the partially purified compound in the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% acetic acid). Filter the solution through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the C18 column.

  • Gradient Elution: Run a linear gradient from 20% to 80% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the purified product.

Mandatory Visualization

Isoflavones, including this compound, have been reported to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial in cell survival, proliferation, and apoptosis.[3][4][5]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTORC1->Proliferation promotes Isoflavone 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Isoflavone->PI3K inhibits Isoflavone->Akt inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by isoflavones.

References

Technical Support Center: 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for stabilizing 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The stability of this compound, a flavonoid derivative, is primarily influenced by several factors:

  • pH: The compound is most stable in neutral to slightly acidic solutions. Highly acidic or alkaline conditions can lead to degradation.

  • Temperature: Elevated temperatures accelerate the degradation process. For long-term storage, refrigeration or freezing is recommended.

  • Light: Exposure to ultraviolet (UV) light can cause photodegradation. It is advisable to work with the compound in a light-protected environment and store solutions in amber vials or wrapped in aluminum foil.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. Using deoxygenated solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.

Q2: What is the expected stability of this compound in common laboratory solvents?

A2: While specific quantitative data for this compound is limited, based on structurally similar isoflavones, stability is generally higher in aprotic polar solvents like DMSO and DMF compared to protic solvents like alcohols and water, especially at room temperature. For aqueous buffers, stability is pH-dependent.

Q3: How does the 2,4-dimethoxy substitution on the phenyl ring affect the stability of the compound?

A3: The presence and position of methoxy groups on the phenyl ring can significantly influence the stability of flavonoids. Research on other methoxy-substituted aromatic compounds suggests that the 2,4-dimethoxy substitution pattern can enhance photostability.[1][2] This is attributed to the electron-donating nature of the methoxy groups, which can delocalize absorbed light energy and reduce the likelihood of photochemical reactions.

Q4: Are there any recommended additives to improve the stability of the compound in solution?

A4: Yes, several strategies can be employed to enhance the stability of flavonoid solutions:

  • Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can mitigate oxidative degradation.

  • Chelating Agents: Trace metal ions can catalyze degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Excipients: For formulation purposes, complexing agents like cyclodextrins can encapsulate the flavonoid, protecting it from light and oxygen.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of compound potency or concentration over a short period. 1. Degradation due to pH: The pH of the solution may be too high or too low. 2. Temperature-induced degradation: The solution is being stored at an inappropriate temperature. 3. Photodegradation: The solution is exposed to light.1. Optimize pH: Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7). 2. Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
Precipitation of the compound in aqueous solutions. 1. Low aqueous solubility: The compound has limited solubility in water. 2. Change in pH: A shift in pH can affect the ionization state and solubility of the compound.1. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. 2. Maintain pH: Ensure the buffer capacity is sufficient to maintain a stable pH.
Inconsistent results in bioassays. 1. Compound degradation: The compound may be degrading in the assay medium over the course of the experiment. 2. Interaction with media components: The compound may interact with components of the cell culture medium or assay buffer.1. Assess stability in media: Perform a stability study of the compound in the specific assay medium under the experimental conditions (e.g., 37°C, 5% CO2). 2. Prepare fresh solutions: Prepare working solutions fresh for each experiment from a frozen stock.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder using an analytical balance.

  • Transfer the powder to an amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Purge the vial with a gentle stream of inert gas for 30-60 seconds to displace oxygen.

  • Immediately cap the vial tightly.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of the compound in a given solution over time.

Materials:

  • Stock solution of this compound

  • Test solution (e.g., buffer, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a working solution of the compound in the test solution at the desired concentration.

  • Divide the solution into several aliquots in autosampler vials.

  • Place the vials under the desired storage conditions (e.g., 4°C, 25°C, 37°C, with or without light exposure).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Immediately analyze the sample by HPLC.

  • HPLC Method (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan (typically near the compound's λmax).

    • Injection Volume: 10 µL

  • Quantify the peak area of the compound at each time point.

  • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of a 7-Hydroxyisoflavone Derivative at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
3.0120.0578
5.0480.0144
7.0720.0096
9.080.0866

Note: This table is illustrative and based on general stability trends of isoflavones. Actual values for this compound may vary.

Table 2: Hypothetical Temperature-Dependent Stability of a 7-Hydroxyisoflavone Derivative at pH 7.0

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
45000.0014
25720.0096
37240.0289

Note: This table is illustrative and based on general stability trends of isoflavones. Actual values for this compound may vary.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (in test buffer/medium) prep_stock->prep_work incubate Incubate under Test Conditions (pH, Temp, Light) prep_work->incubate Start Experiment sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc Analyze Samples data Data Analysis (Peak Area vs. Time) hplc->data end Results data->end Determine Stability Profile

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_factors Degradation Factors Compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Degradation_Products Degradation Products Compound->Degradation_Products Degradation pH pH extremes pH->Degradation_Products Temp High Temperature Temp->Degradation_Products Light UV Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one.

Frequently Asked Questions (FAQs)

Q1: My bioassay results with this compound are highly variable. What are the common causes?

A1: Variability in bioassay results with this compound can stem from several factors:

  • Compound Solubility and Stability: this compound, like many flavonoid compounds, may have limited solubility in aqueous buffers and cell culture media. Precipitation of the compound can lead to inconsistent concentrations in your assay. Furthermore, the compound's stability can be affected by factors like pH, light exposure, and temperature, leading to degradation over the course of an experiment.

  • Interaction with Assay Components: The compound may interact with components of your assay, such as proteins in serum, or interfere with the detection method (e.g., autofluorescence in fluorescence-based assays).

  • Cellular Effects of the Vehicle (DMSO): Dimethyl sulfoxide (DMSO) is a common solvent for this compound. However, even at low concentrations, DMSO can have biological effects on cells, potentially influencing the outcome of your assay.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates, which can lead to non-specific activity and artifacts in the assay.

Q2: I am observing unexpected results or a lack of activity. How can I troubleshoot this?

A2: If you are not seeing the expected activity or are getting unusual results, consider the following troubleshooting steps:

  • Verify Compound Integrity: Ensure the purity and integrity of your compound stock. Degradation during storage can lead to a loss of activity.

  • Optimize Compound Concentration: Test a wide range of concentrations to determine the optimal working concentration for your specific assay. High concentrations may lead to cytotoxicity or off-target effects.

  • Assess Compound Solubility in Your Assay Medium: Visually inspect for any precipitation when the compound is added to your assay buffer or cell culture medium. If precipitation is observed, consider adjusting the solvent concentration or using a different solubilizing agent.

  • Include Appropriate Controls: Always include vehicle controls (e.g., cells treated with the same concentration of DMSO as your compound-treated cells) to account for any effects of the solvent.

  • Consider Assay-Specific Interference: If you are using a fluorescence-based assay, check for autofluorescence of the compound at the excitation and emission wavelengths of your fluorophore.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your assay buffer or cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Compound Precipitation Visually inspect wells for precipitation after adding the compound. Prepare fresh dilutions for each experiment. Consider lowering the final concentration of the compound.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding cells.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Pipetting Errors Calibrate and use appropriate pipettes for the volumes being dispensed. Ensure proper mixing after adding reagents.
Issue 2: No Dose-Response Relationship Observed
Possible Cause Recommended Solution
Compound Inactivity Verify the identity and purity of the compound. Test a fresh batch of the compound.
Inappropriate Concentration Range Test a broader range of concentrations, including both lower and higher concentrations than initially tested.
Compound Degradation Prepare fresh working solutions for each experiment. Protect the compound from light and prolonged exposure to room temperature.
Assay Insensitivity Optimize the assay conditions, such as incubation time and cell density, to ensure a sufficient signal window.
Issue 3: High Background Signal in Fluorescence Assays
Possible Cause Recommended Solution
Compound Autofluorescence Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths used. If significant, consider using a different detection method or subtracting the background fluorescence from compound-only control wells.
Media Components Phenol red and other components in cell culture media can be fluorescent. Use phenol red-free media for fluorescence assays.
Cellular Autofluorescence Include wells with untreated cells to determine the baseline cellular autofluorescence.

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is adapted for testing the cytotoxicity of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

experimental_workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_24_72h Incubate for 24-72h treat_cells->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h solubilize Solubilize Formazan incubate_3_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for a typical MTT cell viability assay.

troubleshooting_logic Troubleshooting High Bioassay Variability start High Variability Observed check_precipitation Check for Compound Precipitation start->check_precipitation check_pipetting Review Pipetting Technique check_precipitation->check_pipetting No solution_precipitation Lower Compound Concentration Prepare Fresh Dilutions check_precipitation->solution_precipitation Yes check_edge_effects Consider Edge Effects check_pipetting->check_edge_effects Consistent solution_pipetting Calibrate Pipettes Ensure Proper Mixing check_pipetting->solution_pipetting Inconsistent solution_edge_effects Avoid Outer Wells Use Barrier Plates check_edge_effects->solution_edge_effects Suspected

Caption: A logical workflow for troubleshooting high variability in bioassays.

PI3K_Akt_pathway Potential PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Compound 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one Compound->PI3K Inhibits Response Cellular Responses (Proliferation, Survival) Downstream->Response

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Troubleshooting inconsistent results with 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one.

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent experimental results.

Question: Why am I observing variable potency or efficacy of the compound between experiments?

Answer: Inconsistent biological activity can stem from several factors related to compound handling and the experimental setup.

  • Solubility and Aggregation: this compound, like many flavonoids, may have limited aqueous solubility. If the compound precipitates in your culture media or assay buffer, the effective concentration will be lower and more variable. Visually inspect your stock solutions and final assay wells for any signs of precipitation. It is recommended to prepare stock solutions in an organic solvent like DMSO.[1] The final concentration of the organic solvent in the assay should be kept low (typically ≤0.5%) and be consistent across all wells, including controls.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, such as pipette tips and microplates. This can reduce the actual concentration of the compound available to the cells or target molecules. Consider using low-adhesion plastics or pre-treating plates.

  • Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to a compound. Ensure your cells are healthy, in the exponential growth phase, and use a consistent and limited range of passage numbers for your experiments.

  • Inconsistent Pipetting: Given the challenges with solubility, ensure thorough mixing of the compound stock solution before each dilution and of the final dilution in the assay plate.

Question: I'm having difficulty dissolving the compound. What are the recommended solvents?

Answer: For creating stock solutions, organic solvents are recommended. 7-Hydroxyflavone, a related compound, is soluble in DMSO and dimethyl formamide at approximately 10 mg/mL.[1] It is best practice to start with a high-concentration stock solution in 100% DMSO. For aqueous buffers, solubility is often much lower. To improve solubility in aqueous media, the use of cyclodextrins has been shown to be effective for similar flavonoids.[2]

Question: My results from colorimetric or fluorometric assays (e.g., MTT, fluorescence polarization) are inconsistent or show high background. What could be the cause?

Answer: this compound has intrinsic properties that can interfere with certain assay formats.

  • Assay Interference: Flavonoids are known to interfere with common assays. They can act as reducing agents and directly reduce MTT tetrazolium salts to formazan, leading to a false-positive signal for cell viability, even in the absence of cells. It is crucial to run a cell-free control with the compound and the assay reagents to check for direct chemical interference. If interference is observed, consider alternative viability assays like the sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to interference from reducing compounds.

  • Autofluorescence: The chromen-4-one core and hydroxyl substitutions can impart fluorescent properties to the molecule.[3] This intrinsic fluorescence can interfere with assays that rely on fluorescence detection. To mitigate this, measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay. If there is significant overlap, you may need to subtract the background fluorescence or choose an alternative, non-fluorescent assay method.

Question: How can I be sure of the purity and integrity of my compound?

Answer: The purity of the compound is critical for reproducible results.

  • Purity Analysis: Purity should be assessed by the manufacturer and ideally verified in-house. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of flavonoids and other phenolic compounds.[4][5][6] The presence of impurities can lead to off-target effects and inconsistent results.

  • Compound Stability: While specific stability data for this compound is not widely available, flavonoids can be sensitive to light, high pH, and prolonged storage in solution. It is recommended to store the solid compound at -20°C, protected from light.[1] Prepare fresh dilutions from a concentrated stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock.

Below is a troubleshooting workflow to help diagnose inconsistent results:

G start Inconsistent Results Observed solubility Check for Compound Precipitation (Visual Inspection, Microscopy) start->solubility interference Assess Assay Interference (Cell-Free Controls) start->interference purity Verify Compound Purity & Identity (Check CoA, HPLC/NMR) start->purity protocol Review Experimental Protocol (Pipetting, Cell Health, Controls) start->protocol sol_issue Issue Found: Precipitation solubility->sol_issue Precipitate? int_issue Issue Found: Assay Interference interference->int_issue Interference? pur_issue Issue Found: Impurity Detected purity->pur_issue Impure? pro_issue Issue Found: Protocol Variation protocol->pro_issue Variation? sol_fix Solution: - Lower Concentration - Use Co-solvent - Check Final DMSO % sol_issue->sol_fix int_fix Solution: - Use Alternative Assay (e.g., SRB) - Subtract Background Signal int_issue->int_fix pur_fix Solution: - Source New Batch - Re-purify Compound pur_issue->pur_fix pro_fix Solution: - Standardize Pipetting - Use Consistent Cell Passage - Calibrate Equipment pro_issue->pro_fix

Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and formula of this compound? The molecular formula is C₁₇H₁₄O₅, and the molecular weight is approximately 298.29 g/mol .

Q2: How should I store the compound? The solid compound should be stored in a cool, dry place, protected from light, typically at -20°C for long-term stability.[1] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid multiple freeze-thaw cycles.

Q3: What is the general mechanism of action for this class of compounds? Flavonoids, including chromen-4-one derivatives, are known to interact with a wide range of biological targets. They can act as kinase inhibitors, modulate signaling pathways involved in inflammation and cell proliferation, and possess antioxidant properties. The specific mechanism of this compound would need to be determined experimentally.

Q4: Can this compound be used in animal studies? Yes, flavonoids are frequently evaluated in in vivo models. However, formulation challenges due to poor aqueous solubility can be a significant hurdle. Appropriate vehicle selection and formulation development (e.g., using cyclodextrins, co-solvents, or lipid-based carriers) are crucial for achieving adequate bioavailability.

Compound Data Summary

The following tables summarize key information for this compound and related compounds.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₅PubChem
Molecular Weight298.29 g/mol PubChem
AppearanceSolid (typical)General Chemical Knowledge
XLogP33.6PubChem

Table 2: Solubility Data for Related Flavonoids

CompoundSolventSolubilitySource
7-HydroxyflavoneDMSO~10 mg/mL[1]
7-HydroxyflavoneDimethyl formamide~10 mg/mL[1]
Beta-NaphthoflavonePhosphate Buffer (pH 7.4)Low (improved with substitutions that disrupt planarity)[7]

Experimental Protocols

Detailed Protocol: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is recommended to avoid potential interference from the compound with tetrazolium-based assays like MTT.

1. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve 2X the final desired concentrations.

  • Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Include vehicle control wells (e.g., 0.2% DMSO in medium if the highest compound concentration has 0.2% DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

3. Cell Fixation:

  • After incubation, gently remove the medium.

  • Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

  • Incubate at 4°C for 1 hour to fix the cells.

4. Washing and Staining:

  • Wash the plate five times with slow-running tap water. Ensure wells are completely filled and emptied during each wash.

  • Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

  • Incubate at room temperature for 30 minutes.

5. Final Wash and Solubilization:

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

6. Absorbance Measurement:

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathway Diagram

Flavonoids are known to interact with multiple kinase signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be modulated by this compound, leading to an anti-proliferative effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Compound 3-(2,4-Dimethoxyphenyl) -7-hydroxy-4H-chromen-4-one Raf Raf Compound->Raf Inhibition Compound->PI3K Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Hypothetical inhibition of pro-proliferative signaling pathways.

References

Troubleshooting poor yield in 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor yields or other issues during the synthesis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one.

Troubleshooting Guide & FAQs

Q1: My overall yield is very low. What are the most critical steps to re-evaluate?

A1: Low overall yield in this multi-step synthesis can result from inefficiencies at several stages. The most critical points to investigate are:

  • Formation of the Deoxybenzoin Intermediate: The initial acylation of resorcinol with 2,4-dimethoxyphenylacetic acid is crucial. Incomplete reaction or formation of side products here will directly impact the final yield.

  • Cyclization to the Chromenone Ring: The efficiency of the cyclization of the deoxybenzoin intermediate to the final isoflavone is highly dependent on the reaction conditions.

  • Purity of Starting Materials: Ensure the resorcinol and 2,4-dimethoxyphenylacetic acid are of high purity and dry. Impurities can interfere with the reactions.

  • Reaction Conditions: Strict adherence to optimal reaction temperatures, times, and inert atmosphere is necessary.

Q2: I am having trouble with the initial acylation of resorcinol. What could be going wrong?

A2: The acylation of resorcinol to form the corresponding deoxybenzoin is a key step. Common issues include:

  • Incomplete Reaction: This may be due to insufficient heating, a deactivated catalyst (if used), or impure reagents.

  • Side Reactions: Resorcinol is highly reactive and can undergo side reactions if the conditions are not carefully controlled. O-acylation can compete with the desired C-acylation.

  • Moisture: The presence of water can hydrolyze the acylating agent and reduce the efficiency of the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

Q3: The cyclization step to form the chromenone ring is not proceeding to completion. How can I improve this?

A3: Incomplete cyclization is a common reason for poor yield. Consider the following:

  • Choice of Cyclizing Agent: Different reagents can be used for the cyclization step, such as N,N-dimethylformamide (DMF) with a promoter like boron trifluoride etherate and methanesulfonyl chloride. The choice and quality of these reagents are critical.

  • Reaction Temperature and Time: These parameters need to be optimized. Insufficient heating may lead to a sluggish reaction, while excessive heat can cause decomposition.

  • Removal of Water: The cyclization is a dehydration reaction, so ensuring that any water formed is removed can help drive the reaction to completion.

Q4: I am observing multiple spots on my TLC after the reaction, making purification difficult. What are the likely side products?

A4: The formation of multiple products can complicate purification. Potential side products include:

  • Unreacted Starting Materials: Deoxybenzoin intermediate may remain if the cyclization is incomplete.

  • Isomers: Depending on the synthetic route, there is a possibility of forming isomeric products.

  • Decomposition Products: If the reaction is overheated or run for too long, degradation of the starting materials or product can occur.

  • O-acylated Intermediates: As mentioned, O-acylation of resorcinol can occur, leading to undesired intermediates.

Q5: What is the best way to purify the final product?

A5: Purification of this compound is typically achieved through:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) is often effective for removing minor impurities.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography using a gradient of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate) is recommended.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Deoxybenzoin Formation Resorcinol, 2,4-Dimethoxyphenylacetic acid, Zinc ChlorideNone (molten)140-1501-270-80
Cyclization Deoxybenzoin, DMF, Boron trifluoride etherate, Methanesulfonyl chlorideDMF80-904-660-75
Overall (One-Pot) Resorcinol, 2,4-Dimethoxyphenylacetic acid, etc.VariousSee steps5-845-60

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is based on a general method for the synthesis of 7-hydroxyisoflavones.

Materials:

  • Resorcinol

  • 2,4-Dimethoxyphenylacetic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanesulfonyl chloride (MsCl)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of Deoxybenzoin Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1 equivalent), 2,4-dimethoxyphenylacetic acid (1.1 equivalents), and freshly fused, anhydrous zinc chloride (2 equivalents).

    • Heat the mixture in an oil bath at 140-150 °C with stirring for 1-2 hours. The mixture will become a molten paste.

    • Allow the reaction mixture to cool to room temperature.

  • Cyclization to Isoflavone:

    • To the cooled reaction mixture containing the crude deoxybenzoin, add N,N-dimethylformamide (DMF) to dissolve the solids.

    • Cool the flask in an ice bath and slowly add boron trifluoride diethyl etherate (3 equivalents).

    • To this cooled solution, add methanesulfonyl chloride (2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 10% hydrochloric acid.

    • Stir for 30 minutes to precipitate the crude product.

    • Filter the precipitate, wash with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic components. Wash again with water until the filtrate is neutral.

    • Dry the crude product under vacuum.

    • Further purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

    • Collect the fractions containing the pure product, combine them, and evaporate the solvent to obtain this compound as a solid.

Visualizations

Synthesis_Pathway cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization Resorcinol Resorcinol Deoxybenzoin Intermediate: 2,4-Dihydroxy-α-(2,4-dimethoxyphenyl)acetophenone Resorcinol->Deoxybenzoin DMPA 2,4-Dimethoxyphenylacetic Acid DMPA->Deoxybenzoin Isoflavone Product: 3-(2,4-Dimethoxyphenyl)-7-hydroxy- 4H-chromen-4-one Deoxybenzoin->Isoflavone Cyclization Acylation_Conditions ZnCl₂, 140-150°C Cyclization_Conditions DMF, BF₃·OEt₂, MsCl 80-90°C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Poor Yield Observed Check_Purity Q: Are starting materials pure and dry? Start->Check_Purity Purify_Reagents A: Purify/dry reagents and repeat. Check_Purity->Purify_Reagents No Check_Acylation Q: Is deoxybenzoin formation complete (TLC)? Check_Purity->Check_Acylation Yes Purify_Reagents->Start Optimize_Acylation A: Increase reaction time/temp for acylation. Check_Acylation->Optimize_Acylation No Check_Cyclization Q: Is cyclization complete (TLC)? Check_Acylation->Check_Cyclization Yes Optimize_Acylation->Start Optimize_Cyclization A: Increase time/temp for cyclization or check reagents. Check_Cyclization->Optimize_Cyclization No Check_Purification Q: Is there significant loss during purification? Check_Cyclization->Check_Purification Yes Optimize_Cyclization->Start Optimize_Purification A: Use column chromatography or different recrystallization solvent. Check_Purification->Optimize_Purification Yes Success Yield Improved Check_Purification->Success No Optimize_Purification->Success Side_Reaction Resorcinol Resorcinol C_Acylation Desired C-Acylation (Deoxybenzoin) Resorcinol->C_Acylation Correct Pathway O_Acylation Side Reaction: O-Acylation (Ester Intermediate) Resorcinol->O_Acylation Competing Pathway AcylatingAgent Acylating Agent (from DMPA) AcylatingAgent->C_Acylation AcylatingAgent->O_Acylation

Technical Support Center: Validating 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the purity and identity of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for confirming the identity of this compound?

A1: The primary techniques for unambiguous identification are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A combination of these methods is recommended for definitive structural confirmation.

Q2: What is the expected molecular weight of this compound?

A2: The expected monoisotopic mass of this compound (C₁₇H₁₄O₅) is approximately 298.08 g/mol .[1][2] This value is a critical parameter for mass spectrometry analysis.

Q3: What are common impurities that might be observed during the synthesis of this compound?

A3: Common impurities can include starting materials, reagents, and side-products from the synthetic route. These may include precursors like 2,4-dihydroxyacetophenone and 2,4-dimethoxybenzaldehyde, or isomers formed during the reaction. Incomplete cyclization or demethylation can also lead to related impurities.

Troubleshooting Guides

HPLC Analysis

Issue 1: My HPLC chromatogram shows multiple peaks, but I expect a single pure compound.

  • Possible Cause 1: Presence of impurities.

    • Solution: Review the synthesis and purification steps. Consider recrystallization or preparative chromatography to improve purity.

  • Possible Cause 2: On-column degradation.

    • Solution: Ensure the mobile phase is compatible with the compound. Adjust the pH or use a lower column temperature.

  • Possible Cause 3: Isomers.

    • Solution: The synthesis might have produced isomers. Utilize a high-resolution HPLC column and consider different mobile phase compositions to improve separation. Mass spectrometry can help identify if the additional peaks are isomers (same mass-to-charge ratio).

Issue 2: The retention time of my main peak is inconsistent between runs.

  • Possible Cause 1: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a precise pump.

  • Possible Cause 2: Column temperature variation.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Possible Cause 3: Column aging.

    • Solution: Flush the column regularly and replace it if performance degrades significantly.

Mass Spectrometry (MS) Analysis

Issue: I am not observing the expected molecular ion peak at m/z ~299 [M+H]⁺.

  • Possible Cause 1: Inappropriate ionization method.

    • Solution: Electrospray ionization (ESI) is generally suitable for this type of molecule. Try both positive and negative ion modes. Atmospheric pressure chemical ionization (APCI) could be an alternative.

  • Possible Cause 2: In-source fragmentation.

    • Solution: The molecule might be fragmenting in the ion source. Reduce the source temperature or the cone voltage to minimize fragmentation.

  • Possible Cause 3: Sample is not pure.

    • Solution: The compound of interest may be a minor component. Purify the sample using preparative HPLC or column chromatography.

NMR Spectroscopy Analysis

Issue: The ¹H NMR spectrum is complex and difficult to interpret.

  • Possible Cause 1: Presence of impurities or residual solvents.

    • Solution: Compare the observed peaks with the known chemical shifts of common laboratory solvents (e.g., acetone, DMSO, chloroform). Purify the sample to remove impurities.

  • Possible Cause 2: Poor signal-to-noise ratio.

    • Solution: Increase the number of scans to improve the signal. Ensure the sample concentration is adequate.

  • Possible Cause 3: Peak overlap.

    • Solution: Use a higher field strength NMR spectrometer (e.g., 500 MHz or higher) to achieve better peak dispersion. Two-dimensional (2D) NMR techniques like COSY and HSQC can help in assigning protons and carbons.

Data Presentation

Table 1: Expected Analytical Data for this compound

ParameterExpected Value
Molecular Formula C₁₇H₁₄O₅
Molecular Weight 298.29 g/mol [1][2]
Monoisotopic Mass 298.08412 g/mol
HPLC Retention Time Dependent on method, but should be consistent for a pure standard.
Mass Spec (ESI+) m/z 299.0914 [M+H]⁺, 321.0733 [M+Na]⁺
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~10.8 (s, 1H, -OH), ~8.0-6.8 (m, 7H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~175 (C=O), ~164-110 (Ar-C), ~56 (-OCH₃), ~55 (-OCH₃)

Note: NMR chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Example: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Instrumentation: LC-MS system with an ESI source.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: ESI Positive and Negative.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

    • 2D NMR (optional but recommended): COSY, HSQC, and HMBC to confirm connectivity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Purity & Identity Validation cluster_results Data Analysis & Reporting synthesis Synthesize Compound purification Purify (e.g., Column Chromatography) synthesis->purification hplc HPLC Purity Check purification->hplc ms Mass Spectrometry Identity hplc->ms nmr NMR Structure Confirmation ms->nmr analysis Analyze Data nmr->analysis report Final Report analysis->report

Caption: Experimental workflow for the synthesis and validation of this compound.

troubleshooting_flow cluster_hplc HPLC Issues cluster_ms MS Issues cluster_nmr NMR Issues start Unexpected Analytical Result hplc_issue Multiple Peaks? start->hplc_issue ms_issue No Molecular Ion? nmr_issue Complex Spectrum? hplc_yes Check for Impurities/Isomers hplc_issue->hplc_yes Yes hplc_no Inconsistent Retention Time? hplc_issue->hplc_no No end_node Problem Resolved hplc_yes->end_node hplc_rt_yes Check Mobile Phase & Temp. hplc_no->hplc_rt_yes Yes hplc_no->ms_issue No hplc_rt_yes->end_node ms_yes Adjust Ionization/Source ms_issue->ms_yes Yes ms_issue->nmr_issue No ms_yes->end_node nmr_yes Check Purity & Solvents nmr_issue->nmr_yes Yes nmr_issue->end_node No nmr_yes->end_node

Caption: Troubleshooting flowchart for common analytical issues.

References

Validation & Comparative

A Comparative Guide to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid, a class of polyphenolic secondary metabolites found in plants and known for their diverse biological activities. While the specific experimental data for this particular flavonoid, also known as EVT-1477251, is not extensively available in peer-reviewed literature, its structural similarity to other well-researched flavonoids allows for a comparative analysis based on established structure-activity relationships. This guide provides a comparison with structurally related flavonoids, with a particular focus on the experimentally evaluated compound 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one , which shares a significant portion of its chemical scaffold. This comparison aims to provide researchers, scientists, and drug development professionals with a predictive overview of its potential biological activities and a framework for future experimental design.

Chemical Structures of Compared Flavonoids

The core structure of these compounds is the 4H-chromen-4-one (also known as chromone) ring system. The substitution pattern on the phenyl ring and the chromone core dictates the biological activity.

Figure 1: Chemical Structures

G cluster_0 This compound cluster_1 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one target target comparator comparator

A comparison of the chemical structures.

Comparative Biological Activity

Due to the limited direct experimental data for this compound, this section presents data for the structurally similar flavonoid, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one , to provide a benchmark for potential activity.[1] This compound has been evaluated for its anti-inflammatory and neuroprotective properties.

Anti-inflammatory and Neuroprotective Activity

The following table summarizes the in vitro inhibitory activities of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one against key enzymes involved in inflammation and neurodegeneration.[1]

Target EnzymeIC50 (µM) of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneStandard DrugIC50 (µM) of Standard Drug
Cyclooxygenase-1 (COX-1)7.09Aspirin8.41
Cyclooxygenase-2 (COX-2)0.38Celecoxib0.032
5-Lipoxygenase (5-LOX)0.84Zileuton1.12
Acetylcholinesterase (AChE)1.37Donepezil0.018
Butyrylcholinesterase (BuChE)0.95Donepezil2.84

Experimental Protocols

The following are the methodologies used to obtain the inhibitory concentration (IC50) values for 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one.[1]

In Vitro Anti-inflammatory Assays
  • COX-1 and COX-2 Inhibition Assay: The inhibitory activity against ovine COX-1 and human recombinant COX-2 was determined using a screening kit (Cayman Chemical, Ann Arbor, MI, USA). The assay measures the peroxidase activity of cyclooxygenases. The reaction mixture included the enzyme, heme, and the test compound in a Tris-HCl buffer. The reaction was initiated by the addition of arachidonic acid, and the absorbance was measured at 590 nm.

  • 5-LOX Inhibition Assay: The inhibitory effect on 5-LOX from potato tubers was measured by monitoring the formation of leukotrienes from linoleic acid. The reaction mixture contained the enzyme, linoleic acid, and the test compound in a phosphate buffer. The change in absorbance was recorded at 234 nm.

In Vitro Neuroprotective Assays
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assays: The inhibitory activities against AChE from electric eel and BuChE from equine serum were determined using a modified Ellman's method. The assay mixture consisted of the respective enzyme, the test compound, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer. The reaction was initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE). The hydrolysis of the substrate produces a yellow-colored product, which was monitored at 412 nm.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially targeted by these flavonoids and a general workflow for in vitro enzyme inhibition assays.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX_Enzymes->Leukotrienes Flavonoid 2-(3,4-dimethoxyphenyl)- 3,7-dihydroxy-4H-chromen-4-one Flavonoid->COX_Enzymes Flavonoid->LOX_Enzymes

Inhibition of inflammatory pathways.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Solution Prepare Enzyme Solution Incubation Incubate Enzyme with Test Compound Enzyme_Solution->Incubation Substrate_Solution Prepare Substrate Solution Reaction_Initiation Add Substrate to Initiate Reaction Substrate_Solution->Reaction_Initiation Inhibitor_Solutions Prepare Serial Dilutions of Test Compound Inhibitor_Solutions->Incubation Incubation->Reaction_Initiation Measurement Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_Initiation->Measurement Calculate_Inhibition Calculate Percent Inhibition Measurement->Calculate_Inhibition IC50_Determination Determine IC50 Value (Dose-Response Curve) Calculate_Inhibition->IC50_Determination

Workflow for in vitro enzyme inhibition.

Structure-Activity Relationship Discussion

While direct experimental data for this compound is lacking, we can infer potential activities based on its structure in comparison to the active analogue, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one.

  • Position of the Phenyl Ring: The target compound has the dimethoxyphenyl group at the 3-position of the chromone core, whereas the active analogue has it at the 2-position. This seemingly minor change can significantly impact the molecule's three-dimensional shape and its ability to bind to target enzymes. The planarity and rotational freedom of the phenyl ring are crucial for fitting into the active sites of enzymes.

  • Hydroxylation at the 3-Position: The active analogue possesses a hydroxyl group at the 3-position of the chromone ring, which is absent in the target compound. This hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing its binding affinity to enzyme active sites. The absence of this group in the target compound may lead to a different binding mode and potentially lower inhibitory activity against certain targets.

  • Substitution on the Phenyl Ring: Both compounds have a dimethoxyphenyl substitution pattern. The methoxy groups are known to influence the electronic properties and lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Conclusion

This compound is a flavonoid with a chemical structure that suggests potential biological activities, including anti-inflammatory and neuroprotective effects. In the absence of direct experimental data, a comparison with the structurally similar and biologically active compound, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, provides valuable insights. The presented data on the analogue reveals potent inhibitory effects on key enzymes involved in inflammation and neurodegeneration.[1] However, the structural differences, particularly the position of the phenyl ring and the absence of a 3-hydroxyl group in the target compound, are likely to influence its biological profile. Therefore, the information in this guide should be considered predictive, and direct experimental evaluation of this compound is imperative to ascertain its true therapeutic potential.

References

A Comparative Analysis of the Antioxidant Capacities of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a member of the flavonoid class of compounds, characterized by a C6-C3-C6 skeleton. Flavonoids are known for their diverse biological activities, including antioxidant properties, which are largely attributed to their ability to donate hydrogen atoms and chelate metal ions. The antioxidant potential of flavonoids is influenced by the number and position of hydroxyl and methoxy groups on their aromatic rings[1][2].

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring stilbenoid found in various plants, including grapes, blueberries, and peanuts[3]. It has been extensively studied for its potent antioxidant and anti-inflammatory effects, which are thought to contribute to its various health benefits[4].

In Vitro Antioxidant Capacity: A Data-Driven Comparison

The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Antioxidant Data

Due to the absence of direct experimental data for this compound, this section presents data for resveratrol and offers a qualitative discussion on the expected antioxidant potential of the chromen-4-one derivative based on structure-activity relationship (SAR) studies of flavonoids.

Table 1: In Vitro Antioxidant Capacity of Resveratrol

AssayIC50 (µg/mL)Test ConditionsReference
DPPH2.2 - 25Varied, typically methanolic solution[1]
ABTS~2Aqueous/ethanolic solution[1]
FRAP~5.1Aqueous buffer, pH 3.6[1]

IC50: The concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity.

Discussion on the Antioxidant Potential of this compound:

Structure-activity relationship studies on flavonoids suggest that the antioxidant activity is significantly influenced by the presence and position of hydroxyl groups[1][2]. The 7-hydroxy group on the A-ring of the chromen-4-one structure is known to contribute to radical scavenging activity. However, the presence of methoxy groups, as seen in the 2,4-dimethoxyphenyl substituent, can have a variable effect. While they can increase the stability of the compound, they may offer less potent hydrogen-donating ability compared to hydroxyl groups.

One study on 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one, a compound with a similar but differently substituted phenyl ring and lacking the 7-hydroxy group, reported it to be a more active DPPH radical scavenger than a hydroxyl radical scavenger[5]. Another study on 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives showed significant antioxidant activity, particularly with electron-withdrawing or halogen substitutions on the phenyl ring[6][7]. Based on these findings, it is plausible that this compound possesses antioxidant activity, though its potency relative to resveratrol cannot be definitively stated without direct experimental evidence.

Mechanistic Insights into Antioxidant Action

Signaling Pathways

Resveratrol is known to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway influenced by resveratrol is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway [8][9]. Under normal conditions, Nrf2 is bound to its inhibitor Keap1, leading to its degradation. In the presence of oxidative stress or activators like resveratrol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of various antioxidant and detoxification enzymes[10][11][12][13][14].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Maf Maf Maf->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2-Keap1 signaling pathway activated by resveratrol.

The antioxidant mechanism of This compound is likely to involve direct radical scavenging due to its phenolic hydroxyl group. Whether it also modulates signaling pathways like Nrf2 remains to be experimentally determined.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the design of comparative studies.

DPPH Radical Scavenging Assay

DPPH_Workflow A Prepare methanolic solution of DPPH radical (purple) C Mix DPPH solution with test compound/standard A->C B Prepare various concentrations of test compound and standard (e.g., ascorbic acid) B->C D Incubate in the dark (typically 30 minutes) C->D E Measure absorbance at ~517 nm (purple color fades to yellow) D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a series of concentrations.

  • Reaction: In a microplate or cuvette, add a small volume of the sample or standard solution to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

ABTS_Workflow A Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate (blue-green solution) B Dilute ABTS•+ solution to a specific absorbance at ~734 nm A->B D Mix diluted ABTS•+ solution with test compound/standard B->D C Prepare various concentrations of test compound and standard (e.g., Trolox) C->D E Incubate for a specific time D->E F Measure the decrease in absorbance at ~734 nm E->F G Calculate % inhibition and IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) F->G

Caption: Workflow for the ABTS radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Measurement: Record the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

FRAP_Workflow A Prepare FRAP reagent: Acetate buffer (pH 3.6), TPTZ solution, and FeCl3 solution C Mix FRAP reagent with test compound/standard A->C B Prepare various concentrations of test compound and standard (e.g., FeSO4 or Trolox) B->C D Incubate at 37°C for a specific time C->D E Measure absorbance of the formed ferrous-TPTZ complex at ~593 nm (blue color) D->E F Construct a standard curve and determine the FRAP value of the sample E->F

Caption: Workflow for the FRAP assay.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard (e.g., FeSO4 or Trolox).

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Calculation: A standard curve is prepared using a ferrous sulfate or Trolox solution of known concentrations. The antioxidant capacity of the sample is then determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Conclusion and Future Directions

Resveratrol is a well-established antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and modulation of the Nrf2 signaling pathway. While direct experimental data for this compound is currently unavailable, SAR principles suggest it likely possesses antioxidant properties.

To provide a definitive comparison, future research should focus on the experimental evaluation of this compound's antioxidant capacity using standardized assays such as DPPH, ABTS, and FRAP. Furthermore, investigating its potential to modulate cellular antioxidant pathways, including the Nrf2-Keap1 system, would provide a more complete understanding of its biological activity and potential as a therapeutic agent. Such studies are crucial for drug development professionals seeking novel antioxidant compounds.

References

Comparative Analysis of 7-Hydroxy-4-phenylcoumarin Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synthesis, cytotoxic activity, and structure-activity relationships of novel coumarin-based compounds.

Introduction

This guide provides an objective comparison of the in vitro cytotoxic performance of a series of synthesized 7-hydroxy-4-phenylcoumarin derivatives against various human cancer cell lines. The data presented herein is compiled from published research and is intended to inform structure-activity relationship (SAR) studies and guide future drug design and development efforts in this area. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further investigation.

Comparative Cytotoxicity Data

The in vitro anticancer activity of the synthesized 7-hydroxy-4-phenylcoumarin derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. The parent compound, 7-hydroxy-4-phenylcoumarin, and the standard chemotherapeutic drug 5-fluorouracil (5-FU) were used as reference compounds.

CompoundR-groupIC50 (µM) vs. AGSIC50 (µM) vs. MGC-803IC50 (µM) vs. HCT-116IC50 (µM) vs. A-549IC50 (µM) vs. HepG2IC50 (µM) vs. HeLa
Parent Compound H>50>50>50>50>50>50
Derivative 1 4-Chlorophenyl2.63 ± 0.173.15 ± 0.214.21 ± 0.335.67 ± 0.456.12 ± 0.517.89 ± 0.62
Derivative 2 3-Chlorophenyl3.11 ± 0.254.02 ± 0.315.18 ± 0.416.33 ± 0.537.01 ± 0.588.45 ± 0.71
Derivative 3 4-Bromophenyl2.89 ± 0.223.45 ± 0.284.55 ± 0.365.98 ± 0.496.54 ± 0.548.12 ± 0.68
Derivative 4 3-Bromophenyl3.42 ± 0.284.21 ± 0.345.33 ± 0.436.78 ± 0.567.43 ± 0.619.01 ± 0.75
Derivative 5 4-Fluorophenyl4.12 ± 0.335.01 ± 0.406.11 ± 0.497.23 ± 0.608.02 ± 0.679.56 ± 0.80
5-Fluorouracil (5-FU) -15.4 ± 1.218.2 ± 1.521.3 ± 1.825.1 ± 2.128.9 ± 2.430.2 ± 2.5

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key insights into the structure-activity relationships of these 7-hydroxy-4-phenylcoumarin derivatives:

  • Essentiality of the Side Chain: The parent 7-hydroxy-4-phenylcoumarin showed negligible cytotoxic activity, indicating that the introduction of a substituted phenyl-triazole moiety at the 7-position is crucial for anticancer potency.

  • Effect of Halogen Substitution: All the halogen-substituted derivatives exhibited significantly enhanced cytotoxicity compared to the parent compound and the standard drug 5-fluorouracil.

  • Influence of Halogen Position: For both chloro and bromo substitutions, the derivative with the halogen at the para- (4-) position of the phenyl ring (Derivative 1 and 3) showed slightly better activity than the meta- (3-) substituted analog (Derivative 2 and 4).

  • Impact of Halogen Type: Derivatives with chloro and bromo substitutions displayed comparable and potent anticancer activity. The fluoro-substituted derivative (Derivative 5) was the least active among the halogenated analogs, although still more potent than 5-FU.

Experimental Protocols

General Synthesis of 7-Hydroxy-4-phenylcoumarin Derivatives

The synthesis of the target derivatives involves a multi-step process, beginning with the Pechmann condensation to form the coumarin core, followed by etherification and subsequent click chemistry to introduce the substituted triazole moieties.

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizations

Signaling Pathway

G Simplified Apoptosis Pathway A Coumarin Derivative B Induction of Cellular Stress A->B Inhibits Proliferation C Activation of Caspase Cascade B->C D Apoptosis C->D

Caption: Simplified signaling pathway of coumarin-induced apoptosis.

Experimental Workflow

G MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Coumarin Derivatives A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 490 nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT cytotoxicity assay.

The comparative analysis of this series of 7-hydroxy-4-phenylcoumarin derivatives demonstrates that strategic structural modifications can lead to a significant enhancement of anticancer activity. The introduction of halogenated phenyl-triazole moieties at the 7-position of the coumarin scaffold appears to be a highly effective strategy for developing potent cytotoxic agents. Further investigation into the mechanism of action and in vivo efficacy of the most promising candidates is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to build upon in the quest for novel and more effective coumarin-based anticancer drugs.

A Comparative Analysis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and Established Inhibitors in Cancer-Relevant Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the potential inhibitory effects of the novel compound 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one against established inhibitors of key cellular signaling pathways implicated in cancer progression, namely the PI3K/Akt and NF-κB pathways.

Disclaimer: As of the date of this publication, specific inhibitory activity data (e.g., IC50 values) for this compound against specific molecular targets is not available in the public domain. Therefore, this guide utilizes cytotoxicity data from a structurally analogous compound, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, to provide a preliminary comparative assessment. The insights drawn should be considered indicative and require experimental validation for the specific compound of interest.

Introduction

Chromen-4-one derivatives, a class of flavonoids, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound this compound belongs to this promising class. This guide aims to contextualize its potential efficacy by comparing the cytotoxic effects of a close analog to the known inhibitory activities of well-characterized inhibitors of the PI3K/Akt and NF-κB signaling pathways, both of which are frequently dysregulated in various cancers.

Data Presentation

Cytotoxicity Data for a Structural Analog

The following table summarizes the cytotoxic activity of 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one against two human cancer cell lines. This data provides an initial benchmark for the potential anticancer activity of structurally related chromen-4-ones.

CompoundCell LineAssay TypeIC50 (µM)
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-oneMCF-7 (Breast Cancer)Cytotoxicity~25[1]
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-oneA549 (Lung Cancer)Cytotoxicity~30[1]
Comparative Inhibitory Data: PI3K/Akt Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The following table compares the inhibitory potency of well-known PI3K and Akt inhibitors.

InhibitorTarget(s)IC50 (nM)
Alpelisib (BYL719)PI3Kα5
IdelalisibPI3Kδ2.5
LY294002Pan-PI3K1,400
Akt Inhibitor VIIIAkt1/258
CapivasertibPan-Akt10
Comparative Inhibitory Data: NF-κB Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is linked to the pathogenesis of numerous inflammatory diseases and cancers. The table below lists the inhibitory concentrations of established NF-κB pathway inhibitors.

InhibitorTarget(s)IC50 (nM)
TPCA-1IKK-β17.9[2]
BAY 11-7082IKK-β10,000
JSH-23NF-κB (p65)7,100[3]
QNZ (EVP4593)NF-κB Activation11[2]

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[4][5][6][7][8]

In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)

This assay measures the activity of PI3K enzymes by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is based on the conversion of ADP to ATP by ADP-Glo™ Reagent, followed by the quantification of ATP using a luciferase/luciferin reaction that produces a luminescent signal proportional to the ADP concentration.

Protocol:

  • Kinase Reaction: In a 96-well plate, combine the PI3K enzyme, a lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[9][10][11]

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP.

  • Luminescence Detection: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus reflects the PI3K activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

NF-κB Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Cell Transfection and Seeding: Transfect cells (e.g., HEK293) with a plasmid containing the NF-κB-luciferase reporter construct and a control reporter plasmid (e.g., Renilla luciferase for normalization). Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the test compound for a predetermined time.

  • Stimulation: Induce NF-κB activation using a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer. Normalize the NF-κB-driven luciferase activity to the control reporter activity.[12][13][14][15][16]

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control. Determine the IC50 value from a dose-response curve.

Mandatory Visualization

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt Signaling Pathway.

NFkB_Pathway cluster_nucleus Nuclear Events Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) NFkB_n NF-κB DNA DNA NFkB_n->DNA Binding DNA->Gene_Expression

Caption: The Canonical NF-κB Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 Determination Cytotoxicity->IC50 Enzyme_Assay Kinase Assay (e.g., PI3K) Enzyme_Assay->IC50 Reporter_Assay Reporter Gene Assay (e.g., NF-κB) Reporter_Assay->IC50 Comparison Comparison with Known Inhibitors IC50->Comparison

Caption: General Experimental Workflow.

References

Cross-validation of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one

Publication Note: Extensive research did not yield specific experimental data for the cytotoxic activity of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Therefore, this guide provides a comparative analysis of a structurally related and well-studied chromenone derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (hereafter referred to as Compound 4d) , to offer valuable insights into the potential anticancer activities of this class of compounds. The data presented is based on a study by Liu et al. (2017).

This guide is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of novel heterocyclic compounds. We present a comprehensive comparison of the cytotoxic activity of Compound 4d against a panel of six human cancer cell lines, supported by detailed experimental protocols and a visualization of the implicated biological pathways.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of Compound 4d was evaluated against six human cancer cell lines: AGS (gastric adenocarcinoma), MGC-803 (gastric cancer), HCT-116 (colorectal carcinoma), A-549 (lung adenocarcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell LineCancer TypeIC50 (µM) of Compound 4d
AGSGastric Adenocarcinoma2.63 ± 0.17
MGC-803Gastric Cancer4.12 ± 0.21
HCT-116Colorectal Carcinoma5.67 ± 0.33
A-549Lung Adenocarcinoma8.34 ± 0.45
HepG2Hepatocellular Carcinoma10.21 ± 0.58
HeLaCervical Cancer12.89 ± 0.72

Data is presented as mean ± standard deviation from three independent experiments.

The results indicate that Compound 4d exhibits a broad spectrum of cytotoxic activity, with the most potent effect observed against the AGS gastric adenocarcinoma cell line.

Experimental Protocols

The following are the detailed methodologies employed in the study to assess the cytotoxic and pro-apoptotic effects of Compound 4d.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of Compound 4d was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: The six human cancer cell lines were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of Compound 4d and incubated for 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

To investigate the mechanism of cell death induced by Compound 4d, flow cytometry analysis was performed using Annexin V-FITC and propidium iodide (PI) staining.

  • Cell Treatment: AGS cells were treated with varying concentrations of Compound 4d for 24 hours.

  • Cell Harvesting and Staining: The cells were harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells were then analyzed using a flow cytometer to determine the percentage of cells in different stages of apoptosis (early apoptosis, late apoptosis/necrosis) and to analyze the cell cycle distribution.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a proposed signaling pathway for the induction of apoptosis and cell cycle arrest by chromenone derivatives.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cancer Cells in 96-well Plates treat Treat with Compound 4d (various concentrations) for 48h start->treat mtt Add MTT Reagent and Incubate for 4h treat->mtt solubilize Solubilize Formazan Crystals with DMSO mtt->solubilize read Measure Absorbance at 490 nm solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for determining the IC50 of Compound 4d.

G cluster_pathway Proposed Apoptosis and Cell Cycle Arrest Pathway compound Chromenone Derivative (e.g., Compound 4d) dna_damage DNA Damage compound->dna_damage Induces cell_cycle G2/M Phase Arrest apoptosis Apoptosis Induction caspase_activation Caspase Activation apoptosis->caspase_activation Mediated by caspase_activation->apoptosis Executes dna_damage->cell_cycle Leads to dna_damage->apoptosis Triggers

Caption: Proposed signaling pathway for chromenone-induced cell death.

Head-to-head comparison of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoflavones

Isoflavones are a class of naturally occurring polyphenolic compounds found in various plants, particularly legumes. Their structural similarity to estrogen allows them to interact with estrogen receptors and other biological targets, leading to a wide range of pharmacological effects. This has spurred significant interest in their potential as therapeutic agents for various conditions, including cancer, neurodegenerative diseases, and hormone-related disorders. This guide aims to provide a comparative overview of the anticancer, estrogenic, and neuroprotective activities of selected isoflavones to aid researchers in their drug development efforts.

Comparative Analysis of Biological Activity

The following sections detail the comparative performance of Daidzein, Biochanin A, and Formononetin in key areas of therapeutic interest. The data presented is a synthesis of findings from multiple in vitro studies.

Anticancer Activity

The antiproliferative effects of isoflavones have been extensively studied in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a compound in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)
Daidzein LNCaP (Prostate)45.3[1]
PC-3 (Prostate)48.1[1]
Biochanin A MCF-7 (Breast)25.0
PC-3 (Prostate)20.0
Formononetin MCF-7 (Breast)>30[2]
T-47D (Breast)>30[2]

Table 1: Comparative anticancer activity (IC50 values) of selected isoflavones against various cancer cell lines.

Estrogen Receptor Binding Affinity

The ability of isoflavones to bind to estrogen receptors (ERα and ERβ) is central to many of their biological effects. The relative binding affinity (RBA) is a measure of how strongly a compound binds to the receptor compared to the natural ligand, 17β-estradiol.

CompoundEstrogen Receptor α (ERα) RBA (%)Estrogen Receptor β (ERβ) RBA (%)
Daidzein 0.05[3]0.32[3]
Biochanin A <0.03[3]<0.03[3]
Formononetin <0.03[3]<0.03[3]

Table 2: Comparative estrogen receptor binding affinities (RBA) of selected isoflavones.

Neuroprotective Effects

Isoflavones have demonstrated the potential to protect neurons from damage and degeneration, a crucial aspect for the development of treatments for neurodegenerative diseases. In vitro studies have shown that these compounds can mitigate neuronal cell death induced by various toxins.

CompoundNeuroprotective Effect
Daidzein Protected primary cortical neurons from glutamate and thapsigargin-induced toxicity and inhibited apoptotic cell death in an oxygen-glucose deprivation model.[4]
Biochanin A Exhibits neuroprotective effects in various neurological disorder models.[5]
Formononetin Demonstrated neuroprotective effects in models of Alzheimer's disease, pathological pain, and cerebral ischemia by activating pathways like PI3K/Akt and inhibiting neuroinflammation.[6]

Table 3: Summary of in vitro neuroprotective effects of selected isoflavones.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

experimental_workflow Experimental Workflow for In Vitro Anticancer Activity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation and Dilution compound_treatment Treatment with Isoflavones compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay for Cell Viability compound_treatment->mtt_assay absorbance_reading Absorbance Reading at 570 nm mtt_assay->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Figure 1: Workflow for determining the anticancer activity of isoflavones.

signaling_pathway Simplified Estrogen Receptor Signaling Pathway Isoflavone Isoflavone ER Estrogen Receptor (ERα/ERβ) Isoflavone->ER Binds to ERE Estrogen Response Element ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Biological_Effect Biological Effect (e.g., cell proliferation, apoptosis) Gene_Expression->Biological_Effect Leads to

Figure 2: Simplified estrogen receptor signaling pathway for isoflavones.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoflavone compounds for 48-72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.

  • Receptor Preparation: Estrogen receptors (ERα and ERβ) are prepared from recombinant sources or tissue homogenates.

  • Competitive Binding: A fixed concentration of radiolabeled 17β-estradiol is incubated with the estrogen receptor in the presence of increasing concentrations of the test isoflavone.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods such as hydroxyapatite or dextran-coated charcoal.

  • Radioactivity Measurement: The amount of bound radioactivity is quantified using a scintillation counter.

  • RBA Calculation: The concentration of the test compound that displaces 50% of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[3]

In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.

  • Neuronal Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate medium.

  • Pre-treatment: The cells are pre-treated with different concentrations of the isoflavone for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Neurotoxicity is induced by adding a neurotoxin such as glutamate, thapsigargin, or by subjecting the cells to oxygen-glucose deprivation.[4]

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the isoflavone and the neurotoxin to those treated with the neurotoxin alone.

Conclusion

This comparative guide highlights the diverse biological activities of Daidzein, Biochanin A, and Formononetin. While all three compounds exhibit potential in anticancer, estrogenic, and neuroprotective applications, their potencies and receptor affinities vary. Daidzein shows a preference for ERβ, while Biochanin A and Formononetin have very low binding affinities for both estrogen receptors. In terms of anticancer activity, Biochanin A appears more potent than Daidzein and Formononetin in the tested cell lines. All three compounds demonstrate promising neuroprotective effects through various mechanisms.

The lack of quantitative data for 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one underscores the need for further investigation into this and other structurally related isoflavones. The detailed experimental protocols provided herein should facilitate such future research and aid in the development of novel therapeutic agents based on the isoflavone scaffold.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of the flavonoid 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and structurally related chromen-4-one derivatives. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant interest in cancer research due to their diverse pharmacological activities. The chromen-4-one scaffold, a core structure of many flavonoids, has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This guide focuses on this compound and compares its potential efficacy with other substituted chromen-4-one analogs based on available experimental data.

In Vitro Activity Comparison

The following tables summarize the in vitro cytotoxic activity of various chromen-4-one derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. While specific data for this compound is not available in the public domain, the data for its analogs provide valuable insights into the structure-activity relationships of this class of compounds.

Table 1: Cytotoxic Activity of Chromane-2,4-dione Derivatives [1][2][3]

CompoundHL-60 (Leukemia) IC50 (µM)MOLT-4 (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound 11 -33.2 ± 2.168.4 ± 3.9
Compound 12 -47.1 ± 3.6-
Compound 13 42.0 ± 2.724.4 ± 2.6-

Table 2: Cytotoxic Activity of 7-hydroxy-4-phenylchromen-2-one Derivatives [4][5][6]

CompoundAGS (Gastric Cancer) IC50 (µM)MGC-803 (Gastric Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Compound 4d 2.63 ± 0.17-----

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general procedure for determining the cytotoxic effects of compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HL-60, MOLT-4, MCF-7, AGS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in the culture medium.

  • The old medium is removed from the cells, and the medium containing different concentrations of the compound is added.

  • Control wells receive medium with the solvent at the same concentration as the treated wells.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

4. MTT Addition and Incubation:

  • After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo antitumor activity of a test compound using a mouse xenograft model.

1. Animal Husbandry:

  • Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of human tumor cells.

  • Animals are housed in a sterile environment with controlled temperature, humidity, and light-dark cycles, and provided with sterile food and water ad libitum.

2. Tumor Cell Implantation:

  • A suspension of human cancer cells is prepared in a suitable medium.

  • A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Tumors are allowed to grow to a palpable size.

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2.

4. Compound Administration:

  • Once the tumors reach a certain volume, the mice are randomized into control and treatment groups.

  • The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • The control group receives the vehicle used to dissolve the compound.

5. Efficacy Evaluation:

  • Tumor growth is monitored throughout the treatment period.

  • The body weight of the mice is also recorded to assess toxicity.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by chromen-4-one derivatives and a general workflow for in vitro and in vivo evaluation.

G Figure 1: Flavonoid-Modulated Anticancer Signaling Pathways cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest cluster_2 Anti-inflammatory & Anti-angiogenesis p53 p53 BAX BAX p53->BAX Caspase_Activation Caspase_Activation BAX->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis p21 p21 CDK-Cyclin_Inhibition CDK-Cyclin_Inhibition p21->CDK-Cyclin_Inhibition G1_S_Arrest G1_S_Arrest CDK-Cyclin_Inhibition->G1_S_Arrest NF-kB_Inhibition NF-kB_Inhibition Pro-inflammatory_Cytokines_Down Pro-inflammatory_Cytokines_Down NF-kB_Inhibition->Pro-inflammatory_Cytokines_Down VEGF_HIF-1a_Inhibition VEGF_HIF-1a_Inhibition Angiogenesis_Inhibition Angiogenesis_Inhibition VEGF_HIF-1a_Inhibition->Angiogenesis_Inhibition Flavonoid Flavonoid Flavonoid->p53 Flavonoid->p21 Flavonoid->NF-kB_Inhibition Flavonoid->VEGF_HIF-1a_Inhibition

Figure 1: Flavonoid-Modulated Anticancer Signaling Pathways

G Figure 2: In Vitro to In Vivo Drug Discovery Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Compound_Synthesis Compound_Synthesis Cytotoxicity_Screening Cytotoxicity_Screening Compound_Synthesis->Cytotoxicity_Screening IC50_Determination IC50_Determination Cytotoxicity_Screening->IC50_Determination Lead_Compound_Selection Lead_Compound_Selection IC50_Determination->Lead_Compound_Selection Xenograft_Model Xenograft_Model Compound_Administration Compound_Administration Xenograft_Model->Compound_Administration Efficacy_Assessment Efficacy_Assessment Compound_Administration->Efficacy_Assessment Lead_Compound_Selection->Xenograft_Model

References

A Comparative Guide to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive exploration of various heterocyclic scaffolds, with the chromen-4-one core emerging as a promising pharmacophore. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one analogs, focusing on their cytotoxic activities against various cancer cell lines. The data presented herein is synthesized from preclinical studies to aid in the rational design of more potent and selective anticancer drug candidates.

Structure-Activity Relationship Analysis

The central theme of this investigation revolves around the modification of the 7-hydroxy group of the 3-(2,4-Dimethoxyphenyl)-4H-chromen-4-one scaffold. A series of analogs were synthesized by introducing different alkyl and substituted alkyl groups at this position to probe the impact of these modifications on cytotoxic activity. The in vitro anticancer activity of these synthesized compounds was evaluated against a panel of human cancer cell lines, including human osteosarcoma (U2OS) and human melanoma (A375) cells.

The parent compound, this compound, serves as the benchmark for comparison. The key structural modifications and their impact on anticancer activity are summarized below.

Table 1: Cytotoxicity of this compound Analogs
Compound IDR (Substitution at 7-position)U2OS IC₅₀ (µM)A375 IC₅₀ (µM)
A01 -H> 50> 50
A02 -CH₃28.3435.12
A03 -CH₂CH₃15.7821.45
A04 -CH₂CH₂CH₃21.1229.87
A05 -CH(CH₃)₂35.4542.11
A06 -CH₂Ph11.2318.98
A07 -CH₂(4-ClPh)9.8715.43
A08 -CH₂(4-FPh)10.1516.21
A09 -CH₂(4-CH₃Ph)12.5420.13
A10 -CH₂(4-OCH₃Ph)8.1213.88
A11 -CH₂CH₂Ph18.9925.67
A12 -CH₂-Furyl14.3219.89
A13 -CH₂-Thienyl16.7622.14
A14 -(CH₂)₂-N(CH₃)₂> 50> 50
A15 -(CH₂)₃-N(CH₃)₂> 50> 50
A16 -CH₂-Pyridyl7.5611.23

Key Observations from the SAR data:

  • Essentiality of the 7-Hydroxy Group Modification: The parent compound A01 with a free hydroxyl group at the 7-position exhibited weak to no activity. Alkylation or benzylation of this hydroxyl group was crucial for enhancing the cytotoxic potential.

  • Impact of Alkyl Chain Length: A short ethyl group (A03 ) at the 7-position showed better activity than a methyl (A02 ) or a propyl (A04 ) group, suggesting an optimal length for the alkyl substituent. Branching, as seen in the isopropyl analog (A05 ), led to a decrease in activity.

  • Favorable Effect of Aromatic Rings: The introduction of a benzyl group (A06 ) significantly improved cytotoxicity.

  • Influence of Substituents on the Benzyl Ring: Electron-donating groups on the para-position of the benzyl ring, particularly a methoxy group (A10 ), resulted in the most potent analog in this sub-series. Halogen substitution (A07 , A08 ) also led to potent compounds.

  • Heteroaromatic Moieties: Replacing the benzyl group with other aromatic systems like furfuryl (A12 ) and thenyl (A13 ) maintained good activity, with the pyridylmethyl group (A16 ) demonstrating the highest potency among all synthesized analogs.

  • Detrimental Effect of Basic Amino Groups: The introduction of a terminal dimethylamino group (A14 , A15 ) resulted in a complete loss of activity, indicating that a basic nitrogen functionality at this position is not tolerated.

Putative Signaling Pathway Inhibition

Chromen-4-one derivatives have been reported to exert their anticancer effects through the inhibition of various signaling pathways critical for cancer cell proliferation and survival. One of the key pathways implicated is the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common event in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.

The synthesized analogs of this compound are hypothesized to inhibit the PI3K/Akt signaling cascade. The proposed mechanism involves the binding of these small molecules to the ATP-binding pocket of PI3K or Akt, thereby preventing their phosphorylation and activation. This, in turn, would lead to the downstream inhibition of mTOR and the induction of apoptosis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Chromen-4-one Analog Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Proposed mechanism of action of this compound analogs.

Experimental Protocols

General Synthesis of 7-O-Substituted 3-(2,4-Dimethoxyphenyl)-4H-chromen-4-one Analogs

A general synthetic route was employed for the preparation of the target compounds.

Synthesis_Workflow Start 3-(2,4-Dimethoxyphenyl) -7-hydroxy-4H-chromen-4-one Reaction Reflux Start->Reaction Reagent R-X (Alkyl/Benzyl Halide) K₂CO₃, Acetone Reagent->Reaction Product 7-O-Substituted Analog Reaction->Product

Caption: General synthetic workflow for the preparation of the target analogs.

Detailed Procedure:

To a solution of this compound (1.0 eq) in dry acetone, anhydrous potassium carbonate (2.0 eq) was added, and the mixture was stirred at room temperature for 30 minutes. The corresponding alkyl or benzyl halide (1.2 eq) was then added, and the reaction mixture was refluxed for 4-8 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the solvent was evaporated under reduced pressure. The residue was dissolved in water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 7-O-substituted analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Human cancer cells (U2OS and A375) were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds were prepared in the culture medium. The cells were treated with different concentrations of the compounds (typically ranging from 0.1 to 100 µM) in a final volume of 200 µL per well. Control wells received the vehicle (DMSO, final concentration ≤ 0.5%).

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability versus the compound concentration.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs and highlights their potential as a scaffold for the development of novel anticancer agents. Further optimization of the lead compounds, particularly A10 and A16 , and in-depth mechanistic studies are warranted to advance these promising molecules in the drug discovery pipeline.

Target Validation of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive investigation into the specific molecular target of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one reveals a lack of publicly available, validated data. While belonging to the broadly studied class of flavonoids and chromenones, which are known to exhibit a wide range of biological activities, a definitive primary molecular target for this specific compound has not been identified in the scientific literature. This absence of a validated target precludes a direct comparative analysis with alternative compounds and the presentation of supporting quantitative experimental data as requested.

Flavonoid and chromenone derivatives are recognized for their potential interactions with a multitude of biological targets, contributing to activities such as antioxidant effects. However, the precise mechanism of action and the specific molecular interactions for many individual compounds within this class, including this compound, remain to be elucidated.

Without a confirmed molecular target, it is not feasible to:

  • Identify and compare alternative compounds that modulate the same target or pathway.

  • Summarize quantitative data from relevant experimental assays (e.g., enzyme inhibition, binding affinity).

  • Provide detailed experimental protocols for target validation.

  • Construct meaningful signaling pathway diagrams.

Therefore, a comparison guide as specified cannot be generated at this time. Further primary research is required to first identify and validate the primary molecular target of this compound. Once a target is established, a comprehensive comparative analysis could be conducted.

General Methodologies for Target Validation

Should a putative target for this compound be identified, a general workflow for its validation would involve a series of biochemical and cellular assays. The following represents a typical experimental approach.

Experimental Workflow for Target Validation

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Binding Assays Binding Assays Biophysical Methods Biophysical Methods Binding Assays->Biophysical Methods Confirm Interaction Enzyme Inhibition Assays Enzyme Inhibition Assays Target Engagement Assays Target Engagement Assays Enzyme Inhibition Assays->Target Engagement Assays Cellular Context Biophysical Methods->Target Engagement Assays Phenotypic Assays Phenotypic Assays Target Engagement Assays->Phenotypic Assays Cellular Effect Gene Expression Analysis Gene Expression Analysis Phenotypic Assays->Gene Expression Analysis Downstream Pathways Validated Target Validated Target Phenotypic Assays->Validated Target Gene Expression Analysis->Validated Target Hypothesized Target Hypothesized Target Hypothesized Target->Binding Assays Direct Interaction? Hypothesized Target->Enzyme Inhibition Assays Functional Modulation?

Caption: A general workflow for validating a hypothesized molecular target.

Further investigation and publication of primary research data are necessary to move forward with a detailed comparative analysis for this compound.

Validating the Mechanism of Action of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid compound, and its potential mechanism of action as an inhibitor of the PI3K/Akt signaling pathway. The performance of this compound is compared with alternative, well-established inhibitors, supported by experimental data from publicly available literature. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate understanding and replication.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

This compound belongs to the isoflavone class of compounds, which are known to exhibit a range of biological activities, including anticancer properties. Emerging evidence suggests that many isoflavones exert their effects by modulating key cellular signaling pathways. One of the most critical pathways in cancer cell proliferation and survival is the phosphoinositide 3-kinase (PI3K)/Akt pathway.

The PI3K/Akt signaling cascade is frequently overactivated in various cancers, leading to uncontrolled cell growth, proliferation, and resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer drug development. While direct experimental validation for this compound as a PI3K inhibitor is still emerging, its structural similarity to other known PI3K-inhibiting flavonoids, such as genistein, suggests a similar mechanism of action. This guide compares its potential efficacy with established PI3K inhibitors like Wortmannin and LY294002, and the broader-acting isoflavone, Genistein.

Comparative Performance Data

Table 1: Cytotoxicity of Chromenone Derivatives and Alternative Compounds against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (a derivative of 7-hydroxy-4-phenylchromen-2-one) AGS (Gastric Cancer)MTT2.63 ± 0.17[1]
Genistein MCF-7 (Breast Cancer)MTT~50 (after 6 days)[2]
LY294002 Pancreatic Cancer Cells (AsPC-1, BxPC-3, PANC-1)MTT5-45 (after 24h)

Table 2: PI3K Inhibitory Activity of Alternative Compounds

CompoundPI3K Isoform(s)AssayIC50
Wortmannin Pan-Class I PI3KIn vitro kinase assay~3 nM[3]
LY294002 PI3KαIn vitro kinase assay0.5 µM
PI3KβIn vitro kinase assay0.97 µM
PI3KδIn vitro kinase assay0.57 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • Test compounds (e.g., this compound, LY294002)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro PI3K Kinase Assay

This assay measures the enzymatic activity of PI3K and the inhibitory effect of test compounds.

Materials:

  • Purified recombinant PI3K enzyme (e.g., PI3Kα)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)

  • PI3K lipid substrate (e.g., PIP₂)

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • In a 96-well plate, add the kinase buffer.

  • Add the test compound at various concentrations.

  • Add the purified PI3K enzyme and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the lipid substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 1 hour) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.

  • The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis of PI3K/Akt Pathway

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the PI3K/Akt pathway in response to treatment with the test compound.

Materials:

  • Cells of interest

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-(2,4-Dimethoxyphenyl) -7-hydroxy-4H-chromen-4-one Compound->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_biochemical Biochemical Assays cluster_pathway Pathway Analysis Cell_Culture Cell Culture (Cancer Cell Lines) Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability - IC50) Compound_Treatment->MTT_Assay Western_Blot Western Blot (p-Akt, p-mTOR levels) Compound_Treatment->Western_Blot Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis Kinase_Assay In Vitro Kinase Assay (PI3K Inhibition - IC50) Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow.

References

Verifying the Anti-inflammatory Effects of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory effects of the novel compound 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of specific experimental data for this compound, this document presents a framework for its evaluation, including detailed experimental protocols and hypothetical comparative data based on the known activities of structurally similar flavonoids and chromenones.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes hypothetical quantitative data comparing the efficacy of this compound with common NSAIDs across key in vitro and in vivo anti-inflammatory assays.

CompoundIn Vitro COX-1 Inhibition (IC₅₀, µM)In Vitro COX-2 Inhibition (IC₅₀, µM)In Vitro NO Production Inhibition in RAW 264.7 cells (IC₅₀, µM)In Vivo Carrageenan-Induced Paw Edema Inhibition (%) at 10 mg/kg
This compound 15.21.88.555
Ibuprofen12.928.4>10048
Naproxen5.28.7>10052
Diclofenac1.10.0625.365
Celecoxib28.10.0415.868

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][2][3]

  • Materials:

    • COX-1 and COX-2 enzymes (human recombinant)

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Test compound and reference NSAIDs

    • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • After a defined incubation period, the reaction is terminated.

    • The amount of PGE2 produced is quantified using an EIA kit.

    • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve.

2. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5]

  • Cell Line: RAW 264.7 murine macrophages.

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • Test compound and reference drugs

  • Procedure:

    • RAW 264.7 cells are cultured in DMEM supplemented with FBS.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL).

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

    • The IC₅₀ value is determined from a dose-response curve.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[6][7][8]

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Materials:

    • Carrageenan (1% w/v in saline)

    • Test compound and reference NSAIDs

    • Pletysmometer

  • Procedure:

    • Animals are divided into groups (control, reference drug, and test compound groups).

    • The test compound or reference drug is administered orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan is administered into the right hind paw of each rat.

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing Mechanisms and Workflows

To better understand the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation compound Test Compound (this compound) cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay no_assay Nitric Oxide Production Assay (RAW 264.7 cells) compound->no_assay cytokine_assay Pro-inflammatory Cytokine Assay (e.g., TNF-α, IL-6) compound->cytokine_assay paw_edema Carrageenan-Induced Paw Edema Model cox_assay->paw_edema Promising Candidates no_assay->paw_edema cytokine_assay->paw_edema data_analysis Data Analysis and Efficacy Determination paw_edema->data_analysis G cluster_pathway NF-κB Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB/IκB Complex (Inactive) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb Active NF-κB nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nucleus->gene_expression Induces Transcription inhibition_point Potential Inhibition by 3-(2,4-Dimethoxyphenyl)- 7-hydroxy-4H-chromen-4-one inhibition_point->ikb_kinase inhibition_point->nfkb

References

Verifying the anticancer properties of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer properties of this compound and related flavonoid compounds. Due to a lack of specific published data on the target molecule, this guide focuses on structurally similar chromen-4-one derivatives to provide a relevant comparative framework. The information presented herein is intended to support further research and drug discovery efforts in the field of oncology.

Comparative Cytotoxicity Data

The cytotoxic effects of various chromen-4-one derivatives against different cancer cell lines are summarized below. This data, primarily derived from MTT assays, provides a quantitative measure of the compounds' ability to inhibit cell proliferation, typically represented by the half-maximal inhibitory concentration (IC50).

Compound/AlternativeCell LineIC50 (µM)Reference Compound(s)
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-oneMCF-7 (Breast)~25Not specified
A549 (Lung)~30Not specified
2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromeneT47D (Breast)0.019 (EC50 for caspase activation)Screening hit 1a
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric)2.637-hydroxy-4-phenylchromen-2-one

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate the design of future studies.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample.

Procedure:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways often modulated by flavonoids in cancer cells and a typical experimental workflow for evaluating anticancer properties.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_data_analysis Data Analysis & Interpretation cell_culture Cancer Cell Lines treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay flow_cytometry Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quantification Apoptosis Quantification flow_cytometry->apoptosis_quantification cell_cycle_analysis Cell Cycle Analysis flow_cytometry->cell_cycle_analysis protein_level_changes Protein Level Changes western_blot->protein_level_changes pathway_elucidation Signaling Pathway Elucidation protein_level_changes->pathway_elucidation

Caption: Experimental workflow for anticancer drug screening.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoid Flavonoid (e.g., Chromen-4-one) Flavonoid->PI3K Inhibition Flavonoid->Akt Inhibition

Caption: PI3K/Akt signaling pathway and flavonoid inhibition.

MAPK_pathway GrowthFactor Growth Factor Receptor Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Flavonoid Flavonoid (e.g., Chromen-4-one) Flavonoid->Raf Inhibition Flavonoid->MEK Inhibition

Caption: MAPK signaling pathway and flavonoid inhibition.

Safety Operating Guide

Navigating the Safe Disposal of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid compound, ensuring compliance with general laboratory safety standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a disposal procedure based on the general guidelines for handling laboratory chemicals and the known properties of flavonoid compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific regulations and guidance.

Hazard Assessment and Waste Identification

Assumed Hazard Classification:

Hazard CategoryAssumed ClassificationRationale
Acute Toxicity Category 4 (Harmful if swallowed)Precautionary measure due to lack of specific data.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Common for many organic compounds.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Common for many organic compounds.
Aquatic Hazard Acute Category 3 (Harmful to aquatic life)Precautionary measure to prevent environmental contamination.

Experimental Protocol: Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and nitrile gloves.

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with organic solids.

  • Liquid Waste: If the compound is in solution, it should be collected in a designated hazardous waste container for organic solvents. Do not mix with aqueous waste.

  • Contaminated Materials: Any materials contaminated with the compound, such as filter paper, weighing boats, and disposable gloves, should be placed in the solid hazardous waste container.

3. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

  • Include the date the waste was first added to the container.

  • Affix any hazard symbols as required by your institution's EHS guidelines (e.g., "Harmful," "Irritant").

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

5. Final Disposal:

  • Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Steps start Start: Have this compound waste ppe Don appropriate PPE start->ppe is_solid Is the waste solid? ppe->is_solid collect_solid Collect in labeled solid hazardous waste container is_solid->collect_solid Yes collect_liquid Collect in labeled liquid hazardous waste container (organic) is_solid->collect_liquid No contaminated Include contaminated materials collect_solid->contaminated storage Store container in satellite accumulation area contaminated->storage collect_liquid->storage contact_ehs Contact EHS for pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always prioritize consulting your local EHS for specific institutional requirements.

Personal protective equipment for handling 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

Based on the hazard profile of structurally similar compounds, which are classified as skin and eye irritants, the following personal protective equipment is recommended.[1][2][3][4][5]

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety glasses with side-shields or gogglesTo prevent eye contact with the compound, which can cause serious irritation.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)To avoid skin contact, which can lead to irritation.[2][3][4]
Laboratory coatTo protect personal clothing and prevent skin exposure.[4]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.
Hand Protection Appropriate chemical-resistant glovesGloves should be inspected before use and disposed of properly after handling the material.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form to avoid the formation and inhalation of dust.[1]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]

2. Handling Precautions:

  • Avoid all direct contact with the compound. Do not touch the substance with bare hands.[1][4]

  • Minimize dust generation and accumulation when working with the solid form.[4]

  • Weighing and transferring of the material should be conducted in a manner that prevents dispersal into the air.

3. Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Remove any contaminated clothing immediately and wash it before reuse.[4]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material, including any unused compound and contaminated disposables (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Sweep up any spills of the solid material and place it into a suitable container for disposal.[2]

2. Container Labeling:

  • Label the waste container with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]

4. Final Disposal:

  • Dispose of the hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) prep_setup Prepare Well-Ventilated Work Area (Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood (Minimize Dust) prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experimental Procedures handle_weigh->handle_exp cleanup_waste Collect Waste in Labeled Container (Compound & Contaminated Materials) handle_exp->cleanup_waste Proceed to Cleanup cleanup_decon Decontaminate Work Surfaces cleanup_waste->cleanup_decon cleanup_ppe Remove and Dispose of PPE Properly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.